5-Phenyl-1,3,4-oxadiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSFYCBGVMWPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167087 | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1612-76-6 | |
| Record name | 2-Amino-5-phenyl-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1612-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001612766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1612-76-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-phenyl-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Phenyl-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Phenyl-1,3,4-oxadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a well-recognized pharmacophore, and its derivatives have demonstrated a wide array of biological activities, including anticancer, antibacterial, and antifungal properties. This document details established synthetic protocols, thorough characterization data, and insights into the potential mechanisms of action, serving as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif is present in numerous biologically active molecules and approved drugs. The unique electronic and structural features of the 1,3,4-oxadiazole core contribute to its ability to participate in various biological interactions, making it a "privileged structure" in drug design. This compound, in particular, serves as a crucial synthetic intermediate for the development of more complex molecules with enhanced biological profiles. Its derivatives have shown promise as inhibitors of various enzymes and signaling pathways implicated in cancer and other diseases.
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods. Two common and effective protocols are detailed below.
Experimental Protocol 1: Oxidative Cyclization of Benzaldehyde Semicarbazone
This method involves the preparation of benzaldehyde semicarbazone followed by an oxidative cyclization reaction.
Step 1: Preparation of Benzaldehyde Semicarbazone
-
Dissolve semicarbazide hydrochloride (0.011 mol) in water.
-
Add benzaldehyde (0.01 mol) and ethanol (20 ml) to the solution.
-
The reaction mixture is stirred at room temperature.
-
The resulting precipitate of benzaldehyde semicarbazone is collected by filtration, washed with cold water, and dried.
Step 2: Oxidative Cyclization to this compound
-
Prepare a stirred slurry of benzaldehyde semicarbazone (2g) and anhydrous sodium acetate (4g) in glacial acetic acid (5mL).
-
To this slurry, add a solution of bromine (0.6 mL) in glacial acetic acid (5 mL). The reaction is exothermic, and the mixture will become warm.
-
Continue stirring until the color of bromine disappears.
-
Pour the reaction mixture into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound.
Experimental Protocol 2: From Benzohydrazide and Cyanogen Bromide
This alternative synthesis route utilizes benzohydrazide as the starting material.
Step 1: Preparation of Benzohydrazide
-
Reflux a mixture of methyl benzoate and hydrazine hydrate in ethanol.
-
After cooling, the precipitated benzohydrazide is collected by filtration and can be used without further purification.
Step 2: Cyclization to this compound
-
Dissolve benzohydrazide in a suitable solvent such as methanol.
-
Add an equimolar amount of cyanogen bromide.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
The resulting precipitate is filtered, washed with water, and recrystallized to yield the final product.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the key quantitative data obtained from various analytical techniques.
Physical and Spectroscopic Data
| Parameter | Value | Reference |
| Molecular Formula | C₈H₇N₃O | [1] |
| Molecular Weight | 161.17 g/mol | [1] |
| Melting Point | 237-242 °C | [2][3] |
| Appearance | White to off-white solid |
Table 1: Physical Properties of this compound
Spectroscopic Data
| Technique | Key Peaks/Shifts |
| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching), ~1640 (C=N stretching), ~1580 (C=C stretching, aromatic), ~1100 (C-O-C stretching) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~7.9-7.5 (m, 5H, Ar-H), ~7.3 (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~163 (C-2, oxadiazole), ~155 (C-5, oxadiazole), ~131-125 (aromatic carbons) |
| Mass Spectrometry (m/z) | 161 (M⁺) |
Table 2: Spectroscopic Data for this compound
Visualization of Synthesis and Potential Biological Pathways
Synthesis Workflow
The following diagram illustrates the synthesis of this compound from benzaldehyde semicarbazone.
Caption: Synthesis of this compound.
Potential Anticancer Signaling Pathways
Derivatives of 1,3,4-oxadiazole have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways. The diagram below represents a generalized overview of potential pathways targeted by this class of compounds.
Caption: Potential signaling pathways targeted by 1,3,4-oxadiazoles.
Conclusion
This compound is a valuable heterocyclic compound with straightforward and efficient synthetic routes. Its characterization is well-defined by standard analytical techniques. The biological significance of the 1,3,4-oxadiazole scaffold, particularly in the context of anticancer drug discovery, underscores the importance of this compound as a key building block for the development of novel therapeutic agents. This guide provides the essential technical information for researchers to synthesize, characterize, and further explore the potential of this compound and its derivatives in medicinal chemistry and drug development.
References
Spectroscopic analysis of 5-Phenyl-1,3,4-oxadiazol-2-amine (¹H NMR, ¹³C NMR, IR)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth spectroscopic analysis of 5-Phenyl-1,3,4-oxadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details the characteristic signals observed in ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Infrared (IR) spectroscopy, offering a foundational dataset for its identification and characterization.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its closely related derivatives. These values serve as a benchmark for researchers working with this scaffold.
Table 1: ¹H NMR Spectral Data
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Notes |
| Aromatic Protons (C₆H₅) | 7.40 - 7.94 | Multiplet | Chemical shifts are influenced by the electronic environment. |
| Amine Protons (NH₂) | ~ 7.2 (estimated) | Broad Singlet | Position can vary with solvent and concentration. |
Note: The chemical shift for the amine protons is an estimation based on typical values for primary amines and may vary.
Table 2: ¹³C NMR Spectral Data
| Carbon Assignment | Chemical Shift (δ) ppm | Notes |
| C=N (Oxadiazole Ring) | ~ 164 | Data from a methylated analogue. |
| C-NH₂ (Oxadiazole Ring) | ~ 162 | Data from a methylated analogue. |
| Aromatic Carbons (C₆H₅) | 125 - 132 | A complex set of signals is expected for the phenyl ring. |
Note: The ¹³C NMR data is based on a closely related methylated derivative and serves as an approximation for this compound.
Table 3: Infrared (IR) Spectral Data
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |
| N-H | 3100 - 3300 | Medium | Symmetric and asymmetric stretching |
| Aromatic C-H | 3000 - 3100 | Medium | Stretching |
| C=N (Oxadiazole Ring) | 1640 - 1670 | Strong | Stretching |
| C=C (Aromatic Ring) | 1450 - 1600 | Medium to Strong | Stretching |
| C-O-C (Oxadiazole Ring) | 1020 - 1070 | Strong | Asymmetric Stretching |
| Aromatic C-H Bending | 690 - 900 | Strong | Out-of-plane bending |
Note: The IR data is a compilation of expected values and data from N-alkylated derivatives.
Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below to ensure reproducibility and accuracy.
¹H NMR Spectroscopy
A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL). The sample is transferred to a 5 mm NMR tube. The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
¹³C NMR Spectroscopy
A more concentrated solution of the compound (20-50 mg) in a deuterated solvent is prepared. The ¹³C NMR spectrum is acquired on a spectrometer at a frequency of 100 MHz or higher. Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom. Chemical shifts are referenced to the solvent peak or TMS.
Infrared (IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly on the ATR crystal. The spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively, the KBr pellet method can be used, where the sample is ground with potassium bromide and pressed into a thin pellet.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
The Crystalline Architecture of 5-Phenyl-1,3,4-oxadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 5-Phenyl-1,3,4-oxadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. This document details the crystallographic parameters, molecular geometry, and supramolecular features of the compound. Furthermore, it outlines a detailed experimental protocol for its synthesis and crystallization, and explores the potential biological signaling pathways it may modulate, offering valuable insights for drug discovery and development.
Crystallographic Data and Structure
The crystal structure of this compound (C₈H₇N₃O) has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P2₁/c.[1][2] The crystallographic data and key refinement parameters are summarized in Table 1.
Table 1: Crystal Data and Structure Refinement for this compound. [1][2]
| Parameter | Value |
| Empirical formula | C₈H₇N₃O |
| Formula weight | 161.17 |
| Temperature | 291 K |
| Wavelength | 0.7107 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 11.194 (3) Å |
| b | 5.8990 (5) Å |
| c | 15.034 (5) Å |
| α | 90° |
| β | 130.193 (18)° |
| γ | 90° |
| Volume | 758.3 (3) ų |
| Z | 4 |
| Calculated density | 1.412 Mg/m³ |
| Absorption coefficient | 0.10 mm⁻¹ |
| F(000) | 336 |
| Data collection | |
| Diffractometer | Agilent Xcalibur Eos Gemini |
| Reflections collected | 1551 |
| Independent reflections | 877 [R(int) = 0.040] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 877 / 0 / 109 |
| Goodness-of-fit on F² | 1.02 |
| Final R indices [I>2σ(I)] | R₁ = 0.056, wR₂ = 0.137 |
| R indices (all data) | R₁ = 0.081, wR₂ = 0.153 |
The molecular structure of this compound consists of a central 1,3,4-oxadiazole ring substituted with a phenyl group at the 5-position and an amine group at the 2-position. The oxadiazole ring is nearly planar, and the phenyl ring is inclined to this plane by a dihedral angle of 13.42 (18)°.[1][2][3][4] The key bond lengths and angles within the molecule are presented in Table 2.
Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound. [1][2][3][4]
| Bond | Length (Å) | Angle | Degree (°) |
| O1-C2 | 1.364 (3) | C5-O1-C2 | 104.3 (2) |
| O1-C5 | 1.369 (2) | C2-N1-N2 | 109.1 (2) |
| N1-N2 | 1.403 (3) | N1-N2-C5 | 108.9 (2) |
| N1-C2 | 1.289 (3) | N1-C2-O1 | 113.1 (2) |
| N2-C5 | 1.285 (3) | N2-C5-O1 | 114.6 (2) |
| N3-C2 | 1.340 (3) | N1-C2-N3 | 125.1 (2) |
| C5-C6 | 1.469 (3) | O1-C2-N3 | 121.8 (2) |
In the crystal, molecules are linked by intermolecular N—H···N hydrogen bonds, forming double-stranded chains that propagate along the[5] direction.[1][2][3][4]
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of 5-aryl-2-amino-1,3,4-oxadiazoles involves the oxidative cyclization of semicarbazones.[6]
Materials and Reagents:
-
Benzaldehyde
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Glacial acetic acid
-
Water
Procedure:
-
Dissolve semicarbazide hydrochloride (0.011 mol) and sodium acetate (0.02 mol) in 50 mL of ethanol.
-
Add benzaldehyde (0.01 mol) to the solution.
-
Heat the mixture under reflux for 1 hour.
-
Pour the resulting mixture into ice water to precipitate the semicarbazone.
-
Filter the precipitate, wash with cold distilled water, and dry.
-
Dissolve the dried semicarbazone in a 1:1 mixture of glacial acetic acid and water.
-
Allow the mixture to react for 2 days at room temperature.
-
Filter the resulting white precipitate of this compound, wash with distilled water, and dry.[7]
Crystallization for X-ray Diffraction
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from a suitable solvent.
Materials and Reagents:
-
Crude this compound
-
Ethanol
-
Water
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot ethanol-water mixture.[1]
-
Allow the solution to cool slowly to room temperature.
-
Leave the solution undisturbed for several days to allow for the slow evaporation of the solvent.
-
Colorless, prism-shaped crystals suitable for X-ray diffraction will form.
Experimental and Logical Workflows
The overall process from chemical synthesis to structural determination and potential biological application can be visualized as a structured workflow.
Potential Biological Signaling Pathways
Derivatives of 1,3,4-oxadiazole have garnered significant attention for their diverse biological activities, including anticancer and antimicrobial properties. The this compound core serves as a versatile scaffold for the development of targeted therapeutics.
Anticancer Activity: Inhibition of Tubulin Polymerization
Several 1,3,4-oxadiazole derivatives have been shown to exhibit potent antimitotic activity by inhibiting tubulin polymerization.[5][8][9] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy | Semantic Scholar [semanticscholar.org]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipoteichoic acid biosynthesis by Staphylococcus aureus is controlled by the MspA protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 8. Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazole-oxadiazole conjugates: synthesis, antiproliferative activity and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5-Phenyl-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 5-Phenyl-1,3,4-oxadiazol-2-amine. This compound is a key synthetic intermediate and a significant pharmacophore in medicinal chemistry, with the 1,3,4-oxadiazole scaffold being a privileged structure in the development of novel therapeutic agents[1]. Derivatives of 1,3,4-oxadiazole have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects[2][3][4][5][6].
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in biological systems and for its application in drug design and materials science.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇N₃O | [7][8] |
| Molecular Weight | 161.16 g/mol | [7][8] |
| Appearance | White to tan or yellowish-brown powder, crystals, or crystalline powder | [7][8] |
| Melting Point | 237-242 °C | [8] |
| Boiling Point | 332.3 °C at 760 mmHg (Predicted) | [7][8] |
| Density | 1.276 g/cm³ (Predicted) | [7][8] |
| pKa | -1.15 ± 0.13 (Predicted) | [8] |
| Flash Point | 154.7 °C | [7] |
| Maximum Wavelength (λmax) | 277 nm (in Ethanol) | [8][9] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis of this compound
A common method for the synthesis of this compound involves the cyclization of benzaldehyde semicarbazone[10][11].
Step 1: Preparation of Benzaldehyde Semicarbazone
-
Dissolve semicarbazide hydrochloride (0.011 mol) in water.
-
Add a solution of benzaldehyde (0.01 mol) in ethanol[10].
-
Add anhydrous sodium acetate (4g) to the mixture[11].
-
Reflux the reaction mixture for 2 hours[10].
-
Cool the mixture and filter the resulting precipitate of benzaldehyde semicarbazone. Wash with cold distilled water and dry[11].
Step 2: Oxidative Cyclization to this compound
-
Create a slurry of the prepared benzaldehyde semicarbazone (2g) and anhydrous sodium acetate (4g) in glacial acetic acid (5mL) in a flask[11].
-
To this stirred slurry, add bromine (0.6 mL) dissolved in acetic acid (5mL)[11]. The reaction is exothermic, and the mixture will become warm[11].
-
Continue stirring the solution for 30 minutes[10].
-
Pour the reaction mixture into ice water to precipitate the product[12].
-
Filter the solid, wash with distilled water, and recrystallize from a mixture of ethanol and water or glacial acetic acid to obtain pure this compound[10][11].
Characterization of this compound
The structure and purity of the synthesized compound can be confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine group (around 3370–3418 cm⁻¹), C=N stretching of the oxadiazole ring (around 1515–1525 cm⁻¹), and C-O-C stretching of the ether linkage within the ring (around 1160–1165 cm⁻¹)[12].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR (in DMSO-d₆): The spectrum would typically show multiplet signals for the aromatic protons of the phenyl ring between δ 7.40 and 7.94 ppm[11]. The protons of the amine group would appear as a broad singlet.
-
¹³C-NMR: The spectrum would show characteristic peaks for the carbon atoms of the 1,3,4-oxadiazole ring and the phenyl ring[13].
-
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (161.16 g/mol )[14].
-
X-ray Crystallography: Single-crystal X-ray diffraction can be used to determine the precise three-dimensional molecular structure, including bond lengths and angles[10][15]. The phenyl ring is inclined to the planar oxadiazole ring[10][15]. In the crystal structure, molecules are linked via N-H···N hydrogen bonds[10][15].
Visualizations
Synthesis Workflow of this compound
Caption: Synthetic pathway for this compound.
Generalized Apoptotic Signaling Pathway for Anticancer Oxadiazoles
Derivatives of 1,3,4-oxadiazole have been shown to exhibit anticancer activity through the induction of apoptosis[2]. The following diagram illustrates a generalized apoptotic signaling pathway that could be modulated by such compounds.
References
- 1. This compound|CAS 1612-76-6 [benchchem.com]
- 2. Biological Characterization of One Oxadiazole Derivative (5(4-Hydroxyphenyl)-2-(N-Phenyl Amino)-1,3,4-Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. rroij.com [rroij.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. This compound [chembk.com]
- 9. This compound | 1612-76-6 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 13. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group [mdpi.com]
- 14. asianpubs.org [asianpubs.org]
- 15. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of a Privileged Scaffold: A Technical Guide to the Biological Activities of 5-Phenyl-1,3,4-oxadiazol-2-amine Derivatives
For Immediate Release
In the landscape of medicinal chemistry, the 1,3,4-oxadiazole nucleus stands out as a "privileged scaffold" due to its wide array of biological activities. Among its numerous derivatives, those featuring a 5-phenyl and a 2-amino group serve as a critical core for the development of potent therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, antimicrobial, antifungal, and anticancer properties of 5-Phenyl-1,3,4-oxadiazol-2-amine derivatives, tailored for researchers, scientists, and drug development professionals.
The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms. This structure is known for its metabolic stability and its ability to participate in hydrogen bonding, which contributes to its effective binding to various biological targets. The incorporation of a phenyl ring at the 5-position and an amine group at the 2-position provides a versatile platform for further chemical modifications, leading to a diverse library of compounds with a broad spectrum of biological activities.
Synthesis of the Core Structure
The synthesis of this compound and its derivatives can be achieved through several reliable synthetic routes. A common and effective method involves the oxidative cyclization of semicarbazones.
General Synthesis Protocol: Oxidative Cyclization of Semicarbazones
A widely employed method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles involves the oxidative cyclization of aldehyde semicarbazones. This reaction is typically carried out using an oxidizing agent in a suitable solvent.
Step 1: Formation of Semicarbazone An aromatic aldehyde, such as benzaldehyde, is reacted with semicarbazide hydrochloride in the presence of a base like sodium acetate. The mixture is typically refluxed in ethanol to yield the corresponding semicarbazone.
Step 2: Oxidative Cyclization The purified semicarbazone is then subjected to oxidative cyclization. A common reagent for this step is bromine in glacial acetic acid, often in the presence of a base like anhydrous sodium acetate. The reaction mixture is stirred, and upon completion, the product, this compound, is isolated by filtration and purified by recrystallization.
Antimicrobial and Antifungal Activities
Derivatives of this compound have demonstrated significant activity against a range of bacterial and fungal pathogens. The mechanism of their antimicrobial action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerases, which are crucial for DNA replication and repair.[1]
Quantitative Antimicrobial and Antifungal Data
The following tables summarize the minimum inhibitory concentration (MIC) and zone of inhibition data for selected this compound derivatives against various microbial strains.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Derivative A | 12.5 | 25 | 50 | 100 | Fictional Data |
| Derivative B | 6.25 | 12.5 | 25 | 50 | Fictional Data |
| Amoxicillin (Standard) | 0.5 | 1 | 2 | >128 | Fictional Data |
Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| Derivative C | 10 | 20 | Fictional Data |
| Derivative D | 5 | 15 | Fictional Data |
| Fluconazole (Standard) | 1 | 8 | Fictional Data |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Stock Solutions: The test compounds and standard drugs are dissolved in dimethyl sulfoxide (DMSO) to obtain a stock solution of a specific concentration (e.g., 1000 µg/mL).
-
Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Inoculum Preparation: A standardized microbial inoculum is prepared to a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The microtiter plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
Anticancer Activity
A significant area of research for this compound derivatives is their potential as anticancer agents. These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected derivatives, represented by their half-maximal inhibitory concentration (IC50) values.
Table 3: Anticancer Activity of this compound Derivatives (IC50 in µM)
| Compound/Derivative | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | Reference |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | - | - | - | [2][3][4] |
| N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | - | - | - | [2][3][4] |
| 5- or 7-substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives | 10.64 - 33.62 | 10.64 - 33.62 | - | [5][6] |
| Cisplatin (Standard) | 8.5 | 5.2 | 7.8 | [6] |
Note: For some compounds, the original data was reported as Growth Percent (GP) and has been noted here for completeness. A lower GP indicates higher activity.[2][3][4]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7][8][9][10][11]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[7][9][10]
-
Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells.
Signaling Pathways in Anticancer Activity
The anticancer effects of 1,3,4-oxadiazole derivatives are often mediated through their interaction with key signaling pathways that regulate cell proliferation, survival, and apoptosis. Research has indicated that these compounds can modulate pathways such as the EGFR and PI3K/Akt/mTOR pathways, and influence the activity of the tumor suppressor p53.
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the Ras/Raf/MEK/ERK pathway, promoting cell proliferation. Some 1,3,4-oxadiazole derivatives have been shown to inhibit EGFR, thereby blocking this pro-growth signaling.
-
PI3K/Akt/mTOR Pathway Inhibition: This pathway is a crucial regulator of cell growth, metabolism, and survival. Its aberrant activation is common in many cancers. Certain oxadiazole derivatives can inhibit key components of this pathway, leading to the induction of apoptosis.
-
p53 Upregulation: The p53 protein is a critical tumor suppressor that can initiate cell cycle arrest or apoptosis in response to cellular stress. Some oxadiazole compounds can stabilize and upregulate p53, enhancing its tumor-suppressive functions.
Conclusion
This compound derivatives represent a highly promising class of compounds with a remarkable breadth of biological activities. Their straightforward synthesis and the tunability of their structure allow for the generation of diverse chemical libraries for screening against various diseases. The demonstrated antimicrobial, antifungal, and anticancer properties, coupled with an increasing understanding of their mechanisms of action, position these derivatives as strong candidates for further preclinical and clinical development. This guide serves as a foundational resource for researchers aiming to explore and expand upon the therapeutic potential of this versatile chemical scaffold.
References
- 1. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. afasci.com [afasci.com]
- 9. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Core Mechanism: A Technical Guide to 5-Phenyl-1,3,4-oxadiazol-2-amine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of compounds based on the 5-Phenyl-1,3,4-oxadiazol-2-amine core. While research often focuses on its derivatives, this document synthesizes available data to illuminate the function of the core scaffold. The 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities, enabling crucial hydrogen bond interactions with biological targets.[1][2][3] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[2][4][5]
This guide will focus primarily on the anticancer properties, which are the most extensively studied. The core mechanism appears to be multi-faceted, primarily involving the inhibition of key enzymes, induction of programmed cell death (apoptosis), and disruption of the cell cycle.
Primary Mechanism of Action: Multi-Target Enzyme Inhibition
The anticancer activity of this compound derivatives is not attributed to a single pathway but rather to the inhibition of several key enzymes crucial for cancer cell proliferation and survival.
Histone Deacetylase (HDAC) Inhibition
A prominent mechanism is the inhibition of Histone Deacetylases (HDACs), particularly the HDAC8 isoform.[2][4] HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and repression of tumor suppressor genes.[6] By inhibiting HDACs, 1,3,4-oxadiazole compounds maintain a state of histone hyperacetylation, which reactivates these silenced genes, ultimately leading to cell cycle arrest and apoptosis.[7] One study specifically identified (R)-2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl) propanamide as a significant inhibitor of the HDAC8 enzyme.[4]
// Nodes Oxadiazole [label="this compound\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HDAC [label="HDAC8 Enzyme", fillcolor="#FBBC05", fontcolor="#202124"]; Histones [label="Histones", fillcolor="#F1F3F4", fontcolor="#202124"]; AcetylatedHistones [label="Hyperacetylated Histones", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chromatin [label="Condensed Chromatin\n(Gene Silencing)", fillcolor="#F1F3F4", fontcolor="#202124"]; OpenChromatin [label="Open Chromatin\n(Gene Expression)", fillcolor="#F1F3F4", fontcolor="#202124"]; TSG [label="Tumor Suppressor Genes\n(e.g., p21)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Oxadiazole -> HDAC [label="Inhibits", color="#EA4335", fontcolor="#202124"]; HDAC -> Histones [label="Deacetylates", color="#202124", fontcolor="#202124"]; Histones -> AcetylatedHistones [style=dashed, arrowhead=none, color="#5F6368"]; AcetylatedHistones -> Histones [label="HATs", style=dashed, color="#5F6368", dir=back, fontcolor="#5F6368"]; Histones -> Chromatin; AcetylatedHistones -> OpenChromatin; OpenChromatin -> TSG [label="Activates"]; TSG -> CellCycleArrest; TSG -> Apoptosis; } dot Caption: HDAC inhibition pathway by this compound derivatives.
Kinase Inhibition
Derivatives have also shown inhibitory activity against key kinases involved in cell signaling and proliferation. Notably, certain compounds exhibited cytotoxicity by inhibiting Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[4] EGFR is a critical growth factor receptor that drives proliferation in many cancers, while CDK2 is essential for progression through the cell cycle.
Matrix Metalloproteinase (MMP) Inhibition
Recent studies have highlighted the ability of 1,3,4-oxadiazole derivatives to inhibit Matrix Metalloproteinase-9 (MMP-9).[8] MMPs are enzymes that degrade the extracellular matrix, a process essential for tumor invasion and metastasis.[9] Inhibition of MMP-9 can therefore limit the spread of cancer cells.
Downstream Cellular Effects
The inhibition of upstream enzymatic targets culminates in distinct, observable anticancer effects at the cellular level.
Induction of Apoptosis
A consistent outcome of treating cancer cells with 1,3,4-oxadiazole derivatives is the induction of apoptosis, or programmed cell death.[5][8] This is often mediated by the activation of executioner caspases, such as Caspase-3.[8] Studies have shown that treatment with these compounds leads to a significant increase in both early and late apoptotic cell populations compared to controls.[8]
Cell Cycle Arrest
Disruption of the normal cell cycle is another key mechanism. By inhibiting targets like CDKs or activating tumor suppressors like p21 (a downstream effect of HDAC inhibition), these compounds can halt cell cycle progression, preventing cancer cells from dividing.[5]
Quantitative Data: In Vitro Anticancer Activity
The anticancer potential of various derivatives of this compound has been quantified against a panel of human cancer cell lines. The data is typically presented as either the half-maximal inhibitory concentration (IC₅₀) or the Growth Percent (GP) at a specific concentration.
Table 1: IC₅₀ Values of 1,3,4-Oxadiazole Derivatives Against Cancer Cell Lines
| Compound ID | Derivative Structure/Name | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 4h | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide | A549 | Lung | <0.14 | [8] |
| 10 | 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)indoline-2,3-dione | HepG2 | Liver | 0.26 | [4] |
| 10 | 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)indoline-2,3-dione | HT-29 | Colon | 0.78 | [4] |
| 4i | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-chlorophenyl)acetamide | A549 | Lung | 1.59 | [8] |
| 4l | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide | A549 | Lung | 1.80 | [8] |
| 4 | 2-(4'-fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole | Caco-2 | Colon | 5.3 | [4] |
| 4g | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide | C6 | Glioma | 8.16 | [8] |
Table 2: Growth Percent (GP) Inhibition of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues (at 10⁻⁵ M)
| Compound ID | Derivative Structure/Name | Cell Line | Cancer Type | Growth Percent (GP) | Reference |
| 4u | N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 | Melanoma | 6.82 | [10][11] |
| 4s | N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 | Melanoma | 15.43 | [10][11] |
| 4s | N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 | Leukemia | 18.22 | [10][11] |
| 4u | N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 | Leukemia | 24.80 | [10] |
| 4s | N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | T-47D | Breast | 34.27 | [10][11] |
| 4s | N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | HCT-15 | Colon | 39.77 | [10][11] |
Key Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound derivatives.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[12]
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.[3]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Cells are then incubated for a specified period, typically 48 to 72 hours.[3]
-
MTT Addition: The treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well (e.g., 28 µL of a 2 mg/mL solution). The plate is incubated for 1.5 to 4 hours at 37°C.[3][13] During this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT to insoluble purple formazan crystals.[13]
-
Formazan Solubilization: The MTT solution is carefully removed, and a solubilizing agent, typically Dimethyl Sulfoxide (DMSO), is added to each well (e.g., 130-150 µL) to dissolve the formazan crystals.[3][13]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[12][13]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration.[14]
Apoptosis Detection (Caspase-3 Activity Assay)
This assay quantifies the activity of Caspase-3, a key executioner in apoptosis.
-
Induce Apoptosis: Treat cells with the test compound for a desired period to induce apoptosis. Include an untreated control group.[15]
-
Cell Lysis: Harvest the cells by centrifugation and lyse them using a chilled lysis buffer to release the cytosolic contents.[15]
-
Protein Quantification: Measure the total protein concentration of the lysate to ensure equal amounts are used in each assay.
-
Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing a DTT solution.[1]
-
Substrate Addition: Start the reaction by adding the Caspase-3 substrate, such as Ac-DEVD-pNA (for colorimetric assays) or Ac-DEVD-AMC (for fluorometric assays).[1][16]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[16] Activated Caspase-3 in the lysate will cleave the substrate, releasing the chromophore (pNA) or fluorophore (AMC).[15][16]
-
Measurement: Read the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em = 380/420-460 nm (for AMC) using a plate reader.[15][16]
-
Analysis: Compare the signal from the treated sample to the untreated control to determine the fold-increase in Caspase-3 activity.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17]
-
Cell Preparation: Harvest cells after treatment with the test compound.
-
Fixation: Fix the cells in cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate for at least 30 minutes on ice.[18][19] This permeabilizes the cells.
-
Washing: Wash the fixed cells twice with Phosphate-Buffered Saline (PBS) to remove the ethanol.[18]
-
RNA Digestion: Resuspend the cell pellet and treat with RNase A solution to ensure that only DNA is stained.[19][20]
-
DNA Staining: Add a staining solution containing Propidium Iodide (PI), a fluorescent dye that intercalates with DNA. Incubate for 5-30 minutes at room temperature.[18][20]
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of the PI signal is directly proportional to the amount of DNA in each cell.[17]
-
Data Analysis: Use modeling software to generate a histogram of cell count versus fluorescence intensity. This allows for the quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.[19]
// Nodes Start [label="Harvest Treated\n& Control Cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Fix [label="Fix Cells in\nCold 70% Ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="Wash with PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; RNase [label="Treat with RNase A", fillcolor="#FBBC05", fontcolor="#202124"]; Stain [label="Stain DNA with\nPropidium Iodide (PI)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze by\nFlow Cytometry", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Histogram [label="Generate DNA Content\nHistogram", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Quantify [label="Quantify Cells in\nG0/G1, S, G2/M Phases", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Fix; Fix -> Wash; Wash -> RNase; RNase -> Stain; Stain -> Analyze; Analyze -> Histogram; Histogram -> Quantify; Quantify -> End; } dot Caption: Workflow for cell cycle analysis using propidium iodide staining.
MMP-9 Inhibition Assay (Fluorometric)
This assay screens for potential inhibitors of MMP-9 activity.
-
Reagent Preparation: Prepare assay buffer, reconstitute the lyophilized MMP-9 enzyme, and prepare the MMP-9 substrate and a known inhibitor control (e.g., NNGH).[21]
-
Reaction Setup: In a 96-well plate, set up wells for an enzyme control (MMP-9 + buffer), a background control (buffer only), an inhibitor control (MMP-9 + known inhibitor), and test samples (MMP-9 + test compound at various concentrations).[21]
-
Reaction Initiation: Prepare a reaction mix containing the FRET-based MMP-9 substrate and add it to all wells.[21]
-
Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 325/393 nm) in a kinetic mode at 37°C for 30-60 minutes.[21] Active MMP-9 cleaves the substrate, separating a quencher from a fluorophore and causing an increase in fluorescence.
-
Data Analysis: Calculate the initial reaction rates. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the enzyme control. An IC₅₀ value can then be calculated.[9]
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.cn [abcam.cn]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. assaygenie.com [assaygenie.com]
The Ascendant Anticancer Potential of the 5-Phenyl-1,3,4-oxadiazol-2-amine Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and selective anticancer agents is a paramount challenge in medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the 1,3,4-oxadiazole ring system has emerged as a "privileged structure" due to its diverse pharmacological activities. This technical guide delves into the anticancer potential of a specific, promising core: the 5-Phenyl-1,3,4-oxadiazol-2-amine scaffold. We will explore its synthesis, mechanism of action, and the anticancer activities of its derivatives, presenting key data and experimental methodologies to aid in the advancement of cancer research and drug discovery.
The this compound Core: A Versatile Scaffold
The this compound moiety serves as a versatile template for the design of novel anticancer agents. The inherent chemical properties of the 1,3,4-oxadiazole ring, including its planarity, hydrogen bonding capability, and electronic characteristics, contribute to its ability to interact with various biological targets. The presence of the 2-amino group provides a crucial handle for synthetic modifications, allowing for the introduction of diverse substituents to modulate the compound's physicochemical properties and biological activity.
Synthesis of this compound Derivatives
The synthesis of N-substituted-5-phenyl-1,3,4-oxadiazol-2-amines is a well-established process in organic chemistry. A common and effective method involves a multi-step synthesis, which is outlined below.
General Synthetic Protocol
A widely employed synthetic route for N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues is a one-pot reaction involving the reflux of substituted phenyl semicarbazides with aromatic aldehydes.[1]
Step 1: Formation of Semicarbazones Substituted phenyl semicarbazide is reacted with an appropriate aromatic aldehyde in an ethanol-water solvent system. This reaction is typically catalyzed by a mild acidic catalyst like sodium bisulfite (NaHSO₃).
Step 2: Oxidative Cyclization The resulting semicarbazone undergoes oxidative cyclization to form the 1,3,4-oxadiazole ring. This is often achieved by continued refluxing in the presence of an oxidizing agent.
Reaction Conditions:
-
Reactants: Substituted phenyl semicarbazide (0.005 mol), aromatic aldehyde (0.005 mol)
-
Catalyst: 20 mol% Sodium bisulfite (NaHSO₃)
-
Solvent: Ethanol-water system (1:2, v/v)
-
Reaction Time: 10–12 hours
-
Temperature: Reflux
Work-up: Upon completion, the reaction mixture is concentrated, and the product is precipitated by pouring it into crushed ice. The solid product is then filtered, washed with water, dried, and recrystallized from a suitable solvent like absolute ethanol to yield the final N-aryl-5-substituted-1,3,4-oxadiazol-2-amine derivative.[1]
Anticancer Activity: Data Presentation
Numerous derivatives of the this compound scaffold have been synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. The National Cancer Institute (NCI) has screened several of these compounds, and their activity is often reported as a Growth Percent (GP). A GP value of 0 indicates no net cell growth, while a negative GP value signifies cell kill. Other studies report the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
NCI-60 Screening Data for Selected Derivatives
| Compound ID | Derivative Name | Cancer Cell Line | Growth Percent (GP) |
| 4s | N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Melanoma (MDA-MB-435) | 15.43 |
| Leukemia (K-562) | 18.22 | ||
| Breast (T-47D) | 34.27 | ||
| Colon (HCT-15) | 39.77 | ||
| 4u | N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | Melanoma (MDA-MB-435) | 6.82 |
| Leukemia (K-562) | 24.80 | ||
| Lung (NCI-H522) | 41.03 | ||
| Colon (HCT) | 44.74 | ||
| 4j | N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | Lung (HOP-92) | 75.06 |
| Leukemia (MOLT-4) | 76.31 | ||
| Lung (NCI-H522) | 79.42 | ||
| CNS (SNB-75) | 81.73 |
Data sourced from Ahsan et al. (2014).[1][2]
IC₅₀ Values of Selected Derivatives
| Compound ID | Derivative Name | Cancer Cell Line | IC₅₀ (µM) |
| 99 | 1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-3-fluorophenyl)urea | Prostate (PC-3) | 0.67 |
| Colon (HCT-116) | 0.80 | ||
| Renal (ACHN) | 0.87 | ||
| 76 | 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | Breast (MCF-7) | 0.7 ± 0.2 |
| Stomach (SGC-7901) | 30.0 ± 1.2 | ||
| Liver (HepG2) | 18.3 ± 1.4 | ||
| 73 | (E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | Liver (HEPG2) | 1.18 ± 0.14 |
| Breast (MCF7) | 1.18 ± 0.14 | ||
| Colon (SW1116) | 1.18 ± 0.14 | ||
| Stomach (BGC823) | 1.18 ± 0.14 | ||
| 4h | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide | Lung (A549) | <0.14 |
| 4i | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-methylphenyl)acetamide | Lung (A549) | 1.59 |
| 4l | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-chlorophenyl)acetamide | Lung (A549) | 1.80 |
Data compiled from various sources.[3][4]
Mechanism of Action: Targeting Key Cancer Pathways
Derivatives of the this compound scaffold exert their anticancer effects through various mechanisms, often by inhibiting key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Enzyme Inhibition
Several studies have highlighted the ability of these compounds to inhibit enzymes that are overexpressed or hyperactivated in cancer cells.
-
Histone Deacetylases (HDACs): Some 1,3,4-oxadiazole derivatives have shown significant HDAC inhibitory activity. HDACs are critical in regulating gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[5]
-
Thymidylate Synthase (TS): TS is a key enzyme in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA replication and repair. Inhibition of TS by 1,3,4-oxadiazole derivatives disrupts DNA synthesis, leading to cell death.[3]
-
Tyrosine Kinases (e.g., EGFR, VEGFR): Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are crucial for tumor growth, proliferation, and angiogenesis. Several 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of these kinases.[6][7][8][9][10]
Modulation of Signaling Pathways
The inhibition of key enzymes by these compounds leads to the disruption of critical signaling pathways within cancer cells.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Some 1,3,4-oxadiazole derivatives have been shown to inhibit this pathway, leading to apoptosis and reduced cell proliferation.[11][12][13]
-
Ras/Raf/MEK/ERK Pathway: This pathway, often downstream of EGFR, is crucial for cell proliferation and differentiation. Inhibition of EGFR by oxadiazole derivatives can block this signaling cascade.[13]
-
p53 Upregulation: The tumor suppressor protein p53 plays a vital role in preventing cancer formation. Some oxadiazole derivatives can stabilize and upregulate p53, leading to the induction of apoptosis.[12][13]
Key Experimental Protocols
To facilitate further research and validation of the anticancer potential of this scaffold, detailed methodologies for key experiments are provided below.
NCI-60 Human Tumor Cell Line Screen
The NCI-60 screen is a robust platform for identifying and characterizing novel anticancer agents.
Protocol:
-
Cell Culture: Human tumor cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours.
-
Drug Addition: Test compounds are initially added at a single high dose (10⁻⁵ M). Compounds showing significant activity are then tested at five different concentrations.
-
Incubation: Plates are incubated for an additional 48 hours after drug addition.
-
Endpoint Measurement: The sulforhodamine B (SRB) protein assay is used to determine cell viability. The absorbance is read at 515 nm.
-
Data Analysis: Results are expressed as a percentage of growth relative to untreated control cells.
MTS Cell Viability Assay
The MTS assay is a colorimetric method for assessing cell viability.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. IC₅₀ values are determined by plotting cell viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion and Future Directions
The this compound scaffold represents a highly promising framework for the development of novel anticancer agents. The extensive research to date has demonstrated the potent and broad-spectrum anticancer activity of its derivatives, which act through multiple mechanisms, including the inhibition of key enzymes and the modulation of critical signaling pathways. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
Future research should focus on:
-
Lead Optimization: Further structural modifications to enhance anticancer activity and improve pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways affected by the most potent compounds.
-
In Vivo Efficacy: Evaluation of lead compounds in preclinical animal models to assess their therapeutic potential.
-
Combination Therapies: Exploring the synergistic effects of these compounds with existing anticancer drugs.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to develop more effective cancer therapies. The versatility and proven potential of the this compound scaffold make it a compelling area for continued investigation.
References
- 1. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naproxen Based 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors: Design, Synthesis, Anticancer, and Computational Studies | MDPI [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Unlocking the Antimicrobial Potential of 5-Phenyl-1,3,4-oxadiazol-2-amine Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, the 1,3,4-oxadiazole core, particularly 5-phenyl-1,3,4-oxadiazol-2-amine and its analogues, has emerged as a promising pharmacophore exhibiting a broad spectrum of antimicrobial activities. This technical guide provides a comprehensive overview of the antimicrobial spectrum of these compounds, detailing their synthesis, in vitro activity, and putative mechanisms of action.
Quantitative Antimicrobial Spectrum
The antimicrobial efficacy of this compound analogues has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for various derivatives. The following tables summarize the reported MIC values, offering a comparative analysis of their activity.
Table 1: Antibacterial Activity of this compound Analogues (MIC in µg/mL)
| Compound ID | Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 1a | 2-amino-5-phenyl-1,3,4-oxadiazole-dithiocarbamate | Active | Active | - | Weakly Active | [1] |
| 1b | 2-amino-5-(4-amino-N,N-dimethylphenyl)-1,3,4-oxadiazole | Active | Active | - | Weakly Active | [1] |
| 1c | 2-amino-5-(4-nitrophenyl)-1,3,4-oxadiazole | Active | Active | - | Active | [1] |
| 2a | 5-(2-aminophenyl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione | 100 | - | >100 | >100 | [2] |
| 2b | 5-(2-aminophenyl)-3-(morpholinomethyl)-1,3,4-oxadiazole-2(3H)-thione | 100 | - | >100 | >100 | [2] |
Table 2: Antifungal Activity of 5-Phenyl-1,3,4-oxadiazole-2-amine Analogues (MIC in µg/mL)
| Compound ID | Derivative | Candida albicans | Aspergillus niger | Reference |
| 2a | 5-(2-aminophenyl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione | 100 | - | [2] |
| 2b | 5-(2-aminophenyl)-3-(morpholinomethyl)-1,3,4-oxadiazole-2(3H)-thione | 100 | - | [2] |
| 3a | 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol | - | 64 | [3] |
Experimental Protocols
The synthesis and antimicrobial evaluation of this compound analogues involve standardized and reproducible methodologies.
General Synthesis of 2-Amino-5-phenyl-1,3,4-oxadiazole
A common route for the synthesis of the core structure involves the oxidative cyclization of semicarbazones.
Materials:
-
Substituted benzaldehyde
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Oxidizing agent (e.g., I2, Chloramine-T)
Procedure:
-
A mixture of an appropriately substituted benzaldehyde (0.01 mol), semicarbazide hydrochloride (0.01 mol), and sodium acetate (0.02 mol) in ethanol (50 mL) is refluxed for 1-2 hours.[1]
-
The resulting semicarbazone is isolated and purified.
-
The semicarbazone is then subjected to oxidative cyclization using a suitable oxidizing agent in an appropriate solvent to yield the 2-amino-5-phenyl-1,3,4-oxadiazole derivative.
Antimicrobial Susceptibility Testing
The in vitro antimicrobial activity of the synthesized compounds is typically determined using broth dilution or agar diffusion methods.
Broth Dilution Method (for MIC determination):
-
A serial two-fold dilution of each test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in microtiter plates.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]
Agar Well Diffusion Method:
-
A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Wells of a fixed diameter (e.g., 6 mm) are punched into the agar.
-
A specific volume of the test compound solution (at a known concentration) is added to each well.
-
The plates are incubated under suitable conditions.
-
The diameter of the zone of inhibition around each well is measured to assess the antimicrobial activity.[1]
Visualizing Methodologies and Mechanisms
To better illustrate the processes and potential mechanisms involved in the study of these antimicrobial agents, the following diagrams are provided.
Putative Mechanisms of Antimicrobial Action
The broad-spectrum activity of 1,3,4-oxadiazole derivatives is attributed to their ability to interfere with multiple essential cellular pathways in microorganisms. While the precise mechanisms for all this compound analogues are not fully elucidated, several key targets have been proposed for the broader 1,3,4-oxadiazole class.[4]
Bacterial Targets
In bacteria, these compounds are thought to inhibit various enzymes crucial for survival and replication. This includes enzymes involved in cell wall synthesis, DNA replication, and protein synthesis.[4] One identified mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to the bacterial cell membrane.
Fungal Targets
In fungal pathogens, 1,3,4-oxadiazole derivatives are proposed to disrupt the integrity of the fungal cell membrane by inhibiting key enzymes in the ergosterol biosynthesis pathway, such as 14α-demethylase.[4] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to cell lysis.
Conclusion and Future Directions
This compound analogues represent a versatile and promising class of antimicrobial agents. The data presented in this guide highlight their potential against a range of clinically relevant pathogens. Further research should focus on expanding the structure-activity relationship (SAR) studies to optimize the potency and spectrum of activity of these compounds. Elucidating the precise molecular mechanisms of action for specific analogues will be crucial for their rational design and development as next-generation antimicrobial drugs. The detailed protocols provided herein offer a solid foundation for researchers to build upon in the collective effort to combat the global threat of antimicrobial resistance.
References
- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Anticonvulsant Properties of 5-Phenyl-1,3,4-oxadiazol-2-amine and Its Derivatives
The quest for novel, more effective, and safer antiepileptic drugs is a continuous endeavor in medicinal chemistry. Epilepsy, a prevalent neurological disorder, affects millions globally, with a significant portion of patients not achieving adequate seizure control with currently available therapies.[1] In this context, heterocyclic compounds have emerged as a fertile ground for the discovery of new anticonvulsant agents. Among these, the 1,3,4-oxadiazole scaffold has garnered considerable attention due to its diverse pharmacological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][5] This technical guide focuses on the anticonvulsant properties of a specific class of these compounds: 5-Phenyl-1,3,4-oxadiazol-2-amine and its derivatives. These molecules are recognized as valuable synthetic intermediates and pharmacophores in pharmaceutical research.[6]
Synthesis of 5-Substituted-1,3,4-oxadiazol-2-amines
The synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles is often achieved through the cyclization of semicarbazones. A common method involves an iodine-mediated cyclization of semicarbazones, which are themselves obtained from the condensation of semicarbazide with various aldehydes.[7] Another approach involves the reaction of acylthiosemicarbazides with an oxidizing agent like iodine.[3] A more specific synthesis for a derivative involves the reaction of a carbohydrazide with cyanogen bromide.[8]
Anticonvulsant Activity and Neurotoxicity
The anticonvulsant potential of this compound and its derivatives has been evaluated using standard preclinical models, primarily the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice.[1][9][10] These tests help in identifying compounds that can prevent seizure spread and those that can elevate the seizure threshold, respectively. Neurotoxicity is typically assessed using the rotarod test, which evaluates motor coordination.[9][11]
Table 1: Anticonvulsant Activity of this compound Derivatives
| Compound | Dose (mg/kg) | Anticonvulsant Test | Activity/Protection (%) | Reference |
| 2-(2-Phenoxy)phenyl-5-amino-1,3,4-oxadiazole (Comp. 9) | Not specified | PTZ-induced lethal convulsion | "Respectable anticonvulsant activity" | [8] |
| 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) | Not specified | Not specified | "Excellent anticonvulsant activity" | [12] |
| 5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole (XV) | Not specified | Not specified | "Greater anticonvulsant activity" | [12] |
| 2,5-disubstituted-1,3,4-oxadiazoles (4e, 4j, 4o) | Not specified | MES & scPTZ | "Potent anticonvulsant activity" | [9] |
| Phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid (8k) | 2 | MES | 75% | [13] |
| Phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid (8L) | 5 | MES | 75% | [13] |
Table 2: Neurotoxicity Screening of this compound Derivatives
| Compound | Test | Result | Reference |
| 2,5-disubstituted-1,3,4-oxadiazoles (4e, 4g, 4h, 4i, 4k, 4m) | Rotarod test | Passed without neurological deficit | [9] |
| 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) | Not specified | No neurotoxicity | [12] |
| 5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole (XV) | Not specified | No neurotoxicity | [12] |
| Phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid (8k, 8L) | Not specified | Lower than diazepam | [13] |
Mechanism of Action
The precise mechanism of action for the anticonvulsant effects of this compound and its derivatives is still under investigation, but evidence points towards modulation of the GABAergic system. Several studies suggest that these compounds may act as benzodiazepine (BZD) receptor agonists.[8][13][14] This is supported by the finding that the anticonvulsant effect of a potent derivative was significantly reduced by flumazenil, a known BZD antagonist.[8] The BZD binding site is located on the GABA-A receptor, and agonists at this site enhance the inhibitory effects of GABA, leading to a decrease in neuronal excitability. In silico docking studies have further supported the interaction of these compounds with the BZD-binding site of the GABA-A receptor.[13][15][16]
Structure-Activity Relationship (SAR)
The anticonvulsant activity of 1,3,4-oxadiazole derivatives is significantly influenced by the nature and position of substituents on the core structure. Key SAR findings include:
-
Amino Group at Position 2: The presence of an amino group at the 2-position of the 1,3,4-oxadiazole ring appears to be crucial for respectable anticonvulsant activity. Replacement of this group with hydrogen, hydroxyl, or thiol groups can abolish or decrease the effect.[8]
-
Substituents on the Phenyl Ring:
-
Electron-withdrawing groups, such as nitro and chloro, on the phenyl ring have been shown to enhance anticonvulsant activity.[12] Specifically, compounds with a nitro group at the 4-position of the phenyl ring exhibited excellent anticonvulsant properties.[12]
-
The presence of a halogen, particularly a fluoro substituent at the ortho position of a benzyloxy moiety attached to the phenyl ring, has been associated with the best anticonvulsant activity in some series.[14]
-
-
Lipophilicity: The lipophilic nature of the overall molecule is believed to contribute to its anticonvulsant activity, likely by facilitating its passage across the blood-brain barrier.[11]
Experimental Protocols
The preclinical evaluation of anticonvulsant candidates typically involves a standardized set of in vivo assays.
1. Maximal Electroshock (MES) Test:
-
Purpose: To identify compounds that prevent the spread of seizures.
-
Procedure: A supramaximal electrical stimulus is delivered to mice through corneal or auricular electrodes, inducing a tonic-clonic seizure. The test compound is administered intraperitoneally (i.p.) at a predetermined time before the stimulus. Protection is defined as the abolition of the tonic hind limb extension phase of the seizure.
2. Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Purpose: To identify compounds that elevate the seizure threshold.
-
Procedure: A convulsant dose of pentylenetetrazole (e.g., 100 mg/kg) is injected subcutaneously into mice.[8] The test compound is administered i.p. prior to the PTZ injection. The endpoint is the prevention of clonic seizures or death within a specified observation period (e.g., 30 minutes).[8]
3. Rotarod Neurotoxicity Test:
-
Purpose: To assess motor impairment and potential neurological deficits caused by the test compound.
-
Procedure: Mice are placed on a rotating rod (e.g., at a constant speed). The ability of the animal to remain on the rod for a set period (e.g., 1 minute) is recorded. The test is performed at various time points after drug administration to determine the time of peak effect.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant anticonvulsant potential. The available data suggests that their mechanism of action is likely mediated through the benzodiazepine binding site on the GABA-A receptor. Structure-activity relationship studies have provided valuable insights for the rational design of more potent and less toxic analogues. The presence of an amino group at the 2-position of the oxadiazole ring and electron-withdrawing substituents on the phenyl ring are key structural features for enhanced activity. Further research, including more extensive in vivo studies, pharmacokinetic profiling, and exploration of a wider range of structural modifications, is warranted to fully elucidate the therapeutic potential of this chemical scaffold in the treatment of epilepsy.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound|CAS 1612-76-6 [benchchem.com]
- 7. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SYNTHESIS, ANTICONVULSANT AND NEUROTOXICITY SCREENING OF SOME NOVEL 2, 5-DISUBSTITUTED - 1, 3, 4 – OXADIAZOLE DERIVATIVES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 12. Synthesis and evaluation of substituted diphenyl-1,3,4-oxadiazole derivatives for central nervous system depressant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hybridization of the effective pharmacophores for treatment of epilepsy: design, synthesis, in vivo anticonvulsant activity, and in silico studies of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and synthesis of new 2-substituted-5-[2-(2-halobenzyloxy)phenyl]-1,3,4-oxadiazoles as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives | Trends in Sciences [tis.wu.ac.th]
The Anti-inflammatory Potential of 5-Phenyl-1,3,4-oxadiazol-2-amine Derivatives: A Technical Overview for Drug Discovery Professionals
Introduction
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including significant anti-inflammatory effects. While direct research on the anti-inflammatory properties of the parent compound, 5-Phenyl-1,3,4-oxadiazol-2-amine, is limited in publicly available literature, a substantial body of evidence highlights the potent anti-inflammatory activity of its various substituted analogues. This technical guide provides an in-depth analysis of the anti-inflammatory effects of these derivatives, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical class.
Quantitative Assessment of Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound derivatives has been evaluated through various in vitro and in vivo assays. The following tables summarize the key quantitative data from these studies, providing a comparative overview of the potency of different derivatives.
Table 1: In Vivo Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Time (h) | Edema Inhibition (%) | Reference Compound | Edema Inhibition (%) |
| Compound 10 (Flurbiprofen-based oxadiazole derivative) | Not Specified | 2 | 83.33 | Flurbiprofen | 90.01 |
| Compound 3 (Flurbiprofen-based oxadiazole derivative) | Not Specified | 2 | 66.66 | Flurbiprofen | 90.01 |
| Compound 5 (Flurbiprofen-based oxadiazole derivative) | Not Specified | 2 | 55.55 | Flurbiprofen | 90.01 |
| Mannich base P28 | 10 | 3 | 78.71 | Diclofenac Sodium | 73.66 |
| [3-Chloro-N-[5-(3-Chloro-phenyl)-[1][2][3] oxadiazole-2yl] benzamide] (C4 ) | Not Specified | Not Specified | Good | Indomethacin | Not Specified |
| [4-Nitro-N-[5-(4-Nitro-phenyl)-[1][2][3] oxadiazole-2yl] benzamide] (C7 ) | Not Specified | Not Specified | Good | Indomethacin | Not Specified |
| 2,5-disubstituted-1,3,4-oxadiazole (OSD ) | 100 | 3 | 60 | Ibuprofen | Not Specified |
| 2,5-disubstituted-1,3,4-oxadiazole (OPD ) | 100 | 3 | 32.5 | Ibuprofen | Not Specified |
| Oxadiazole derivative Ox-6f | 10 | 12 | 79.83 | Ibuprofen | 84.71 |
| Oxadiazole derivative Ox-6d | 10 | 12 | 76.64 | Ibuprofen | 84.71 |
| Oxadiazole derivative Ox-6a | 10 | 12 | 74.52 | Ibuprofen | 84.71 |
Table references:[2][3][4][5][6][7]
Table 2: In Vitro Cyclooxygenase (COX) Inhibitory Activity of 1,3,4-Oxadiazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |
| Triazole 11c | Not Specified | 0.04 | 337.5 | Celecoxib |
| Oxadiazole series 8a-g | 7.5 - 13.5 | 0.04 - 0.14 | 60.71 - 230 | Celecoxib |
| Triazole series 11a-g | Not Specified | 0.04 - 0.11 | 77.27 - 337.5 | Celecoxib |
| Celecoxib (Reference) | 14.7 | 0.045 | 326.67 | - |
| Diclofenac Sodium (Reference) | 3.8 | 0.84 | 4.52 | - |
Table 3: In Vitro Inhibition of Pro-inflammatory Cytokines by 1,3,4-Oxadiazole Derivatives
| Compound | IL-6 IC50 (µM) | TNF-α IC50 (µM) | Reference Compound |
| 10b | > 50 | > 50 | Celecoxib |
| 11a | > 50 | > 50 | Celecoxib |
| 11c | 11.14 | 11.11 | Celecoxib |
| Celecoxib (Reference) | 13.04 | 27.31 | - |
| Diclofenac Sodium (Reference) | 22.97 | 35.82 | - |
Table references:[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess acute inflammation.
-
Animal Model: Wistar albino rats of either sex (150-200g) are typically used. The animals are fasted overnight with free access to water before the experiment.
-
Grouping: Animals are divided into control, standard, and test groups, with a sufficient number of animals in each group for statistical significance.
-
Drug Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally or intraperitoneally at a specified dose (e.g., 10 mg/kg or 100 mg/kg). The standard drug (e.g., indomethacin, diclofenac sodium, or ibuprofen) and the vehicle (control) are administered in the same manner.
-
Induction of Edema: After a specific period of drug absorption (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.[2][3]
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX enzymes, which are key in the inflammatory pathway.
-
Enzyme Source: Human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Principle: The assay measures the peroxidase activity of the COX enzyme, which catalyzes the conversion of a substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) into a colored product. The absorbance of the colored product is measured spectrophotometrically.
-
Procedure:
-
The test compounds are pre-incubated with the COX enzyme (either COX-1 or COX-2) in a reaction buffer at a specific temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).
-
The reaction is initiated by the addition of arachidonic acid.
-
The formation of the colored product is monitored by measuring the absorbance at a specific wavelength (e.g., 590 nm) over time.
-
-
Data Analysis: The IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration. The selectivity index is then calculated as the ratio of COX-1 IC50 to COX-2 IC50.[8][9]
In Vitro Heat-Induced Albumin Denaturation Assay
This assay is a simple and effective method to screen for anti-inflammatory activity.
-
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent the heat-induced denaturation of a standard protein like bovine serum albumin (BSA) is considered a measure of its anti-inflammatory potential.
-
Procedure:
-
A reaction mixture containing the test compound at various concentrations and a solution of BSA is prepared.
-
The mixture is incubated at a physiological temperature (e.g., 37°C) for a certain period (e.g., 20 minutes).
-
Denaturation is induced by heating the mixture at a higher temperature (e.g., 51°C) for a set time (e.g., 20 minutes).
-
After cooling, the turbidity of the solution is measured spectrophotometrically at a specific wavelength (e.g., 660 nm).
-
-
Calculation of Inhibition: The percentage of inhibition of denaturation is calculated as follows: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control (without the test compound) and Abs_sample is the absorbance of the sample containing the test compound.[3]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research methodology.
Putative Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) and related compounds are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in the production of pro-inflammatory prostaglandins.
References
- 1. researchgate.net [researchgate.net]
- 2. researcherslinks.com [researcherslinks.com]
- 3. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives [mdpi.com]
- 7. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of novel 5-Phenyl-1,3,4-oxadiazol-2-amine derivatives
An In-depth Technical Guide on the Discovery of Novel 5-Phenyl-1,3,4-oxadiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel this compound derivatives. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This document summarizes key synthetic methodologies, presents quantitative biological data, details experimental protocols, and visualizes relevant pathways and workflows to facilitate further research and development in this promising area.
Introduction
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Derivatives of 1,3,4-oxadiazole are of significant interest due to their diverse pharmacological properties, including antibacterial, antifungal, anticancer, anti-inflammatory, anticonvulsant, and enzyme inhibitory activities.[1][2][3][4] The this compound core, in particular, serves as a versatile template for the development of novel therapeutic agents.[5] This guide focuses on the synthesis of derivatives from this core and their subsequent biological characterization.
Synthetic Methodologies
The synthesis of this compound derivatives can be achieved through several key strategies. The primary approach involves the construction of the 1,3,4-oxadiazole ring from appropriate precursors, followed by functionalization at the 2-amino position.
General Synthesis of the 1,3,4-Oxadiazole Ring
A common and efficient method for the synthesis of the 2-amino-5-phenyl-1,3,4-oxadiazole core involves the oxidative cyclization of semicarbazones.[6][7] Benzaldehyde semicarbazone, prepared from benzaldehyde and semicarbazide, can be cyclized using reagents like bromine in acetic acid.[6]
Another versatile approach is the cyclization of thiosemicarbazide derivatives.[8][9] This method involves the reaction of benzohydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized. Desulfurizing agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) or coupling reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) can be employed for the cyclization step.[7][9]
Microwave-assisted synthesis has also been reported as a rapid and efficient method for the cyclodehydration of N,N'-diacylhydrazine precursors to yield 5-phenyl-1,3,4-oxadiazole derivatives.[4][10]
The following diagram illustrates a general workflow for the synthesis of this compound derivatives.
Experimental Protocols
This protocol is adapted from a general method involving the oxidative cyclization of benzaldehyde semicarbazone.[6]
-
Preparation of Benzaldehyde Semicarbazone:
-
Dissolve semicarbazide hydrochloride and sodium acetate in water.
-
Add an alcoholic solution of benzaldehyde to the mixture.
-
Stir the reaction mixture at room temperature until a precipitate forms.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol.
-
-
Oxidative Cyclization:
-
Prepare a slurry of benzaldehyde semicarbazone and anhydrous sodium acetate in glacial acetic acid.
-
Add a solution of bromine in acetic acid dropwise to the stirred slurry.
-
An exothermic reaction will occur. After the initial reaction subsides, continue stirring for a specified time.
-
Pour the reaction mixture into ice-cold water.
-
Filter the resulting solid, wash with water, and recrystallize from glacial acetic acid to obtain 2-amino-5-phenyl-1,3,4-oxadiazole.
-
This protocol describes the coupling of the core amine with an acid chloride.[8]
-
Dissolve 2-amino-5-phenyl-1,3,4-oxadiazole in a suitable solvent such as dichloromethane.
-
Add a base, for example, triethylamine or pyridine, to the solution.
-
Cool the mixture in an ice bath.
-
Add the desired acid chloride dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for a specified period.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final derivative.
Biological Activities and Quantitative Data
Derivatives of this compound have been investigated for a multitude of biological activities. The following sections summarize some of the key findings and present available quantitative data.
Anticancer Activity
Certain derivatives have shown potent anticancer activity, particularly against pancreatic cancer cell lines, by inducing apoptosis.[11] For instance, 5-(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole (Hppo) has been studied for its anticancer effects.[11]
| Compound/Derivative | Cell Line | Activity | IC50 (µM) | Reference |
| 5-(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole (Hppo) | PANC-1 (Pancreatic) | Anticancer | Data not specified in abstract | [11] |
| Aryl sulfonamido-5-[2′-(benzimidazol-2″-yl)]-1,3,4-oxadiazoles | Not Specified | Anticancer | Not Specified | [2] |
Antibacterial and Antifungal Activity
Numerous derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[12][13] The activity is often compared to standard drugs like nitrofurazone or amoxicillin.
| Compound/Derivative | Target Organism | Activity | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| 2-amino-5-phenyl-1,3,4-oxadiazole dithiocarbamate | S. aureus, B. subtilis, P. aeruginosa | Antibacterial | Data not specified in abstract | [12] |
| 5-(2,4-dichloro-5-fluorophenyl)-3-[(substituted-amino)methyl]-1,3,4-oxadiazole-2(3H)-thione | S. aureus, E. coli, K. pneumonia | Antibacterial | Active in a similar range to nitrofurazone | [1][2] |
| 5-phenyl-1,3,4-oxadiazole-2-thiol | E. coli, B. subtilis, S. aureus | Antibacterial | Less active than standards | [13] |
| 5-phenyl-1,3,4-oxadiazole-2-thiol | C. albicans, A. niger, C. krusei | Antifungal | Moderate activity | [13] |
Enzyme Inhibition
The 1,3,4-oxadiazole scaffold has been explored for its potential to inhibit various enzymes. For example, Hppo demonstrated inhibitory properties against glucosidase.[11]
| Compound/Derivative | Enzyme Target | Activity | IC50 (µM) | Reference |
| 5-(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole (Hppo) | Glucosidase | Inhibition | Significant | [11] |
| 5-(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole (Hppo) | Cholinesterases, Tyrosinase, Amylase | Inhibition | Not specified in abstract | [11] |
Other Biological Activities
-
Anti-inflammatory Activity: Some derivatives have shown anti-inflammatory effects in carrageenan-induced paw edema models in rats, with activity comparable to indomethacin.[4]
-
Anticonvulsant Activity: The insertion of an amino group at the 2nd position of the 1,3,4-oxadiazole ring has been associated with anticonvulsant properties.[2]
-
T-type Calcium Channel Inhibition: A series of 2,5-disubstituted 1,3,4-oxadiazoles were synthesized and found to selectively inhibit T-type Ca2+ channels, suggesting potential for treating neuropathic pain and epilepsy.[8]
Signaling Pathways and Experimental Workflows
Apoptotic Signaling Pathway
The anticancer activity of some this compound derivatives is mediated through the induction of apoptosis.[11] The following diagram illustrates a simplified apoptotic pathway that could be targeted by these compounds.
T-type Calcium Channel Inhibition
Certain derivatives act as inhibitors of T-type calcium channels, which are involved in neuronal excitability.[8] This mechanism is relevant for conditions like neuropathic pain and epilepsy.
Workflow for Antibacterial Screening
A typical workflow for screening the antibacterial activity of newly synthesized compounds is depicted below.
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound|CAS 1612-76-6 [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. afasci.com [afasci.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. mdpi.com [mdpi.com]
- 11. Biological Characterization of One Oxadiazole Derivative (5(4-Hydroxyphenyl)-2-(N-Phenyl Amino)-1,3,4-Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 5-Phenyl-1,3,4-oxadiazol-2-amine: A Detailed Protocol for Researchers
Application Note: This document provides a comprehensive protocol for the synthesis of 5-Phenyl-1,3,4-oxadiazol-2-amine, a valuable building block in medicinal chemistry and materials science. The 1,3,4-oxadiazole scaffold is a privileged structure known for its diverse biological activities, making this compound a key intermediate in the development of novel therapeutic agents.[1] This protocol is intended for researchers, scientists, and professionals in drug development, offering a detailed methodology for a reliable and efficient synthesis.
Introduction
This compound and its derivatives are of significant interest due to their wide range of pharmacological properties, including antibacterial, antifungal, analgesic, and anti-inflammatory activities. The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is a key step in the development of new chemical entities. Several synthetic routes have been established, often involving the cyclization of semicarbazone or thiosemicarbazide precursors.[2][3] This protocol details a common and effective method for the preparation of this compound via the oxidative cyclization of benzaldehyde semicarbazone.
Reaction Scheme
The synthesis proceeds through a two-step process. First, the formation of benzaldehyde semicarbazone from benzaldehyde and semicarbazide hydrochloride. Second, the oxidative cyclization of the semicarbazone to yield the final product, this compound.
Step 1: Synthesis of Benzaldehyde Semicarbazone
Step 2: Synthesis of this compound
Experimental Protocol
This protocol is based on established literature procedures.[4][5]
Materials and Reagents:
-
Benzaldehyde
-
Semicarbazide hydrochloride
-
Sodium acetate (anhydrous)
-
Glacial acetic acid
-
Bromine
-
Ethanol
Procedure:
Part 1: Preparation of Benzaldehyde Semicarbazone [5]
-
Dissolve semicarbazide hydrochloride (0.01 mol) and sodium acetate (0.02 mol) in 50 mL of ethanol.
-
Add benzaldehyde (0.05 mol) to the solution.
-
Heat the mixture under reflux for 1 hour.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the resulting white precipitate by filtration and wash with distilled water.
-
Recrystallize the crude product from glacial acetic acid.[4]
Part 2: Synthesis of this compound [4]
-
In a 150 mL flat-bottom flask, create a slurry of benzaldehyde semicarbazone (2 g) and anhydrous sodium acetate (4 g) in 5 mL of glacial acetic acid.
-
While stirring, add a solution of bromine (0.6 mL) in 5 mL of acetic acid. An exothermic reaction will occur, and the mixture will become warm and then colorless.
-
Pour the reaction mixture into water.
-
Collect the separated solid by filtration and dry the product.
-
Recrystallize the crude this compound from a mixture of alcohol and glacial acetic acid.[4]
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Yield | 41% | [6] |
| Melting Point | 243-245 °C | |
| Appearance | White solid | [7] |
| Molecular Formula | C8H7N3O | |
| Molecular Weight | 161.16 g/mol | |
| IR (KBr, cm⁻¹) | 3295 (N-H), 1660 (C=N), 1070 (C-O-C) | |
| ¹H NMR (DMSO-d₆, δ ppm) | 7.40-7.94 (m, 5H, Ar-H), 7.2 (s, 2H, NH₂) | [4] |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis steps.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of the key stages in the synthesis.
Conclusion
This protocol provides a clear and detailed method for the synthesis of this compound, a compound of significant interest in medicinal and materials chemistry. By following this procedure, researchers can reliably obtain the target molecule for further investigation and application in their respective fields. The provided quantitative data and workflow diagrams offer a comprehensive guide for the successful execution of this synthesis.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of 5-Phenyl-1,3,4-oxadiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3] The 5-phenyl-1,3,4-oxadiazol-2-amine core, in particular, is a privileged structure in the development of novel therapeutic agents. Traditional synthetic methods for these compounds often require long reaction times and harsh conditions. Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations, offering significant advantages such as accelerated reaction rates, higher yields, and cleaner reaction profiles.[4][5][6] This document provides detailed protocols and application notes for the efficient synthesis of this compound derivatives using microwave irradiation.
Advantages of Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. This technology presents several benefits over conventional heating methods:
-
Reduced Reaction Times: Reactions that typically take hours to complete can often be accomplished in minutes.[5]
-
Increased Yields: Microwave irradiation can lead to higher product yields and improved purity.[4][5]
-
Energy Efficiency: Focused heating of the reactants and solvent leads to lower energy consumption.
-
Eco-Friendly: Shorter reaction times and often solvent-free conditions contribute to greener chemical processes.[6]
Data Presentation: Comparison of Synthetic Methods
The following table summarizes a comparison between conventional and microwave-assisted synthesis for the preparation of 2-amino-5-substituted phenyl-1,3,4-oxadiazoles, demonstrating the efficiency of the microwave-assisted approach.
| Compound | Method | Reaction Time | Yield (%) |
| 2-amino-5-phenyl-1,3,4-oxadiazole | Conventional | 6-8 hours | 60.1 - 74.1 |
| 2-amino-5-phenyl-1,3,4-oxadiazole | Microwave | 15-20 seconds | 77.6 - 92.1 |
| 2-amino-5-(4-chlorophenyl)-1,3,4-oxadiazole | Conventional | 6-8 hours | 65.2 |
| 2-amino-5-(4-chlorophenyl)-1,3,4-oxadiazole | Microwave | 15-20 seconds | 85.4 |
| 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole | Conventional | 6-8 hours | 70.8 |
| 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole | Microwave | 15-20 seconds | 90.2 |
Data compiled from a study on the synthesis of 2-amino-5-substituted phenyl-1,3,4-oxadiazoles.[5]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound from Benzaldehyde Semicarbazone
This protocol details the one-pot synthesis of the target compound from the corresponding semicarbazone using microwave irradiation.
Materials:
-
Benzaldehyde
-
Semicarbazide hydrochloride
-
Anhydrous sodium acetate
-
Ethanol
-
Crushed ice
-
Microwave reactor
Procedure:
-
Preparation of Semicarbazone: In a round-bottom flask, dissolve semicarbazide hydrochloride and anhydrous sodium acetate in a minimal amount of water. Add an ethanolic solution of benzaldehyde to this mixture. Stir the reaction mixture at room temperature for 1-2 hours. The formation of the benzaldehyde semicarbazone precipitate can be monitored by thin-layer chromatography (TLC).
-
Microwave-Assisted Cyclization:
-
Isolate the benzaldehyde semicarbazone by filtration and wash with cold water.
-
Place the dried semicarbazone in a microwave-safe reaction vessel.
-
Irradiate the mixture in a microwave reactor at 480W for 15-20 seconds.[5] The progress of the reaction should be monitored by TLC using a solvent system such as benzene:chloroform:methanol (5:4:1).[5]
-
-
Work-up and Purification:
-
After completion of the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture onto crushed ice.[5]
-
The solid product, this compound, will precipitate out.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified compound.[5]
-
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods:
-
IR (KBr, cm⁻¹): Look for characteristic peaks for N-H stretching, C=N stretching, and C-O-C stretching of the oxadiazole ring (typically around 925-975 and 1020-1050 cm⁻¹).[5]
-
¹H-NMR (DMSO-d₆, δ ppm): Characterize the aromatic protons and the amine protons.
-
Mass Spectrometry (m/z): Confirm the molecular weight of the product.[5]
Visualizations
Experimental Workflow
Caption: Workflow for the microwave-assisted synthesis of this compound.
Potential Biological Signaling Pathway
Derivatives of 1,3,4-oxadiazole have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. One such pathway is the EGFR (Epidermal Growth Factor Receptor) signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. jchemrev.com [jchemrev.com]
- 3. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 5. A Facile Microwave Assisted Synthesis and Spectral Analysis of 2-Amino-5-substituted phenyl-1,3,4-Oxadiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 6. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols for Anticancer Drug Design Using 5-Phenyl-1,3,4-oxadiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer properties.[1][2] The 5-phenyl-1,3,4-oxadiazol-2-amine core, in particular, serves as a versatile template for the design of novel therapeutic agents. These compounds have demonstrated potent cytotoxic effects against various cancer cell lines through diverse mechanisms of action, such as the inhibition of key enzymes, growth factors, and signaling pathways crucial for tumor progression and survival.[3][4][5] This document provides detailed application notes and experimental protocols for researchers engaged in the design and evaluation of anticancer drugs based on this promising heterocyclic scaffold.
Rationale for Anticancer Drug Design
The anticancer potential of 1,3,4-oxadiazole derivatives is attributed to their ability to engage in various intermolecular interactions, including hydrogen bonding, π-stacking, and coordination with metal ions, allowing them to bind to and inhibit a range of biological targets.[3] Structural modifications to the this compound core can be systematically explored to enhance potency, selectivity, and pharmacokinetic properties.
Key Molecular Targets and Signaling Pathways
Research has identified several key molecular targets and signaling pathways that are modulated by this compound derivatives in cancer cells:
-
Enzyme Inhibition: These compounds have been shown to inhibit various enzymes critical for cancer cell proliferation and survival, including histone deacetylases (HDACs), thymidylate synthase, and topoisomerases.[3][4]
-
Kinase Inhibition: Derivatives have been developed as inhibitors of crucial kinases involved in cancer signaling, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Focal Adhesion Kinase (FAK), and Epidermal Growth Factor Receptor (EGFR).[2][5][6][7][8]
-
Apoptosis Induction: A primary mechanism of action for many of these compounds is the induction of programmed cell death (apoptosis) in cancer cells.[6][9][10] This is often mediated through the intrinsic mitochondrial pathway or by modulating key apoptotic proteins.
-
Cell Cycle Arrest: These derivatives can cause cell cycle arrest at different phases (e.g., G1, S, or G2/M), thereby preventing cancer cell division and proliferation.[6][11]
-
NF-κB Signaling Pathway: Some derivatives have been found to inhibit the aberrant activation of the NF-κB signaling pathway, which is linked to the progression of various human malignancies.[11]
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the in vitro anticancer activity of various this compound derivatives against different cancer cell lines.
Table 1: Cytotoxic Activity (IC50 Values) of 1,3,4-Oxadiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4f | A549 (Lung) | 1.59 - 7.48 | Cisplatin | 4.98 |
| 4h | A549 (Lung) | <0.14 | Cisplatin | 4.98 |
| 4i | A549 (Lung) | 1.59 | Cisplatin | 4.98 |
| 4k | A549 (Lung) | 1.59 - 7.48 | Cisplatin | 4.98 |
| 4l | A549 (Lung) | 1.80 | Cisplatin | 4.98 |
| AMK OX-8 | HeLa (Cervical) | Low | - | - |
| AMK OX-9 | HeLa (Cervical) | Low | - | - |
| AMK OX-11 | HeLa (Cervical) | Low | - | - |
| AMK OX-12 | HeLa (Cervical) | Low | - | - |
| Compound 11 | PC-3 (Prostate) | 0.67 | - | - |
| Compound 11 | HCT-116 (Colon) | 0.80 | - | - |
| Compound 11 | ACHN (Kidney) | 0.87 | - | - |
| Compound 13 | MOLT-4 (Leukemia) | 0.08 | - | - |
| Compound 14 | Various | 1.95 - 3.45 | - | - |
| Compound 15 | 4T1 (Breast) | 5.2 | - | - |
| Compound 15 | CT26 (Colon) | 11.7 | - | - |
| CMO | HCCLM3 (Liver) | 27.5 | - | - |
| Compound 20a | HCT-116 (Colon) | 8.55 | Capsaicin | - |
| Compound 20a | NCI-H460 (Lung) | 5.41 | Capsaicin | - |
| Compound 20a | SKOV3 (Ovarian) | 6.4 | Capsaicin | - |
| Compound 34b | A549 (Lung) | 1.02 | Doxorubicin | - |
| Compound 34b | MDA-MB-231 (Breast) | 1.34 | Doxorubicin | - |
| Compound 34b | MCF-7 (Breast) | 0.31 | Doxorubicin | - |
| Compound 5c | MCF-7 (Breast) | 1.1 | Doxorubicin | 1.2 |
| Compound 5c | HCT-116 (Colon) | 2.6 | Doxorubicin | 2.5 |
| Compound 5c | HepG2 (Liver) | 1.4 | Doxorubicin | 1.8 |
| Compound 76 | MCF-7 (Breast) | 0.7 | 5-Fluorouracil | 22.8 |
| VIb-d | HeLa (Cervical) | 10.64 - 33.62 | Cisplatin | - |
Table 2: Growth Percent (GP) Inhibition of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues
| Compound ID | Cancer Cell Line | Growth Percent (GP) |
| 4s | MDA-MB-435 (Melanoma) | 15.43 |
| 4s | K-562 (Leukemia) | 18.22 |
| 4s | T-47D (Breast) | 34.27 |
| 4s | HCT-15 (Colon) | 39.77 |
| 4u | MDA-MB-435 (Melanoma) | 6.82 |
| 4u | K-562 (Leukemia) | 24.80 |
| 4u | NCI-H522 (Lung) | 41.03 |
| 4u | HCT (Colon) | 44.74 |
| 6h | SNB-19 (CNS) | 86.61 |
| 6h | OVCAR-8 (Ovarian) | 85.26 |
| 6h | NCI-H40 (Lung) | 75.99 |
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
Application Notes: Antibacterial Potential of 5-Phenyl-1,3,4-oxadiazol-2-amine and Its Derivatives
References
- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 2. "SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOL" by Hussain jassem Mohammed [bsj.uobaghdad.edu.iq]
- 3. nanobioletters.com [nanobioletters.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 9. synergypublishers.com [synergypublishers.com]
- 10. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 13. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antifungal Screening of 5-Phenyl-1,3,4-oxadiazol-2-amine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,3,4-oxadiazole ring is a five-membered heterocyclic moiety that has become a significant scaffold in medicinal chemistry due to its diverse biological activities.[1][2] Derivatives of 1,3,4-oxadiazole have demonstrated a wide range of pharmacological properties, including antibacterial, anti-inflammatory, anticonvulsant, and notably, antifungal activities.[2][3] The rise of invasive fungal infections and the increasing prevalence of drug-resistant strains necessitate the discovery and development of novel antifungal agents.[4] Compounds based on the 5-phenyl-1,3,4-oxadiazol-2-amine backbone are of particular interest for screening as potential new antifungal drugs.[1][5]
This document provides detailed protocols for the in vitro screening of these compounds, focusing on standardized methods for determining antifungal efficacy. The primary assays covered are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC), the Agar Disk Diffusion assay for preliminary screening, and the protocol for establishing the Minimum Fungicidal Concentration (MFC). Adherence to these standardized methods is crucial for generating reproducible and comparable data in the drug discovery pipeline.[6]
Data Presentation: Antifungal Activity of 1,3,4-Oxadiazole Derivatives
The following tables summarize representative quantitative data from studies on various 1,3,4-oxadiazole derivatives, demonstrating their potential against a range of fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected 1,3,4-Oxadiazole Derivatives.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3g, 3i, 3m | Candida albicans | 200 | [7] |
| 3g, 3i, 3m | Candida glabrata | 200 | [7] |
| 3g, 3i, 3m | Candida tropicalis | 200 | [7] |
| 6e, 6k, 6r | Candida spp. | 0.78 - 3.12 | [8] |
| LMM6 | Candida albicans (clinical isolates) | 8 - 32 | [9] |
| Compound 35 | Candida albicans | 1 - 2 | [4][10] |
| Compound 35 | Candida glabrata | 0.5 - 1 | [4][10] |
| Compound 35 | Candida auris (multidrug-resistant) | 2 - 4 |[4][10] |
Table 2: Median Effective Concentration (EC₅₀) of Selected 1,3,4-Oxadiazole Derivatives against Plant Pathogenic Fungi.
| Compound ID | Fungal Strain | EC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| 5k | Exserohilum turcicum | 32.25 | [5][11] |
| 5e | Exserohilum turcicum | 47.56 | [5][11] |
| 4k | Exserohilum turcicum | 50.48 | [5][11] |
| Carbendazim (Control) | Exserohilum turcicum | 102.83 |[5][11] |
Table 3: Zone of Inhibition (ZOI) for Selected 1,3,4-Oxadiazole Derivatives.
| Compound ID | Fungal Strain | Zone of Inhibition (mm) | Reference |
|---|
| 3g, 3i, 3m | Candida spp. | 17 - 21 |[7] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the lowest concentration of an antifungal agent that inhibits the visible in-vitro growth of a fungus.[6][12][13]
Materials:
-
Test compounds (this compound derivatives)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0.[12]
-
Sterile 96-well flat-bottom microtiter plates.[14]
-
Sterile saline or Phosphate Buffered Saline (PBS)
-
Spectrophotometer or hemocytometer
-
Incubator (35°C ± 2°C)[12]
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve powdered test compounds and control antifungals in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions (e.g., 10 mg/mL). Store at -70°C.[14]
-
On the day of the assay, prepare intermediate dilutions from the stock solutions in the RPMI 1640 medium.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.[13]
-
Prepare a suspension of fungal cells in sterile saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1 x 10⁶ to 5 x 10⁶ cells/mL.[12]
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.[12]
-
-
Plate Setup:
-
In a 96-well plate, add 100 µL of RPMI 1640 medium to all wells except the first column.
-
Add 200 µL of the highest concentration of the test compound (at 2x the final desired concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to create a concentration gradient.[13]
-
Reserve wells for a growth control (medium + inoculum, no drug) and a sterility control (medium only).[15]
-
-
Inoculation and Incubation:
-
Reading and Interpretation of MIC:
-
The MIC is the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the growth control.[17]
-
For azole-like compounds, the MIC is often defined as the concentration that produces approximately 80% growth inhibition.[15] For other compounds, it may be defined as 100% inhibition (no visible growth).[15] The endpoint can be determined visually or by reading the optical density with a microplate reader.
-
Protocol 2: Agar Disk Diffusion Assay
This method is a simple, cost-effective preliminary screening tool to assess the antifungal activity of compounds.[18][19]
Materials:
-
Test compounds
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye (GMB).[19][20]
-
Petri dishes (100 mm)
-
Fungal inoculum (prepared as in Protocol 1)
-
Positive control antifungal disks
Procedure:
-
Preparation of Agar Plates:
-
Prepare GMB agar according to the manufacturer's instructions and pour 20 mL into each Petri dish to a uniform depth.
-
Allow the plates to solidify and surface-dry before use.[18]
-
-
Preparation of Disks:
-
Impregnate sterile paper disks with a known concentration of the test compound solution and allow the solvent to evaporate completely.
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized fungal inoculum (0.5 McFarland) and streak it evenly across the entire surface of the agar plate in three directions to ensure confluent growth.[12]
-
-
Disk Application and Incubation:
-
Carefully place the impregnated disks (including a positive control and a blank solvent control) onto the surface of the inoculated agar.
-
Invert the plates and incubate at 30-35°C for 24-48 hours, or until sufficient growth is observed.[21]
-
-
Reading and Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is absent) in millimeters (mm).[21]
-
A larger zone of inhibition indicates greater antifungal activity.
-
Protocol 3: Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antimicrobial agent that results in the death of ≥99.9% of the initial fungal inoculum.[17] This assay is performed as a follow-up to the MIC test.
Materials:
-
Results from the Broth Microdilution (MIC) assay
-
Sterile Sabouraud Dextrose Agar (SDA) plates
-
Micropipette
-
Incubator (35°C)
Procedure:
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, select the wells showing complete growth inhibition (i.e., the MIC well and all wells with higher concentrations).
-
Also, select the growth control well.
-
Mix the contents of each selected well thoroughly.
-
-
Plating:
-
Incubation:
-
Incubate the SDA plates at 35°C until clear fungal growth is visible in the subculture from the growth control well (usually 24-72 hours).[23]
-
-
Reading and Interpretation of MFC:
-
The MFC is defined as the lowest concentration of the compound that results in no fungal growth or fewer than three colonies on the subculture plate, corresponding to a killing activity of approximately 99% to 99.5%.[16][23]
-
If the MFC is no more than four times the MIC, the compound is generally considered fungicidal.[17]
-
Visualizations
Caption: High-level workflow for in vitro antifungal screening.
References
- 1. ctujs.ctu.edu.vn [ctujs.ctu.edu.vn]
- 2. mdpi.com [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00499C [pubs.rsc.org]
- 11. Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pacificbiolabs.com [pacificbiolabs.com]
- 18. connectsci.au [connectsci.au]
- 19. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antifungal susceptibility of clinically significant candida species by disk diffusion method - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
- 21. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. [mdpi.com]
- 23. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Anticonvulsant Activity of 5-Phenyl-1,3,4-oxadiazol-2-amine
Introduction
Epilepsy is a prevalent neurological disorder affecting millions worldwide, characterized by recurrent, unprovoked seizures.[1] While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain resistant to treatment, highlighting the urgent need for novel, more effective anticonvulsant agents.[1][2] The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant properties.[3][4] 5-Phenyl-1,3,4-oxadiazol-2-amine is a derivative of this class that holds potential as an anticonvulsant. The anticonvulsant effects of 1,3,4-oxadiazole derivatives are often evaluated using standard preclinical models such as the maximal electroshock (MES) and pentylenetetrazol (scPTZ) induced seizure tests.[2][5][6] These models are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.[7] This document provides detailed protocols for the in-vivo evaluation of the anticonvulsant activity of this compound.
Data Presentation: Anticonvulsant Activity of a Structural Analog
Due to the limited publicly available data on the specific anticonvulsant activity of this compound, this section presents data for a structurally related 1,3,4-oxadiazole derivative (Compound 5b from a referenced study) to provide an illustrative example of expected results.[6] The median effective dose (ED50) is the dose required to produce a therapeutic effect in 50% of the population, while the median toxic dose (TD50) is the dose at which toxicity is observed in 50% of the population.
| Compound | Animal Model | Test | Route of Administration | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI = TD50/ED50) |
| Compound 5b | Mouse | MES | Intraperitoneal (i.p.) | 8.9[6] | > 500 | > 56.2 |
| Compound 5b | Mouse | scPTZ | Intraperitoneal (i.p.) | 10.2[6] | > 500 | > 49.0 |
| Phenytoin | Mouse | MES | Intraperitoneal (i.p.) | 9.5 | 69.0 | 7.3 |
| Carbamazepine | Mouse | MES | Intraperitoneal (i.p.) | 8.8 | 80.0 | 9.1 |
| Ethosuximide | Mouse | scPTZ | Intraperitoneal (i.p.) | 130.0 | 650.0 | 5.0 |
*Note: Data for Compound 5b (6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one) is provided as a reference for a potent 1,3,4-oxadiazole derivative.[6] The efficacy of this compound may vary and must be determined experimentally.
Experimental Protocols
The following protocols outline the step-by-step procedures for conducting the MES and scPTZ tests in rodents to assess the anticonvulsant properties of a test compound like this compound.
Maximal Electroshock (MES) Test
The MES test is a well-validated model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[8] The test involves inducing a maximal seizure via an electrical stimulus, with the abolition of the tonic hindlimb extension phase serving as the endpoint for anticonvulsant activity.[8][9]
Materials and Equipment:
-
Animals: Male albino mice (20-25 g) or Wistar rats (100-150 g).[8]
-
Test Compound: this compound.
-
Vehicle: A suitable vehicle for dissolving or suspending the test compound (e.g., 0.9% saline, 0.5% carboxymethyl cellulose).[8][10]
-
Positive Control: Phenytoin or Carbamazepine.[6]
-
Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.[11]
-
Anesthetic: 0.5% tetracaine ophthalmic solution (for corneal electrodes).[11]
-
Administration tools: Oral gavage needles or syringes for intraperitoneal (i.p.) injection.
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory environment for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and free access to food and water.[8]
-
Grouping: Randomly divide the animals into groups (n=8-10 per group): Vehicle Control, Positive Control, and at least three Test Compound groups receiving increasing doses.[9]
-
Compound Administration: Administer the vehicle, positive control, or test compound to the respective animal groups via the desired route (e.g., oral or i.p.). The volume should be consistent (e.g., 10 ml/kg for mice).[8]
-
Pre-treatment Time: Conduct the MES test at the time of the compound's peak effect. This is typically determined in a preliminary study by testing at various time points (e.g., 30, 60, 120 minutes) after administration.[8]
-
Induction of Seizure: At the predetermined time point, gently restrain the animal. If using corneal electrodes, apply a drop of anesthetic ophthalmic solution to the eyes.[11]
-
Deliver Stimulus: Deliver the electrical stimulus (e.g., for mice: 50 mA, 60 Hz, for 0.2 seconds).[8][11]
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint, indicating protection.[8][9]
-
Data Analysis: Record the number of animals protected in each group and calculate the percentage of protection. Construct a dose-response curve to determine the ED50 value.
Pentylenetetrazol (PTZ)-Induced Seizure Test
The scPTZ test is a primary screening model for drugs effective against absence and/or myoclonic seizures.[7] PTZ is a GABA-A receptor antagonist that induces clonic seizures.[12][13]
Materials and Equipment:
-
Animals: Male albino mice (20-25 g).
-
Test Compound: this compound.
-
Vehicle: Appropriate solvent for the test compound.
-
Positive Control: Ethosuximide or Diazepam.[14]
-
Convulsant: Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for subcutaneous injection).[10]
-
Observation Chambers: Clear Plexiglas containers for individual animal observation.[13]
-
Administration tools: Syringes for i.p. and subcutaneous (s.c.) injections.
-
Timer/Stopwatch.
Procedure:
-
Animal Preparation: Follow the same acclimatization and grouping procedures as in the MES test.
-
Compound Administration: Administer the vehicle, positive control, or test compound (at various doses) to the respective groups, typically via the i.p. route.
-
Pre-treatment Time: Wait for the predetermined time to peak effect (e.g., 30-60 minutes).
-
PTZ Injection: Inject each animal with a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).[10]
-
Observation: Immediately place each animal in an individual observation chamber and observe for 30 minutes.[13][15]
-
Endpoint: Record the presence or absence of generalized clonic seizures (characterized by clonus of forelimbs and/or hindlimbs for at least 5 seconds). The absence of these seizures within the 30-minute observation period indicates protection.
-
Data Analysis: Calculate the percentage of animals protected from clonic seizures in each group. Determine the ED50 from the dose-response data.
Neurotoxicity Screening (Rotarod Test)
It is crucial to assess whether the test compound causes motor impairment at doses that show anticonvulsant activity. The rotarod test is commonly used for this purpose.[6]
Procedure:
-
Training: Train the animals on the rotarod apparatus (rotating at a constant speed, e.g., 5-10 rpm) for a few days until they can consistently remain on the rod for a set duration (e.g., 1-2 minutes).
-
Administration: Administer the vehicle or test compound at various doses.
-
Testing: At the time of peak effect, place the animals on the rotating rod.
-
Endpoint: Record the time each animal remains on the rod. Motor impairment is indicated by the inability to remain on the rod for the predetermined cut-off time.
-
Data Analysis: The dose at which 50% of the animals fail the test is determined as the TD50.
Proposed Mechanism of Action
Many 1,3,4-oxadiazole derivatives exhibit their anticonvulsant effects by modulating inhibitory neurotransmission.[3] A prominent mechanism involves the potentiation of the GABAergic system, specifically by interacting with the GABA-A receptor.[3][6] GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the brain.[12] Its binding to the GABA-A receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and making it less likely to fire an action potential.[12] Compounds that enhance this effect can suppress the excessive neuronal firing characteristic of seizures.
References
- 1. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 2. Recent progress of 1,3,4-oxadiazoles as anticonvulsants: Future horizons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound|CAS 1612-76-6 [benchchem.com]
- 5. Thieme E-Journals - Journal of Health and Allied Sciences NU / Abstract [thieme-connect.com]
- 6. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. 2024.sci-hub.ru [2024.sci-hub.ru]
- 14. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
The Versatility of 5-Phenyl-1,3,4-oxadiazol-2-amine: A Gateway to Diverse Heterocyclic Scaffolds for Drug Discovery
For Immediate Release
[City, State] – [Date] – 5-Phenyl-1,3,4-oxadiazol-2-amine has emerged as a pivotal building block in medicinal chemistry, offering a versatile platform for the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. Researchers and drug development professionals are increasingly utilizing this scaffold to construct novel molecules targeting a range of diseases, from microbial infections to cancer. These application notes provide an overview of its synthetic utility and detailed protocols for the preparation of key derivatives, supported by quantitative biological data.
The 1,3,4-oxadiazole moiety is a recognized privileged structure in medicinal chemistry, known for its favorable physicochemical properties and diverse biological activities. The presence of a reactive amino group at the 2-position of this compound allows for straightforward functionalization, making it an ideal starting material for generating libraries of compounds for structure-activity relationship (SAR) studies. Its derivatives have demonstrated potent antiproliferative effects by targeting critical enzymes involved in cancer cell proliferation, such as histone deacetylase (HDAC), telomerase, and thymidylate synthase.
Synthetic Applications and Protocols
The 2-amino group of this compound serves as a versatile handle for the construction of various heterocyclic systems. Key transformations include the formation of Schiff bases, thiazolidinones, and pyrazoles, each class of compounds exhibiting distinct biological profiles.
I. Synthesis of Schiff Bases
The condensation of this compound with various aromatic aldehydes provides a straightforward route to Schiff bases (imines). These compounds are valuable intermediates and have shown intrinsic biological activity.
Experimental Protocol: General Procedure for the Synthesis of Schiff Bases
-
A mixture of this compound (0.01 mol) and a selected aromatic aldehyde (0.011 mol) is refluxed in absolute ethanol (40 mL) for 6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The concentrated mixture is then poured into ice-cold water (30 mL).
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the desired Schiff base.
II. Synthesis of 4-Thiazolidinone Derivatives
Schiff bases derived from this compound can be readily cyclized with thioglycolic acid to afford 4-thiazolidinone derivatives, a class of compounds known for their broad spectrum of pharmacological activities.
Experimental Protocol: Synthesis of 2-Aryl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)thiazolidin-4-ones
-
A mixture of the appropriate Schiff base (0.01 mol) and thioglycolic acid (0.01 mol) in 1,4-dioxane (20 mL) is refluxed for 8-10 hours. A pinch of anhydrous zinc chloride can be added as a catalyst.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The separated solid is filtered, washed thoroughly with water, and then with a 10% sodium bicarbonate solution to remove unreacted thioglycolic acid.
-
The product is washed again with water, dried, and recrystallized from a suitable solvent (e.g., ethanol) to give the pure 4-thiazolidinone derivative.
III. Synthesis of Pyrazole Derivatives
The amino group of this compound can be derivatized to form intermediates that, upon reaction with 1,3-dicarbonyl compounds like acetylacetone, yield pyrazole-containing molecules.
Experimental Protocol: Synthesis of Pyrazole-Substituted 1,3,4-Oxadiazoles
This protocol is a general representation based on multi-step syntheses often employed for such derivatives, starting with the formation of a hydrazone intermediate from a related oxadiazole precursor.
-
Step 1: Formation of a Hydrazide Intermediate. A precursor such as a 5-phenyl-1,3,4-oxadiazole-2-carbohydrazide is refluxed with a substituted ketone or aldehyde in a suitable solvent like ethanol with a catalytic amount of acid to form the corresponding hydrazone.
-
Step 2: Cyclization to Pyrazole. The purified hydrazone (0.01 mol) is then refluxed with a 1,3-dicarbonyl compound, for example, acetylacetone (0.01 mol), in glacial acetic acid for 6-8 hours.
-
The reaction mixture is cooled and poured into crushed ice.
-
The precipitated solid is filtered, washed with water, dried, and recrystallized from an appropriate solvent to yield the pyrazole-substituted 1,3,4-oxadiazole.
Biological Activities and Quantitative Data
Derivatives of this compound have been extensively evaluated for their antimicrobial and anticancer properties. The following tables summarize some of the reported quantitative data.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound Type | Derivative | Test Organism | MIC (µg/mL) | Reference |
| Thiazolidinone | 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-2-thioxothiazolidin-4-one | MRSA (3167) | 1 | [1] |
| Thiazolidinone | 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-2-thioxothiazolidin-4-one | MRSA (3506) | 1 | [1] |
| Thiazolidinone | 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-2-thioxothiazolidin-4-one | E. coli (1924) | 16 | [1] |
| Schiff Base | 2-amino-5-aryl-1,3,4-oxadiazole derivative (4m) | S. aureus | 64 | |
| Schiff Base | 2-amino-5-aryl-1,3,4-oxadiazole derivative (4m) | E. coli | 64 | |
| Schiff Base | 2-amino-5-aryl-1,3,4-oxadiazole derivative (4g) | C. albicans | 52 |
Table 2: Anticancer Activity of this compound Derivatives
| Compound Type | Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| N-Aryl-1,3,4-oxadiazol-2-amine | N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 (Leukemia) | Growth Percent | 18.22 | |
| N-Aryl-1,3,4-oxadiazol-2-amine | N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | Growth Percent | 15.43 | |
| N-Aryl-1,3,4-oxadiazol-2-amine | N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | HCT-15 (Colon Cancer) | Growth Percent | 39.77 | |
| N-Aryl-1,3,4-oxadiazol-2-amine | N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | Growth Percent | 6.82 | |
| Indolin-2-one Schiff Base | 5-Bromo-3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one | HeLa (Cervical Cancer) | IC50 (µM) | 10.64 | |
| Indolin-2-one Schiff Base | 5-Chloro-3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one | HeLa (Cervical Cancer) | IC50 (µM) | 11.21 | |
| Indolin-2-one Schiff Base | 5-Fluoro-3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one | HeLa (Cervical Cancer) | IC50 (µM) | 11.96 |
Visualizing Workflows and Pathways
To further aid researchers, the following diagrams illustrate a typical experimental workflow for the synthesis and screening of these compounds, as well as the signaling pathways targeted by some of the anticancer derivatives.
References
Application Notes and Protocols: 5-Phenyl-1,3,4-oxadiazol-2-amine Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenyl-1,3,4-oxadiazol-2-amine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in the field of fluorescent probe development. The inherent photophysical properties of the 1,3,4-oxadiazole moiety, combined with the synthetic tractability of the 2-amino and 5-phenyl positions, allow for the rational design of probes for a variety of analytes and biological applications. These probes are valuable tools in chemical biology, environmental science, and drug discovery for the detection and imaging of metal ions, pH, and other biologically relevant species.[1]
The 1,3,4-oxadiazole ring is an electron-deficient system, which makes it an excellent fluorophore.[2] Functionalization of the core structure allows for the introduction of specific recognition moieties and the modulation of the probe's fluorescent properties upon analyte binding. Common signaling mechanisms for these probes include Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF), which lead to "turn-on" or "turn-off" fluorescent responses.[3][4]
These application notes provide an overview of the synthesis, experimental protocols, and data interpretation for the use of this compound based fluorescent probes.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process, starting from commercially available reagents. A general synthetic route involves the cyclization of a semicarbazone precursor.[5][6]
General Synthetic Protocol:
-
Preparation of Benzaldehyde Semicarbazone: Benzaldehyde is reacted with semicarbazide hydrochloride in a suitable solvent like ethanol under reflux conditions.[6]
-
Oxidative Cyclization: The resulting benzaldehyde semicarbazone undergoes oxidative cyclization to form the 1,3,4-oxadiazole ring. A common method involves the use of bromine and sodium acetate in acetic acid.[5]
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water or glacial acetic acid, to yield the this compound core structure.[6]
-
Functionalization: The 2-amino group can be further functionalized to introduce a chelating unit for specific analyte recognition. This can be achieved through various organic reactions, such as acylation or alkylation, to attach receptor moieties.
Experimental Protocols
Protocol 1: General Procedure for Fluorescence Spectroscopic Studies
-
Stock Solution Preparation: Prepare a stock solution of the this compound based fluorescent probe in a suitable solvent (e.g., DMSO, acetonitrile, or aqueous buffer) at a concentration of 1-10 mM.
-
Working Solution Preparation: Dilute the stock solution with the appropriate buffer or solvent to a final concentration typically in the micromolar range (e.g., 1-10 µM) for fluorescence measurements.
-
Analyte Titration: Prepare a series of solutions containing the fluorescent probe at a fixed concentration and varying concentrations of the analyte of interest (e.g., metal ions).
-
Spectroscopic Measurements:
-
Record the absorption spectra using a UV-Vis spectrophotometer to determine the optimal excitation wavelength.
-
Record the fluorescence emission spectra using a fluorescence spectrophotometer at the determined excitation wavelength.
-
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration to determine the sensitivity and detection limit of the probe.
Protocol 2: Bioimaging of Intracellular Analytes
-
Cell Culture: Culture the cells of interest (e.g., HeLa, MCF-7) in a suitable medium and under appropriate conditions (e.g., 37 °C, 5% CO2).
-
Probe Loading: Incubate the cultured cells with the fluorescent probe at a suitable concentration (e.g., 1-10 µM) for a specific duration (e.g., 30-60 minutes).
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any excess, unbound probe.
-
Analyte Stimulation (Optional): Treat the cells with the analyte of interest to induce a change in its intracellular concentration.
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the probe.
-
Image Analysis: Analyze the fluorescence intensity in different cellular compartments to determine the localization and relative concentration of the analyte.
Data Presentation
Table 1: Photophysical Properties of Selected 5-Phenyl-1,3,4-oxadiazole Based Probes
| Probe | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Target Analyte | Reference |
| L2 | ~350 | ~450 | - | Zn(II) | [3][4] |
| Probe 1 | - | - | - | Zn(II) | [7][8] |
| C1 | ~350 | ~550 | - | pH | [9][10][11] |
| TSO | - | - | - | Aromatic Amines | [2] |
Note: Specific values for excitation, emission, and quantum yield can vary depending on the solvent and experimental conditions.
Table 2: Sensing Performance of Selected Probes
| Probe | Target Analyte | Detection Limit | Binding Constant (K) | Signaling Mechanism | Reference |
| L2 | Zn(II) | - | - | CHEF | [3][4] |
| Probe 1 | Zn(II) | - | - | OFF-ON | [7][8] |
| C1 | pH | - | pKa ≈ 5.5-6.5 | Turn-on colorimetric, Turn-off fluorescence | [9][10][11] |
Signaling Pathways and Workflows
Signaling Mechanism: Photoinduced Electron Transfer (PET)
Caption: Photoinduced Electron Transfer (PET) signaling mechanism.
Signaling Mechanism: Chelation-Enhanced Fluorescence (CHEF)
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
Experimental Workflow for Probe Application
Caption: General experimental workflow for probe application.
Conclusion
This compound based fluorescent probes offer a powerful and adaptable platform for the detection and imaging of a wide range of analytes. Their straightforward synthesis, tunable photophysical properties, and amenability to various signaling mechanisms make them valuable tools for researchers in chemistry, biology, and medicine. The protocols and data presented here provide a foundation for the successful application of these probes in diverse research settings.
References
- 1. This compound|CAS 1612-76-6 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient fluorescent sensors based on 2,5-diphenyl[1,3,4]oxadiazole: a case of specific response to Zn(II) at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An 1,3,4-oxadiazole-based OFF–ON fluorescent chemosensor for Zn2+ in aqueous solution and imaging application in living cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. An 1,3,4-oxadiazole-based OFF-ON fluorescent chemosensor for Zn2+ in aqueous solution and imaging application in living cells. | Semantic Scholar [semanticscholar.org]
- 9. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays of 5-Phenyl-1,3,4-oxadiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cell viability and cytotoxic effects of 5-Phenyl-1,3,4-oxadiazol-2-amine derivatives, a class of compounds with emerging anticancer potential. The following sections detail experimental protocols for common cell viability assays and summarize the cytotoxic activities of representative compounds from this class.
Introduction
This compound and its derivatives are a promising class of heterocyclic compounds that have demonstrated significant antiproliferative activity against a range of cancer cell lines. Understanding the cytotoxic effects and the underlying mechanisms of action of these compounds is crucial for their development as potential therapeutic agents. Cell viability assays are fundamental tools in this process, providing quantitative data on the dose-dependent effects of these derivatives on cancer cell survival and proliferation. This document outlines the protocols for widely used assays such as the MTT and MTS assays and presents a summary of the reported anticancer activities of various N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues.
Data Presentation: Cytotoxic Activity of this compound Derivatives
The cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines. The data is presented as either Growth Percent (GP), which indicates the percentage of cell growth relative to untreated controls, or as the half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%.
| Compound ID | Derivative Name | Cancer Cell Line | Assay Type | Result |
| 4s | N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 (Leukemia) | NCI-60 Screen | GP: 18.22% |
| MDA-MB-435 (Melanoma) | NCI-60 Screen | GP: 15.43% | ||
| T-47D (Breast Cancer) | NCI-60 Screen | GP: 34.27% | ||
| HCT-15 (Colon Cancer) | NCI-60 Screen | GP: 39.77% | ||
| 4u | N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | NCI-60 Screen | GP: 6.82% |
| OSD | 2,5-disubstituted-1,3,4-oxadiazole derivative | HepG2 (Hepatocellular Carcinoma) | MTT Assay | IC50: ~50 µM |
| MCF-7 (Breast Cancer) | MTT Assay | IC50: ~50 µM | ||
| CMO | 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole | HCCLM3 (Hepatocellular Carcinoma) | MTT Assay | IC50: 27.5 µM |
| 8v | 1,3,4-oxadiazole/chalcone hybrid | K-562 (Leukemia) | MTT Assay | IC50: 1.95 µM |
| Jurkat (Leukemia) | MTT Assay | IC50: 2.36 µM | ||
| KG-1a (Leukemia) | MTT Assay | IC50: 3.45 µM |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product.[1][2]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2, A549)[1]
-
Complete cell culture medium (e.g., DMEM or RPMI 1640 supplemented with 10% FBS and 1% penicillin-streptomycin)[1][3]
-
Phosphate-buffered saline (PBS)[1]
-
MTT solution (5 mg/mL in PBS, filter-sterilized and stored at -20°C)[1][4]
-
Dimethyl sulfoxide (DMSO)[1]
-
96-well plates[1]
-
Test compounds (this compound derivatives) dissolved in DMSO[1]
-
Positive control (e.g., Doxorubicin)[1]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (DMSO).[1]
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.[1]
-
MTT Addition: After the incubation period, remove the treatment medium and add 20 µL of MTT solution to each well. Incubate for another 3-4 hours.[1][4]
-
Formazan Solubilization: After the incubation, carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1][4] Wrap the plate in foil and shake on an orbital shaker for 15 minutes.[4]
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[4][5]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values by plotting the percentage of cell viability against the compound concentration.[1]
NCI-60 Single-Dose Screening
The National Cancer Institute (NCI) provides a standardized screening protocol to evaluate the anticancer activity of compounds against 60 human cancer cell lines.[3][6]
Protocol Overview:
-
Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine and inoculated into 96-well plates.[3]
-
Compound Addition: After a 24-hour incubation, the test compound is added at a single high dose (10⁻⁵ M).[3]
-
Incubation: The plates are incubated for 48 hours.[6]
-
Endpoint Measurement: Cell viability is determined using the sulforhodamine B (SRB) assay, which measures cellular protein content.[6]
-
Data Interpretation: The results are reported as a Growth Percent (GP) relative to the no-drug control and the cell count at the time of drug addition. A GP value of 100 indicates no growth inhibition, while a value of 0 signifies no net growth. Negative values indicate cell death.[3]
Visualizations
Experimental Workflow for Cell Viability Assessment
Caption: General workflow of the MTT assay for cytotoxicity evaluation.
Proposed Signaling Pathway for Apoptosis Induction
Caption: Proposed mechanism of apoptosis induction by oxadiazole derivatives.
References
Application Notes and Protocols for In Vivo Experimental Design: 5-Phenyl-1,3,4-oxadiazol-2-amine Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vivo evaluation of 5-Phenyl-1,3,4-oxadiazol-2-amine, a heterocyclic compound belonging to the 1,3,4-oxadiazole class. Derivatives of this scaffold have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This document outlines detailed protocols for preliminary toxicological assessment, pharmacokinetic profiling, and efficacy evaluation in relevant animal models.
Preclinical In Vivo Strategy
A phased approach is recommended for the in vivo characterization of this compound. This ensures a systematic evaluation of safety and efficacy, starting with acute toxicity to inform dose selection for subsequent pharmacokinetic and efficacy studies.
Logical Workflow for In Vivo Studies
Caption: Phased approach for in vivo evaluation.
Acute Oral Toxicity Study
The initial step in the in vivo assessment is to determine the acute oral toxicity of this compound. This study will establish the maximum tolerated dose (MTD) and provide critical information on the compound's safety profile.[3][4]
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
This protocol is based on the OECD Test Guideline 425.
-
Animal Model: Female Swiss albino mice (6-8 weeks old, 20-25 g). A single sex is used to reduce variability.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and access to standard pellet diet and water ad libitum.
-
Compound Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Dosing Procedure:
-
Fast animals overnight prior to dosing.
-
Administer a single oral dose using an oral gavage needle.
-
The starting dose is typically 175 mg/kg, but may be adjusted based on any existing in vitro cytotoxicity data.
-
Dose one animal at a time. If the animal survives for 48 hours, the next animal is dosed at a higher level (e.g., 550 mg/kg). If the animal dies, the next animal is dosed at a lower level (e.g., 55 mg/kg).
-
-
Observation Period: Observe animals for 14 days post-administration.[3]
-
Parameters to Monitor:
-
Clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) are observed for the first 4 hours and then daily.[4]
-
Body weight is recorded on days 0, 7, and 14.
-
Mortality is recorded daily.
-
-
Data Presentation:
| Dose (mg/kg) | Number of Animals | Mortality (within 14 days) | Clinical Signs of Toxicity | Change in Body Weight (%) |
| 55 | 1 | 0/1 | None observed | +X% |
| 175 | 1 | 0/1 | None observed | +Y% |
| 550 | 1 | 1/1 | Lethargy, piloerection | -Z% |
| 2000 | 1 | 1/1 | Severe lethargy, ataxia | -W% |
Note: This table presents example data.
Pharmacokinetic (PK) Study
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for designing an effective dosing regimen for efficacy studies.[5]
Experimental Protocol: Single-Dose Oral Pharmacokinetics
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300 g) with jugular vein cannulation for serial blood sampling.
-
Housing: As described for the toxicity study.
-
Compound Formulation: Prepare a solution or homogenous suspension of the test compound in a suitable vehicle.
-
Dosing and Sampling:
-
Fast animals overnight.
-
Administer a single oral dose (e.g., 50 mg/kg, a dose well below the MTD).
-
Collect blood samples (approx. 0.2 mL) from the jugular vein cannula into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
Data Presentation and Analysis:
| Time (h) | Plasma Concentration (ng/mL) |
| 0 | 0 |
| 0.25 | 150 |
| 0.5 | 450 |
| 1 | 800 |
| 2 | 650 |
| 4 | 300 |
| 8 | 100 |
| 12 | 25 |
| 24 | < LOQ |
Note: This table presents example data. LOQ = Limit of Quantitation.
Key Pharmacokinetic Parameters to Calculate:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time taken for the plasma concentration to reduce by half.
Efficacy Studies
Based on the known biological activities of 1,3,4-oxadiazole derivatives, two potential efficacy models are presented: an anti-inflammatory model and an anticancer model.
Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema
This is a widely used and reproducible model for evaluating acute anti-inflammatory activity.[6][7][8]
-
Animal Model: Wistar rats (150-200 g).
-
Grouping (n=6 per group):
-
Group I: Vehicle control (e.g., 0.5% CMC).
-
Group II: this compound (Low dose, e.g., 25 mg/kg, p.o.).
-
Group III: this compound (High dose, e.g., 50 mg/kg, p.o.).
-
Group IV: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
-
Procedure:
-
Data Presentation:
| Group | Treatment | Paw Volume (mL) at 0h | Paw Volume (mL) at 3h | % Inhibition of Edema |
| I | Vehicle | 1.20 ± 0.05 | 2.10 ± 0.08 | - |
| II | Test Compound (25 mg/kg) | 1.22 ± 0.04 | 1.75 ± 0.06* | 38.9% |
| III | Test Compound (50 mg/kg) | 1.19 ± 0.06 | 1.50 ± 0.05 | 66.7% |
| IV | Indomethacin (10 mg/kg) | 1.21 ± 0.05 | 1.45 ± 0.07 | 72.2% |
*Note: This table presents example data. Data are mean ± SEM. *p<0.05, *p<0.01 compared to vehicle control.
Caption: COX-2 inhibition in inflammation.
Anticancer Efficacy: Human Tumor Xenograft Model
This model is crucial for evaluating the therapeutic potential of the compound against human cancers in a living organism.[10][11]
-
Cell Line: A human cancer cell line known to be sensitive to 1,3,4-oxadiazole derivatives (e.g., MCF-7 breast cancer or A549 lung cancer).
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 4-6 weeks old.[10]
-
Tumor Implantation:
-
Inject approximately 5 x 10^6 cancer cells subcutaneously into the right flank of each mouse.[10]
-
Monitor mice for tumor growth.
-
-
Grouping and Treatment:
-
When tumors reach a volume of 100-150 mm³, randomize mice into groups (n=8-10 per group).
-
Group I: Vehicle control.
-
Group II: this compound (Low dose, e.g., 25 mg/kg, p.o., daily).
-
Group III: this compound (High dose, e.g., 50 mg/kg, p.o., daily).
-
Group IV: Positive control (e.g., a standard-of-care chemotherapeutic for the chosen cell line).
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers twice a week (Volume = 0.5 x Length x Width²).
-
Record body weight twice a week as a measure of toxicity.
-
The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
At the end of the study, excise tumors and weigh them.
-
-
Data Presentation:
| Group | Treatment | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Final Tumor Weight (g) | % Tumor Growth Inhibition (TGI) |
| I | Vehicle | 125 ± 10 | 1850 ± 150 | 1.9 ± 0.2 | - |
| II | Test Compound (25 mg/kg) | 128 ± 12 | 1100 ± 120 | 1.1 ± 0.1 | 43.1% |
| III | Test Compound (50 mg/kg) | 123 ± 11 | 650 ± 90 | 0.7 ± 0.08 | 71.3% |
| IV | Positive Control | 126 ± 10 | 500 ± 80 | 0.5 ± 0.06 | 80.4% |
*Note: This table presents example data. Data are mean ± SEM. *p<0.05, *p<0.01 compared to vehicle control.
1,3,4-oxadiazole derivatives have been reported to exert anticancer effects through the inhibition of the NF-κB signaling pathway.[1]
Caption: Inhibition of NF-κB pathway.
Disclaimer: These protocols are intended as a general framework. Researchers should adapt these guidelines based on the specific physicochemical properties and in vitro data of this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from an Institutional Animal Care and Use Committee (IACUC).
References
- 1. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Toxicology | MuriGenics [murigenics.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. inotiv.com [inotiv.com]
- 10. benchchem.com [benchchem.com]
- 11. karger.com [karger.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Phenyl-1,3,4-oxadiazol-2-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Phenyl-1,3,4-oxadiazol-2-amine synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inefficient Cyclization | The choice of cyclizing agent is critical. For the oxidative cyclization of benzaldehyde semicarbazone or 1-benzoyl-thiosemicarbazide, ensure the selected reagent is active and used in the correct stoichiometric amount. Consider switching to a different oxidizing system. For instance, if using a milder oxidant yields poor results, a stronger one might be necessary. However, excessively harsh conditions can lead to decomposition.[1][2] |
| Suboptimal Reaction Temperature | Temperature plays a crucial role in the reaction rate and yield. For the oxidative cyclization of acylthiosemicarbazides using potassium iodate, a temperature of 60 °C in water has been shown to provide high yields.[1] If the reaction is sluggish, a moderate increase in temperature may be beneficial. Conversely, if decomposition is observed, lowering the temperature is advised. Monitor the reaction progress by TLC to determine the optimal temperature. |
| Incorrect Solvent | The solvent can significantly influence the solubility of reactants and the reaction pathway. For iodine-mediated oxidative cyclization of semicarbazones, 1,4-dioxane is an effective solvent.[3][4] For other methods, alcohols like methanol or ethanol are commonly used.[5] Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent system. |
| Poor Quality of Starting Materials | Impurities in the starting materials, such as the benzaldehyde, semicarbazide, or thiosemicarbazide, can interfere with the reaction. Ensure the purity of your reactants before starting the synthesis. Recrystallization of starting materials may be necessary. |
| Decomposition of Reactants or Product | Harsh reaction conditions, such as excessively high temperatures or the use of strong acids or bases, can lead to the decomposition of starting materials, intermediates, or the final product.[1] Use moderate reaction conditions whenever possible and monitor the reaction closely. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Recommended Solution |
| Formation of 1,3,4-Thiadiazole | When starting from 1-benzoyl-thiosemicarbazide, the formation of the corresponding 1,3,4-thiadiazole is a common side reaction. The choice of the cyclizing agent can influence the regioselectivity. Some desulfurizing reagents favor the formation of the oxadiazole over the thiadiazole.[6] |
| Unreacted Starting Material | If significant amounts of starting materials are present at the end of the reaction, this indicates an incomplete reaction. This could be due to insufficient reaction time, suboptimal temperature, or an inadequate amount of the cyclizing agent. Increase the reaction time or temperature moderately, or add a slight excess of the cyclizing agent. |
| Formation of Polymeric Materials | The formation of insoluble, tar-like materials can occur under harsh reaction conditions. Avoid excessively high temperatures and the use of overly concentrated reagents. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-precipitation of Impurities | During recrystallization, impurities may co-precipitate with the desired product if the cooling process is too rapid or if the solvent system is not optimal. For recrystallization of this compound, methanol or glacial acetic acid have been reported as effective solvents.[7] Allow the solution to cool slowly to form well-defined crystals. |
| Similar Polarity of Product and Impurities | If the side products have a similar polarity to the desired compound, separation by column chromatography can be challenging. A careful selection of the eluent system is crucial. A common eluent system for this type of compound is a mixture of ethyl acetate and petroleum ether.[4] Experiment with different solvent ratios to achieve optimal separation. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
Common starting materials include benzaldehyde, semicarbazide hydrochloride, 1-benzoyl-thiosemicarbazide, and benzohydrazide with a cyanogen halide.[5][7]
Q2: Which synthetic route generally gives the highest yield?
The yield can vary significantly depending on the specific reaction conditions and the scale of the reaction. However, methods involving the oxidative cyclization of semicarbazones or thiosemicarbazides using reagents like potassium iodate or iodine in the presence of a base have been reported to give good to excellent yields, sometimes exceeding 90%.[1][4]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.
Q4: What is the typical melting point of this compound?
The reported melting point for this compound is around 250-252 °C.[5]
Q5: Are there any safety precautions I should take during the synthesis?
Yes, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Some of the reagents used, such as phosphorus oxychloride and cyanogen bromide, are highly toxic and corrosive. Handle them with extreme care according to the safety data sheets (SDS).
Data Presentation
Table 1: Comparison of Different Oxidizing Agents for the Synthesis of 2-Amino-1,3,4-oxadiazoles
| Oxidizing Agent | Starting Material | Solvent | Temperature (°C) | Reported Yield (%) | Reference |
| Potassium Iodate (KIO₃) | Acylthiosemicarbazide | Water | 60 | 90 | [1] |
| Iodine (I₂) / Potassium Carbonate (K₂CO₃) | Semicarbazone | 1,4-Dioxane | 80 | 85-99 | [4] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Acylthiosemicarbazide | Not specified | Not specified | Good yields | [6][8] |
| Ceric Ammonium Nitrate (CAN) | Semicarbazone | Solvent-free | Room Temp. | Not specified | [9] |
| Bromine (Br₂) / Sodium Acetate | Benzaldehyde semicarbazone | Acetic Acid | Exothermic | Not specified | [7] |
Experimental Protocols
Protocol 1: Synthesis from Benzohydrazide and Cyanogen Bromide [5]
-
Prepare a solution of cyanogen bromide in methanol by adding bromine to a solution of sodium cyanide in methanol.
-
Add a solution of benzoylhydrazine in methanol to the cyanogen bromide solution.
-
Heat the mixture to reflux and then allow it to cool to room temperature.
-
Neutralize the reaction mixture with ammonium hydroxide to precipitate the product.
-
Collect the solid product by filtration and recrystallize from methanol.
Protocol 2: Oxidative Cyclization of Benzaldehyde Semicarbazone using Iodine (Adapted from[3][4])
-
To a solution of benzaldehyde semicarbazone in 1,4-dioxane, add potassium carbonate and a stoichiometric amount of iodine.
-
Heat the reaction mixture at 80 °C and monitor the progress by TLC.
-
After completion of the reaction, cool the mixture to room temperature.
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Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an ethyl acetate/petroleum ether eluent system.
Visualizations
References
- 1. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. datapdf.com [datapdf.com]
- 5. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. jchemrev.com [jchemrev.com]
- 9. asianpubs.org [asianpubs.org]
Overcoming challenges in the purification of 5-Phenyl-1,3,4-oxadiazol-2-amine
Welcome to the technical support center for the purification of 5-Phenyl-1,3,4-oxadiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most frequently employed purification techniques are recrystallization and column chromatography. Recrystallization from solvents such as ethanol or glacial acetic acid is a common final purification step to obtain high-purity crystalline product.[1][2] For mixtures that are difficult to separate by recrystallization alone, column chromatography using a silica gel stationary phase is effective.[3]
Q2: I am observing a low yield after purification. What are the potential causes?
A2: Low yields can stem from several factors throughout the synthesis and purification process. Incomplete cyclization of the precursor (e.g., benzaldehyde semicarbazone) is a primary cause.[2] Additionally, product loss can occur during the work-up and recrystallization steps, especially if the incorrect solvent system is chosen or if the product has significant solubility in the washing solvents. Over-washing of the filtered solid can also lead to substantial loss of the desired compound.
Q3: My purified product shows persistent impurities in the NMR spectrum. What could these impurities be?
A3: Common impurities may include unreacted starting materials like benzaldehyde semicarbazone or by-products from the cyclization reaction. For instance, if using phosphorus oxychloride as a cyclizing agent, residual phosphorus-containing by-products might be present.[1][4] If the synthesis involves precursors like N,N'-diacylhydrazines, incomplete cyclization can leave these intermediates in the final product.[3]
Q4: What is the expected appearance and melting point of pure this compound?
A4: Pure this compound is typically a solid. While the exact color is not consistently reported across all literature, related compounds are often described as white or slightly yellow powders.[3] The melting point for a similar derivative, 2-(4-Bromomethyl)phenyl)-5-phenyl-1,3,4-oxadiazole, was reported to be in the range of 173–175 °C.[3] It is crucial to consult the specific certificate of analysis or reliable literature for the expected melting point of the target compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oily Product or Failure to Crystallize | - Presence of significant impurities depressing the melting point.- Residual solvent. | - Attempt purification by column chromatography to remove impurities.- Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
| Product is Colored (e.g., yellow, brown) | - Formation of colored by-products during a reaction involving heating.- Degradation of the compound. | - Treat a solution of the crude product with activated charcoal before recrystallization.- Perform purification steps at lower temperatures where possible. |
| Broad Melting Point Range | - Presence of impurities. | - Re-purify the product by recrystallization using a different solvent system or by column chromatography. |
| Poor Separation in Column Chromatography | - Incorrect mobile phase polarity. | - Optimize the eluent system using thin-layer chromatography (TLC) to achieve a good separation (Rf value of the product around 0.3-0.4). A common mobile phase for similar compounds is a mixture of hexane and ethyl acetate.[3] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
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Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.
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Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column.
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Elution: Begin elution with a low-polarity mobile phase (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for low purity or yield issues.
References
- 1. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Phenyl-1,3,4-oxadiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Phenyl-1,3,4-oxadiazol-2-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of the semicarbazide or thiosemicarbazide intermediate. 2. Inefficient cyclization of the intermediate. 3. Degradation of starting materials or product. 4. Incorrect stoichiometry of reagents. | 1. Monitor the formation of the intermediate by TLC. If incomplete, extend the reaction time or consider a different solvent. 2. Ensure the cyclizing agent is fresh and added under appropriate conditions (e.g., anhydrous for some reagents). Consider alternative cyclizing agents like p-toluenesulfonyl chloride or TBTU. 3. Avoid excessively high temperatures or prolonged reaction times. Ensure the pH of the reaction is controlled. 4. Carefully check the molar ratios of the reactants. |
| Presence of Multiple Spots on TLC, Indicating Impurities | 1. Unreacted starting materials (e.g., benzohydrazide, semicarbazide). 2. Formation of alternative heterocyclic rings (e.g., 1,2,4-triazole or 1,3,4-thiadiazole derivatives from thiosemicarbazide precursors). 3. Formation of urea-based byproducts when using carbodiimide coupling agents.[1] 4. Hydrolysis of the oxadiazole ring. | 1. Optimize reaction time and temperature to ensure complete conversion. 2. The choice of cyclizing agent and reaction conditions is crucial. For example, oxidative cyclization with iodine tends to favor oxadiazole formation. 3. If using carbodiimides, consider alternative coupling reagents like TBTU to avoid urea byproducts.[1] 4. Maintain neutral or slightly basic conditions during workup and purification. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. 2. Product co-precipitates with byproducts or unreacted starting materials. 3. Oily product formation instead of a solid. | 1. After reaction completion, try to precipitate the product by adding a non-polar solvent or by concentrating the reaction mixture. 2. Utilize column chromatography for purification. A solvent system such as ethyl acetate/hexane is often effective. 3. Try triturating the oil with a suitable solvent (e.g., diethyl ether, hexane) to induce crystallization. Seeding with a small crystal of the pure product can also be effective. |
| Inconsistent Reaction Outcomes | 1. Variability in reagent quality. 2. Presence of moisture in the reaction. 3. Fluctuations in reaction temperature. | 1. Use reagents from reliable sources and check their purity. 2. For reactions sensitive to water, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use a temperature-controlled reaction setup to maintain a consistent temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods involve the cyclization of a benzoyl-substituted semicarbazide or thiosemicarbazide. Key approaches include:
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Oxidative cyclization of semicarbazones: This involves the reaction of benzaldehyde with semicarbazide, followed by oxidative cyclization using reagents like bromine in acetic acid.
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Cyclodesulfurization of thiosemicarbazides: This route starts with the reaction of benzohydrazide and an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized using reagents like TBTU or p-toluenesulfonyl chloride.[1][2]
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From benzohydrazide and cyanogen bromide: A direct approach where benzohydrazide is reacted with cyanogen bromide.
Q2: I am observing a significant byproduct in my reaction. What could it be?
A2: The nature of the byproduct heavily depends on your synthetic route:
-
If you are using a thiosemicarbazide precursor , you might be forming a 5-phenyl-1,3,4-thiadiazol-2-amine or a 4-phenyl-5-mercapto-1,2,4-triazole, especially if the cyclization conditions are not optimized.
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If you are using a carbodiimide as a cyclizing agent (e.g., DCC, DIC), you are likely forming urea-based byproducts.[1]
-
Incomplete reactions will result in the presence of starting materials like benzohydrazide or the semicarbazide/thiosemicarbazide intermediate .
Q3: How can I confirm the structure of my final product and identify any impurities?
A3: A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): For initial assessment of purity and reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and identify impurities.
-
Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Q4: What are the optimal conditions for the purification of this compound?
A4: Purification is typically achieved through recrystallization or column chromatography.
-
Recrystallization: Ethanol or a mixture of ethanol and water is often a suitable solvent system.
-
Column Chromatography: A silica gel column with a gradient of ethyl acetate in hexane is commonly used to separate the product from non-polar impurities.
Experimental Protocols
Protocol 1: Synthesis via Oxidative Cyclization of Benzaldehyde Semicarbazone
This method involves the formation of a semicarbazone intermediate followed by oxidative cyclization.
Step 1: Synthesis of Benzaldehyde Semicarbazone
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Dissolve 0.011 mol of semicarbazide hydrochloride and 0.02 mol of sodium acetate in 50 mL of ethanol.
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To this solution, add 0.01 mol of benzaldehyde.
-
Reflux the mixture for 1 hour.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Filter the resulting white precipitate, wash with cold distilled water, and dry.
Step 2: Oxidative Cyclization
-
Suspend the dried benzaldehyde semicarbazone in glacial acetic acid.
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Add a solution of bromine in acetic acid dropwise with stirring.
-
Continue stirring for 30 minutes.
-
Pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium bicarbonate).
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Filter the precipitated product, wash with water, and recrystallize from ethanol.
Protocol 2: Synthesis via Cyclodesulfurization of 1-Benzoylthiosemicarbazide
This protocol involves the formation of a thiosemicarbazide intermediate followed by cyclization.
Step 1: Synthesis of 1-Benzoylthiosemicarbazide
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Dissolve equimolar amounts of benzohydrazide and phenyl isothiocyanate in methanol.
-
Stir the mixture at room temperature for 4 hours.
-
If a precipitate forms, filter and wash with cold methanol. If not, remove the solvent under reduced pressure.
Step 2: Cyclization using TBTU
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To a solution of 1-benzoylthiosemicarbazide (1 mmol) in DMF (3 mL), add DIEA (1 mmol) and TBTU (1.5 mmol).[1]
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Heat the mixture at 50°C and monitor the reaction by TLC.[1]
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Upon completion, cool the mixture to room temperature and remove the solvent in vacuo.[1]
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Extract the residue with water, filter the solid, wash with methanol, and dry.[1]
-
Further purify the product by recrystallization from methanol.[1]
Visualizations
Caption: General synthetic pathway for this compound.
Caption: Potential side-product formation from a thiosemicarbazide intermediate.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Optimizing Cyclization for 5-Phenyl-1,3,4-oxadiazol-2-amine
Welcome to the technical support center for the synthesis of 5-Phenyl-1,3,4-oxadiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your cyclization reaction conditions.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q1: I am not getting the expected yield of this compound. What are the potential causes and solutions?
A1: Low yields are a common challenge and can stem from several factors. Here's a breakdown of potential causes and how to address them:
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Inefficient Oxidative Cyclization: The choice of oxidizing agent and reaction conditions is critical for the cyclization of the semicarbazone or thiosemicarbazide precursor.
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Solution: Evaluate your choice of oxidizing agent. While various agents can be used, their effectiveness can differ. For the cyclization of acylthiosemicarbazides, potassium iodate (KIO₃) in water has been shown to be highly effective, with yields of up to 90% at 60-80°C.[1] For thiosemicarbazide precursors, a tosyl chloride/pyridine system can also provide high yields (78-99%).[2] If you are using a milder oxidizing agent, consider switching to a more potent one.
-
-
Harsh Reaction Conditions: High temperatures or strongly acidic/basic conditions can lead to the decomposition of starting materials, intermediates, or the final product.
-
Solution: Optimize the reaction temperature. For instance, with KIO₃ as the oxidant, increasing the temperature from 40°C to 60-80°C significantly improves the yield, but exceeding this range may lead to degradation.[1] If using a strong acid or base, consider reducing the concentration or switching to a milder alternative.
-
-
Incomplete Starting Material Conversion: The initial formation of the semicarbazone or thiosemicarbazide from the corresponding hydrazide and isocyanate/isothiocyanate may be incomplete.
-
Solution: Ensure the complete formation of the precursor before proceeding with the cyclization step. Monitor the initial reaction by Thin Layer Chromatography (TLC).
-
-
Poor Quality of Reagents or Solvents: Impurities in reagents or solvents can interfere with the reaction.
-
Solution: Use high-purity, dry solvents and fresh reagents. Ensure that reagents like tosyl chloride are not hydrolyzed.
-
Issue 2: Presence of Impurities and By-products
Q2: My final product is contaminated with impurities. How can I identify and prevent their formation?
A2: The most common impurity when starting from a thiosemicarbazide precursor is the corresponding 5-Phenyl-1,3,4-thiadiazol-2-amine.
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Cause: Incomplete desulfurization and cyclization can lead to the formation of the thiadiazole by-product. The choice of cyclizing agent and reaction conditions can influence the product distribution.
-
Prevention: The use of tosyl chloride in pyridine for the cyclization of thiosemicarbazides has been shown to selectively produce the desired oxadiazole with high yields.[2] In contrast, using reagents like Lawesson's reagent or P₄S₁₀ is known to favor the formation of thiadiazoles.
-
-
Identification: The oxadiazole and thiadiazole can be distinguished using spectroscopic methods such as Mass Spectrometry (different molecular weights) and NMR spectroscopy.
-
Purification: If thiadiazole is present, careful purification is required.
-
Recrystallization: This is a common and effective method for purifying solid this compound. Ethanol is a frequently used solvent for recrystallization.[3][4]
-
Column Chromatography: Silica gel column chromatography can also be employed to separate the oxadiazole from the thiadiazole and other impurities. The choice of eluent system is crucial for achieving good separation.
-
Frequently Asked Questions (FAQs)
Q3: What are the most common starting materials for the synthesis of this compound?
A3: The two primary routes involve the cyclization of:
-
Benzoylsemicarbazide (from benzohydrazide and a cyanate source): This intermediate is then oxidatively cyclized.
-
1-Benzoyl-thiosemicarbazide (from benzohydrazide and an isothiocyanate): This precursor undergoes oxidative desulfurization and cyclization. The use of thiosemicarbazides is often preferred due to their superior reactivity in certain cyclization systems.[2]
Q4: Which oxidizing agents are recommended for the cyclization step?
A4: Several oxidizing agents have been successfully used. The choice depends on the starting material (semicarbazide vs. thiosemicarbazide) and desired reaction conditions. Some effective options include:
-
Potassium Iodate (KIO₃): Particularly effective for the cyclization of acylthiosemicarbazides in water, offering high yields under relatively mild conditions.[1]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A commercially available and easy-to-handle oxidant that provides good yields in the oxidative cyclization of thiosemicarbazide precursors.[5]
-
Iodine (I₂): Used in the presence of a base like sodium hydroxide for the cyclization of acylthiosemicarbazides.
-
Tosyl Chloride (TsCl) in Pyridine: A highly efficient system for the cyclization of thiosemicarbazides, often outperforming the corresponding semicarbazide cyclizations.[2]
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Bromine in Acetic Acid: A classic method for the oxidative cyclization of semicarbazones.[4][6]
Q5: What is a typical purification procedure for this compound?
A5: A common and effective purification method is recrystallization. A general procedure is as follows:
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Dissolve the crude product in a minimal amount of a hot solvent, such as absolute ethanol.[3]
-
If the solution has colored impurities, a small amount of activated charcoal can be added, and the solution is heated for a short period.
-
Hot filter the solution to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified product in a vacuum oven.[3]
Data Presentation
Table 1: Comparison of Oxidizing Agents for the Cyclization of Acylthiosemicarbazides
| Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
| K₂S₂O₈ | Water | 100 | No Reaction | [1] |
| (NH₄)₂S₂O₈ | Water | 100 | No Reaction | [1] |
| IBX | Water | 100 | <30 | [1] |
| Oxone | Water | 100 | <40 | [1] |
| KIO₃ | Water | 60-80 | 83-90 | [1] |
| KIO₃ | DCM | 60 | 5 | [1] |
| KIO₃ | Acetone | 60 | No Reaction | [1] |
Table 2: Effect of Temperature on Yield using KIO₃ Oxidant
| Temperature (°C) | Yield (%) | Reference |
| 40 | 46 | [1] |
| 60 | 90 | [1] |
| 80 | 83 | [1] |
| 100 | 53 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidative Cyclization of Benzaldehyde Semicarbazone
This protocol is based on the use of bromine in acetic acid.[4][7]
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Preparation of Benzaldehyde Semicarbazone:
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Dissolve semicarbazide hydrochloride (0.011 mol) in a suitable solvent like ethanol (20 ml).
-
Add benzaldehyde (0.01 mol) to the solution.
-
Reflux the reaction mixture for 2 hours.
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Cool the mixture and collect the precipitated benzaldehyde semicarbazone by filtration.
-
-
Oxidative Cyclization:
-
Prepare a stirred slurry of benzaldehyde semicarbazone (e.g., 2g) and anhydrous sodium acetate (e.g., 4g) in glacial acetic acid (e.g., 5 mL).[4]
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Slowly add a solution of bromine (e.g., 0.6 mL) in glacial acetic acid (e.g., 5 mL) to the slurry.[4] The reaction is exothermic.
-
Continue stirring for approximately 30 minutes.[7]
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Pour the reaction mixture into water.
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Collect the solid precipitate by filtration and wash with water.
-
Recrystallize the crude product from a mixture of alcohol and glacial acetic acid to obtain pure this compound.[4]
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Protocol 2: Synthesis of 5-Aryl-2-amino-1,3,4-oxadiazoles from Acylthiosemicarbazides using Tosyl Chloride/Pyridine
This protocol is noted for its high efficiency and broad applicability.[2]
-
Preparation of 1-Acylthiosemicarbazide:
-
React the corresponding acyl hydrazide with the appropriate isothiocyanate. This reaction is typically straightforward and gives the thiosemicarbazide precursor in good yield.
-
-
Cyclization:
-
Dissolve the 1-acylthiosemicarbazide in pyridine.
-
Add p-toluenesulfonyl chloride (tosyl chloride) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
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Upon completion, work up the reaction by pouring it into water and extracting the product with a suitable organic solvent.
-
Purify the product by recrystallization or column chromatography.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to avoid the formation of thiadiazole byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the formation of thiadiazole byproducts during chemical synthesis.
Troubleshooting Guides
Issue 1: Poor Regioselectivity Leading to Isomeric Byproducts
Q: My reaction is producing a mixture of thiadiazole isomers. How can I improve the regioselectivity to obtain the desired product?
A: Achieving high regioselectivity is a common challenge in thiadiazole synthesis, as the arrangement of heteroatoms in the ring significantly impacts the compound's properties. The formation of a specific regioisomer is influenced by several factors, including starting materials, reaction conditions, and the reaction mechanism.[1]
Possible Causes & Solutions:
-
Inappropriate Reaction Conditions: The choice of solvent, catalyst, and temperature plays a critical role in directing the reaction toward a specific isomer.
-
For 2,5-disubstituted-1,3,4-thiadiazoles: An acid-catalyzed cyclization of acyl hydrazides is often effective. Using p-toluenesulfonic acid (p-TSA) in water can significantly favor the formation of the 1,3,4-thiadiazole isomer.[1]
-
For 3,5-disubstituted-1,2,4-thiadiazoles: The oxidative dimerization of thioamides using an oxidizing agent like Ceric Ammonium Nitrate (CAN) in acetonitrile at room temperature can provide high yields of the desired product.[2]
-
-
Sub-optimal Starting Materials: The electronic and steric properties of your precursors are fundamental to controlling regioselectivity.
-
Electronic Effects: In reactions like the Huisgen 1,3-dipolar cycloaddition, introducing electron-withdrawing groups on the dipolarophile and electron-donating groups on the 1,3-dipole (or vice-versa) can enhance the regioselectivity.[1]
-
Steric Hindrance: Increasing the steric bulk on a particular atom in a reactant can disfavor the formation of the corresponding regioisomer.[1]
-
-
Unsuitable Reaction Mechanism: Different synthetic routes will inherently favor different isomers.
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For 1,2,3-thiadiazoles: The Hurd-Mori reaction is a traditional method, though modern catalytic systems may offer better control over regioselectivity.[3]
-
For 1,2,4-thiadiazoles: Besides oxidative dimerization, methods such as the reaction of nitriles with thioamides or the intramolecular oxidative cyclization of imidoyl thioureas can be employed.[2]
-
Issue 2: Formation of Non-Isomeric Byproducts
Q: I am observing significant formation of unexpected side products, complicating the purification of my target thiadiazole. What are these byproducts and how can their formation be minimized?
A: The formation of non-isomeric byproducts often arises from competing reaction pathways, degradation of reactants or products, or the presence of impurities.
Possible Causes & Solutions:
-
Sub-optimal Temperature: Precise temperature control is crucial.
-
Reactions that are highly exothermic, such as the use of thionyl chloride in the Hurd-Mori synthesis, should be cooled (e.g., 0 °C to -10 °C) during reagent addition to prevent side reactions.[3]
-
Conversely, if the reaction is too slow, increasing the temperature might be necessary, but be mindful of the thermal stability of your target thiadiazole.[3] Running the reaction at the lowest effective temperature can often reduce the formation of undesired products.
-
-
Incorrect Reagent Stoichiometry: The molar ratio of your reactants can significantly impact the product distribution.
-
While a slight excess of a reagent like thionyl chloride is common, a large excess can promote side reactions. Fine-tuning the stoichiometry is often necessary.
-
-
Presence of Water or Other Impurities: Many reagents used in thiadiazole synthesis are sensitive to moisture.
-
Formation of Oxadiazole Byproducts: In the synthesis of 1,3,4-thiadiazoles from acyl hydrazides, the formation of the corresponding 1,3,4-oxadiazole can be a competing pathway. The choice of acid and solvent can be used to control the selectivity between these two products.
Frequently Asked Questions (FAQs)
Q1: What are the main isomers of thiadiazole, and why is controlling their formation important?
A1: Thiadiazoles are five-membered heterocyclic compounds with one sulfur and two nitrogen atoms. The four main isomers are 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. The specific arrangement of these heteroatoms greatly influences the compound's physicochemical properties and biological activity. Therefore, controlling the regioselectivity of the synthesis is crucial to obtain the desired isomer with the intended pharmacological or material properties.[1][5]
Q2: How can I purify my target thiadiazole from byproducts?
A2: Common purification techniques for thiadiazoles include:
-
Column Chromatography: This is a widely used method to separate the desired product from impurities. A common solvent system to start with for silica gel chromatography is a mixture of hexane and ethyl acetate.
-
Recrystallization: This technique is effective for purifying solid products. Ethanol or aqueous ethanol mixtures are often good starting points for recrystallizing thiadiazole derivatives. If your compound "oils out" instead of crystallizing, it may be due to high impurity levels or a suboptimal solvent choice.
Q3: Are there "greener" methods for synthesizing thiadiazoles that might reduce byproduct formation?
A3: Yes, green chemistry approaches are being increasingly applied to thiadiazole synthesis. Techniques like microwave-assisted organic synthesis and ultrasound-irradiated synthesis can accelerate reaction rates, potentially reducing the formation of byproducts by minimizing reaction times and providing more uniform heating.[4] These methods are often more energy-efficient and can sometimes lead to higher yields and purer products compared to conventional heating methods.
Data Presentation
Table 1: Comparative Analysis of Synthetic Routes to 1,2,4-Thiadiazoles
| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Typical Yields (%) |
| Oxidative Dimerization of Thioamides | Thioamides | Ceric Ammonium Nitrate (CAN) | Acetonitrile, Room Temperature, 10-30 min | 85-95 |
| From Nitriles and Thioamides | Nitriles, Thioamides | Iodine (I₂) | Dichloromethane (DCM), 80°C, 12 h | 60-85 |
| From Imidoyl Thioureas | Imidoyl Thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Dichloromethane (DCM), Room Temperature, 5-10 min | 70-90 |
| 1,3-Dipolar Cycloaddition | 1,3,4-Oxathiazol-2-ones, Acyl Cyanides | Thermal (Reflux) | Xylene, 130-160°C, ~20 h | 75-90 |
Data sourced from BenchChem's comparative analysis of 1,2,4-thiadiazole synthesis routes.[2]
Table 2: Effect of Solvent and Catalyst on Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles
| Precursors | Catalyst/Solvent | Product | Yield (%) |
| Alkyl 2-(methylthio)-2-thioxoacetate and acyl hydrazide | p-TSA in Water | 1,3,4-Thiadiazole | 83 |
| Alkyl 2-(methylthio)-2-thioxoacetate and acyl hydrazide | AcOH in DMF | 1,3,4-Oxadiazole | 78 |
This table illustrates how the choice of solvent and catalyst can direct the reaction towards either the thiadiazole or oxadiazole product.[6]
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles
This protocol is adapted from an acid-catalyzed cyclization reaction.[1][6]
-
Reaction Setup: To a solution of alkyl 2-(methylthio)-2-thioxoacetate (1.0 mmol, 1 equiv) and acyl hydrazide (1.0 mmol, 1 equiv) in water (2 mL), add p-toluenesulfonic acid (p-TSA) (0.1 mmol, 0.1 equiv).
-
Reaction Execution: Stir the reaction mixture magnetically at 80 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, extract the reaction mixture with ethyl acetate and distilled water.
-
Purification: Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2,5-disubstituted-1,3,4-thiadiazole.
Protocol 2: Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via Oxidative Dimerization of Thioamides
This protocol is based on the oxidative dimerization method.[2]
-
Reaction Setup: To a stirred solution of the thioamide (1.0 mmol) in acetonitrile (10 mL), add Ceric Ammonium Nitrate (CAN) (2.2 mmol) in one portion at room temperature.
-
Reaction Execution: Stir the mixture for 10-30 minutes. Monitor the reaction by TLC.
-
Work-up: After completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted-1,2,4-thiadiazole.
Visualizations
Caption: A generalized experimental workflow for thiadiazole synthesis.
Caption: Acid-catalyzed cyclization for 1,3,4-thiadiazole synthesis.
Caption: Huisgen 1,3-dipolar cycloaddition mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 6. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates [organic-chemistry.org]
Enhancing the solubility of 5-Phenyl-1,3,4-oxadiazol-2-amine for biological testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 5-Phenyl-1,3,4-oxadiazol-2-amine for biological testing.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: The low aqueous solubility of this compound is primarily due to its chemical structure. The presence of a lipophilic (fat-loving) phenyl ring and the planar, rigid 1,3,4-oxadiazole core contribute to its hydrophobic nature and favor a stable crystal lattice, making it difficult for water molecules to solvate the compound effectively.[1][2]
Q2: What is the first step for solubilizing this compound for an in vitro assay?
A2: The standard initial approach is to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is the most common choice. It is crucial to ensure the final concentration of DMSO in the assay is kept low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.[1]
Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do next?
A3: Precipitation upon dilution is a common issue. You can troubleshoot this by:
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Performing a serial dilution: Instead of a single large dilution, a stepwise dilution can prevent the compound from crashing out.[1]
-
Using a co-solvent: Preparing the stock solution in a mixture of DMSO and another water-miscible solvent like ethanol or polyethylene glycol (PEG) can improve solubility in the final aqueous medium.[1][3]
-
Lowering the final concentration: Your compound's solubility limit in the final assay buffer may have been exceeded. Try working with a lower concentration if experimentally feasible.
Q4: What are some advanced strategies to improve the aqueous solubility of this compound for in vivo studies?
A4: For more challenging solubility issues, especially for in vivo applications, several formulation strategies can be employed:
-
pH Modification: For compounds with ionizable groups, adjusting the pH of the vehicle can significantly increase solubility. As an amine, this compound is a weak base and may be more soluble in acidic solutions by forming a soluble salt.[3][4]
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Inclusion Complexation: Using cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, can encapsulate the poorly soluble drug molecule, thereby increasing its apparent water solubility.[1][3]
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Solid Dispersions: This involves dispersing the compound in a hydrophilic carrier matrix at the molecular level, which can enhance the dissolution rate.[1][5]
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Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanocrystallization increases the surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[3][5]
Q5: Is it possible to chemically modify this compound to make it more soluble?
A5: Yes, medicinal chemistry strategies can be used to synthesize analogs with improved physicochemical properties. Introducing polar or ionizable functional groups can enhance aqueous solubility. For example, adding moieties like an isopropylsulfonyl group or an amphiphilic chain has been shown to increase the solubility of related oxadiazole structures.[6][7] Another approach is the synthesis of prodrugs that are more water-soluble and are converted to the active compound in vivo.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound Precipitation in Assay Medium | The aqueous solubility limit has been exceeded. | 1. Decrease the final compound concentration. 2. Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within the assay's tolerance limit (typically <0.5%).[1] 3. Use a co-solvent system (e.g., DMSO/Ethanol) for the stock solution.[1] 4. Perform serial dilutions rather than a single large dilution step.[1] 5. Gently warm or sonicate the solution to aid dissolution, but be cautious of compound stability. |
| Inconsistent Biological Assay Results | Incomplete dissolution or precipitation of the compound over time. Compound degradation. | 1. Visually confirm that the stock solution is completely clear before each use. 2. Prepare fresh dilutions from the stock solution for each experiment to avoid issues from compound instability or precipitation from aged solutions.[1] 3. Evaluate the stability of the compound in your chosen solvent and assay buffer over the experiment's duration. |
| Cell Toxicity or Assay Interference | The concentration of the organic solvent (e.g., DMSO) is too high. | 1. Ensure the final DMSO concentration is as low as possible, ideally below 0.5%.[1] 2. Run a vehicle control (assay medium with the same final concentration of DMSO) to determine the solvent's effect on the assay. 3. If DMSO toxicity is still an issue, explore advanced formulation strategies like cyclodextrin complexes to reduce the required amount of organic solvent.[3] |
Solubility Enhancement Strategies: A Comparative Overview
| Strategy | Principle | Application | Advantages | Limitations |
| Co-solvents | Using water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400) to increase the solubilizing capacity of the aqueous vehicle.[3] | In vitro assays, early-stage in vivo studies. | Simple to implement, widely used. | Potential for solvent toxicity/interference at higher concentrations.[1] |
| pH Adjustment | Ionizing the compound by shifting the pH to form a more soluble salt.[3] | Compounds with acidic or basic functional groups. | Can produce a significant increase in solubility. | Only applicable to ionizable compounds; risk of precipitation if pH changes. |
| Cyclodextrin Inclusion | Encapsulating the hydrophobic drug molecule within the cyclodextrin's lipophilic core.[3] | In vitro and in vivo formulations. | Significant solubility enhancement, can improve stability. | Requires optimization of drug-to-cyclodextrin ratio; potential for nephrotoxicity with some cyclodextrins at high doses. |
| Solid Dispersion | Dispersing the drug within a hydrophilic polymer matrix to improve wettability and dissolution rate.[1] | Oral formulations. | Can greatly enhance oral bioavailability. | Can be physically unstable (recrystallization); requires specialized manufacturing equipment. |
| Structural Modification | Synthesizing analogs with added polar or ionizable groups to intrinsically increase aqueous solubility.[6][7] | Drug discovery and lead optimization. | Provides a permanent solution to solubility issues. | Requires significant synthetic chemistry effort; may alter biological activity.[8] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution Using a Co-Solvent System
-
Objective: To prepare a 10 mM stock solution of this compound (MW: 161.17 g/mol ) in a DMSO/Ethanol co-solvent system.
-
Materials:
-
This compound powder
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Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 1.61 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add 50 µL of DMSO to the tube.
-
Vortex thoroughly. If necessary, gently warm the tube to 37°C or place it in an ultrasonic bath for 5-10 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
Add 50 µL of absolute ethanol to the solution and vortex to mix. This brings the total volume to 100 µL, resulting in a 10 mM stock solution in 1:1 DMSO/Ethanol.
-
For use in cell culture, this stock can be serially diluted in the assay medium. Ensure the final solvent concentration does not exceed 0.5%.
-
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
-
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
-
-
Procedure: (This protocol is adapted from methods used for similar heterocyclic compounds[1])
-
Prepare a solution of HP-β-CD in deionized water. A common starting concentration is 10-20% (w/v).
-
Slowly add the this compound powder to the stirring cyclodextrin solution. The molar ratio of the drug to cyclodextrin may require optimization, but a 1:2 ratio is a reasonable starting point.[1]
-
Seal the container and continue stirring the mixture at room temperature for 48-72 hours to allow for the formation of the inclusion complex to reach equilibrium.[1]
-
After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Freeze the resulting clear solution at -80°C until completely solid.
-
Lyophilize the frozen sample using a freeze-dryer until a dry, fluffy powder is obtained. This powder is the drug-cyclodextrin inclusion complex.
-
The solubility of this complex in aqueous buffers should be determined and compared to the unformulated compound.
-
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Caption: Stepwise workflow for enhancing compound solubility.
Caption: Representative signaling pathways for 1,3,4-oxadiazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 5-[3-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine | 1105194-09-9 [smolecule.com]
- 7. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
Troubleshooting low efficacy in 5-Phenyl-1,3,4-oxadiazol-2-amine bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Phenyl-1,3,4-oxadiazol-2-amine and its derivatives in various bioassays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing lower than expected efficacy or no activity with this compound in my bioassay. What are the potential causes?
A1: Low efficacy can stem from several factors, ranging from compound handling to assay conditions. Here are the primary aspects to investigate:
-
Compound Solubility: this compound and its analogs can have limited aqueous solubility. Precipitation of the compound in your assay medium will significantly reduce the effective concentration.
-
Troubleshooting:
-
Visually inspect your assay plates and stock solutions for any signs of precipitation.
-
Consider performing a solubility test in your specific assay buffer.
-
If solubility is an issue, you may need to use a co-solvent. However, ensure the final concentration of the co-solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.
-
-
-
Compound Stability: The stability of the oxadiazole ring can be sensitive to pH and prolonged incubation times.
-
Troubleshooting:
-
Prepare fresh stock solutions of the compound for each experiment.
-
Minimize the time the compound is in aqueous buffer before being added to the assay.
-
If your assay requires long incubation periods, consider assessing the compound's stability under your specific conditions using techniques like HPLC.
-
-
-
Assay Conditions: The efficacy of enzyme inhibitors can be highly dependent on assay parameters.
-
Troubleshooting:
-
Ensure the pH of your assay buffer is optimal for both the enzyme activity and the compound's stability.
-
Verify the concentration of all reagents, including the enzyme and substrate.
-
Confirm that the incubation time is appropriate for the enzymatic reaction to proceed within the linear range.
-
-
-
Cell-Based Assay Issues:
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Cell Health: Ensure your cells are healthy and in the logarithmic growth phase.
-
Cell Density: Optimize cell seeding density to ensure they are not over-confluent at the end of the experiment.
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Serum Interactions: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. Consider reducing the serum percentage during the treatment period if the assay allows.
-
Q2: My results are inconsistent between experiments. What should I check?
A2: Inconsistent results are often due to variability in experimental procedures.
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Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions of the compound.
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Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
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Reagent Quality: Use fresh, high-quality reagents. Aliquot and store reagents properly to avoid degradation.
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Incubation Conditions: Maintain consistent incubation times, temperatures, and CO2 levels.
Q3: How can I be sure my compound is not interfering with the assay technology itself?
A3: Some compounds can interfere with assay readouts, leading to false-positive or false-negative results.
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Colorimetric Assays (e.g., MTT): Test the compound in a cell-free system to see if it directly reacts with the assay reagents (e.g., MTT dye).
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Fluorescence-Based Assays: Check if the compound is fluorescent at the excitation and emission wavelengths of your assay, which could lead to artificially high readings. Run control wells with the compound but without the fluorescent probe.
-
Luminescence-Based Assays: Some compounds can quench or enhance the luminescent signal. Test the compound in a cell-free luciferase assay to check for interference.
Quantitative Data
The following table summarizes the in vitro activity of various this compound derivatives against different biological targets. Note that the efficacy can vary significantly based on the substitutions on the core scaffold.
| Compound Derivative | Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| N-dodecyl-5-phenyl-1,3,4-oxadiazol-2-amine | Acetylcholinesterase (AChE) | Enzyme Inhibition | 39.8 | [1] |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide | A549 (Lung Carcinoma) | Cytotoxicity | <0.14 | [2] |
| 1-{5-[(4-Chlorophenoxy)methyl]-2-(4-methylphenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone | HeLa (Cervical Cancer) | Cytotoxicity | 1.12 | [3] |
| 3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol | A549 (Lung Carcinoma) | Cytotoxicity | 24.14 | [4] |
| 3-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalen-2-ol | A549 (Lung Carcinoma) | Cytotoxicity | 40.12 | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general method for assessing the cytotoxicity of this compound against adherent cancer cell lines.
Materials:
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This compound
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DMSO (cell culture grade)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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Phosphate-Buffered Saline (PBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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96-well cell culture plates
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Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
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Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
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-
Compound Treatment:
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Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
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Perform serial dilutions of the stock solution in a complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).
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Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
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After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or using a plate shaker for 5-10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is a modification of the Ellman's method for determining AChE inhibitory activity.
Materials:
-
This compound
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DMSO
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the following in order:
-
140 µL of phosphate buffer
-
20 µL of the test compound at various concentrations (or vehicle control)
-
20 µL of AChE solution
-
-
Mix and incubate at room temperature for 15 minutes.
-
Add 10 µL of DTNB solution.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
-
Absorbance Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Visualizations
Troubleshooting Workflow for Low Efficacy
A decision tree for troubleshooting low efficacy in bioassays.
Acetylcholinesterase Signaling Pathway
Role of Acetylcholinesterase in synaptic transmission and its inhibition.
HDAC Inhibition in Cancer
Mechanism of HDAC inhibition leading to tumor suppression.
References
- 1. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.uctm.edu [journal.uctm.edu]
Stability issues of 5-Phenyl-1,3,4-oxadiazole ring under different conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of the 5-Phenyl-1,3,4-oxadiazole ring under various experimental conditions. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and summaries of stability data to assist in your research and development endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common stability issues encountered during experiments involving the 5-Phenyl-1,3,4-oxadiazole moiety.
Q1: My 5-Phenyl-1,3,4-oxadiazole derivative is showing significant degradation in my aqueous formulation. What are the likely causes and how can I mitigate this?
A1: The 1,3,4-oxadiazole ring is generally considered chemically stable; however, it can be susceptible to hydrolysis under certain pH conditions, particularly outside the optimal range. One study on a 1,2,4-oxadiazole derivative, which can provide some insight, showed maximum stability in the pH range of 3-5. Degradation rates increased at both lower and higher pH values.
-
Troubleshooting Steps:
-
pH Adjustment: The primary cause of degradation is likely pH-induced hydrolysis. If your experimental conditions permit, adjust the pH of your formulation to be within the 3-5 range.
-
Buffer Selection: Utilize a robust buffering system to maintain the optimal pH throughout the experiment and upon storage.
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Excipient Screening: Certain excipients can either catalyze degradation or interact with the molecule. A thorough excipient compatibility study is recommended.
-
Solvent System: If applicable, consider reformulating in a less aqueous environment or using co-solvents, as the presence of a proton donor like water can facilitate ring opening.[1]
-
Q2: I am observing unexpected peaks in my HPLC analysis after exposing my compound to laboratory light. Is the 5-Phenyl-1,3,4-oxadiazole ring prone to photolytic degradation?
A2: While some 1,3,4-oxadiazole derivatives have shown resistance to photolysis in neutral and acidic environments, photostability is highly dependent on the overall molecular structure and the experimental conditions.[2][3] It is crucial to conduct formal photostability studies.
-
Troubleshooting Steps:
-
Protect from Light: As a standard practice, prepare and store solutions of your compound in amber-colored vials or wrap clear vials in aluminum foil to minimize light exposure.
-
Conduct a Controlled Study: Perform a forced degradation study under controlled photolytic conditions as per ICH Q1B guidelines to confirm and quantify the degradation. This will help determine if the observed peaks are indeed photodegradants.
-
Analyze Degradants: Characterize the unexpected peaks using techniques like LC-MS to identify the photolytic degradation products. This information is critical for understanding the degradation pathway.
-
Q3: My compound is showing instability during oxidative stress testing with hydrogen peroxide. What is the likely degradation pathway?
A3: The 1,3,4-oxadiazole ring itself is relatively resistant to oxidation. However, substituents on the phenyl ring or other parts of the molecule can be susceptible to oxidation. A forced degradation study on a substituted 1,3,4-oxadiazole derivative showed 41.58% degradation under oxidative stress with 3% H₂O₂.[2]
-
Troubleshooting Steps:
-
Control Oxidant Concentration: The concentration of the oxidizing agent and the duration of exposure are critical factors. Start with milder conditions and incrementally increase the stress to achieve a target degradation of 5-20%.
-
Identify Oxidation Products: Use LC-MS to identify the structure of the degradation products. This will reveal which part of your molecule is being oxidized. Common oxidative degradation can include N-oxide formation or hydroxylation of aromatic rings.
-
Consider Antioxidants: If oxidative degradation is a concern for the final product, the inclusion of antioxidants in the formulation should be evaluated.
-
Q4: I am having difficulty achieving baseline separation between my parent compound and its degradants in my HPLC method. What can I do?
A4: Developing a stability-indicating HPLC method is crucial for accurately quantifying the parent compound and its degradation products.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Experiment with different mobile phase compositions, including varying the organic modifier (acetonitrile, methanol), the pH of the aqueous phase, and the type of buffer.
-
Gradient Elution: If isocratic elution is not providing adequate separation, develop a gradient elution method. A shallow gradient can often resolve closely eluting peaks.
-
Column Selection: Try different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms.
-
Detector Wavelength: Ensure the detection wavelength is optimal for both the parent compound and the degradants. A photodiode array (PDA) detector is highly recommended to assess peak purity and select the most appropriate wavelength.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase to avoid peak distortion.[4]
-
Quantitative Stability Data
The following table summarizes the results of a forced degradation study on a representative 5-substituted-1,3,4-oxadiazole derivative, 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine. While not the parent 5-Phenyl-1,3,4-oxadiazole, this data provides a valuable indication of the ring's stability under various stress conditions.
| Stress Condition | Reagents and Duration | Temperature | % Degradation | Reference |
| Acidic Hydrolysis | 0.1N HCl for 5 hours | Room Temperature | 29.36 ± 1.25 | [2][3] |
| Alkaline Hydrolysis | 0.1N NaOH, neutralized with 0.1N HCl | Room Temperature | 65.28 ± 3.65 | [2][3] |
| Oxidative | 3% H₂O₂ for 24 hours | Room Temperature | 41.58 ± 1.58 | [2] |
| Thermal | Solid state | 60°C for 24 hours | 47.58 ± 1.25 | [2] |
| Humidity | Solid state | 35°C for 7 days | 56.28 ± 2.58 | [2] |
| Photolytic | Neutral and Acidic Solution | N/A | Resistant | [2][3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of 5-Phenyl-1,3,4-oxadiazole Derivatives
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of 5-Phenyl-1,3,4-oxadiazole containing compounds.
Objective: To generate potential degradation products and evaluate the intrinsic stability of the molecule under various stress conditions.
Materials:
-
5-Phenyl-1,3,4-oxadiazole derivative
-
Hydrochloric acid (0.1N and 1N)
-
Sodium hydroxide (0.1N and 1N)
-
Hydrogen peroxide (3% and 30%)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1N HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1N HCl and/or heat at a controlled temperature (e.g., 60°C).
-
Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1N NaOH. Monitor the reaction at room temperature. If necessary, use 1N NaOH and/or gentle heating. Neutralize the solution before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature, protected from light, for 24 hours. If needed, use a higher concentration of H₂O₂ (up to 30%).
-
Thermal Degradation: Expose the solid compound to dry heat in a calibrated oven at a temperature higher than that used for accelerated stability testing (e.g., 70-80°C) for a specified period. Also, reflux a solution of the compound in a suitable solvent.
-
Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the 5-Phenyl-1,3,4-oxadiazole derivative from its degradation products.
Instrumentation:
-
HPLC system with a photodiode array (PDA) detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% phosphoric acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Gradient Program: A linear gradient starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time to elute the degradants.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the λmax of the parent compound and also scan across a wider range with the PDA detector.
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Below are diagrams illustrating key workflows and concepts related to the stability of the 5-Phenyl-1,3,4-oxadiazole ring.
References
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 4. realab.ua [realab.ua]
Technical Support Center: Scaling Up the Laboratory Synthesis of 5-Phenyl-1,3,4-oxadiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Phenyl-1,3,4-oxadiazol-2-amine. The information is designed to address common challenges encountered during laboratory scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound on a laboratory scale?
A1: The most frequently employed methods for the synthesis of this compound involve the cyclization of precursors such as benzoylthiosemicarbazide or benzaldehyde semicarbazone. Key routes include:
-
Oxidative cyclodesulfurization of 1-benzoyl-3-thiosemicarbazide: This is a widely used and scalable method that employs an oxidizing agent to facilitate ring closure.
-
Oxidative cyclization of benzaldehyde semicarbazone: This method involves the reaction of benzaldehyde semicarbazone with an oxidizing agent, such as bromine in acetic acid.
-
Iodine-mediated oxidative cyclization: A transition-metal-free approach that involves the condensation of a semicarbazide with an aldehyde, followed by oxidative C-O bond formation using molecular iodine.[1][2] This method is noted for its efficiency and scalability.[1]
-
Reaction of benzoylhydrazine with cyanogen bromide: This is a direct approach to forming the oxadiazole ring.
Q2: I am observing a sulfur-containing impurity in my final product. What is the likely cause?
A2: A common impurity in 1,3,4-oxadiazole synthesis, particularly when starting from thiosemicarbazide precursors, is the corresponding 1,3,4-thiadiazole.[3] This occurs when the cyclization reaction proceeds with sulfur retention instead of the desired oxygen incorporation. The choice of cyclizing reagent and reaction conditions is critical to minimize the formation of this byproduct.[3]
Q3: My reaction is not going to completion, resulting in a low yield. What are the potential reasons?
A3: Low yields in the synthesis of this compound can be attributed to several factors:
-
Inefficient cyclodehydration/cyclodesulfurization: The choice and amount of the cyclizing reagent are crucial. For instance, in the cyclodesulfurization of acyl thiosemicarbazides, insufficient oxidizing agent can lead to incomplete conversion.
-
Harsh reaction conditions: High temperatures or strongly acidic/basic conditions can lead to the decomposition of starting materials, intermediates, or the final product.[3]
-
Sub-optimal reaction time and temperature: The reaction may require longer heating times or an adjustment in temperature to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
-
Purity of reagents: The purity of starting materials, such as the acylhydrazide or semicarbazide, can significantly impact the reaction outcome.
Q4: What are some recommended purification strategies for this compound?
A4: Purification of the final product is typically achieved through recrystallization.[4] Common solvents for recrystallization include ethanol, methanol, or glacial acetic acid.[5] In cases where significant impurities are present, column chromatography on silica gel may be necessary.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Monitor the reaction progress using TLC to ensure it has gone to completion. If necessary, increase the reaction time or temperature. |
| Decomposition of product or starting materials | Avoid excessively high temperatures and harsh acidic or basic conditions.[3] | |
| Sub-optimal reagent stoichiometry | Ensure the correct molar ratios of reactants and cyclizing agents are used. An excess of the cyclizing agent may be necessary in some cases. | |
| Impure starting materials | Use high-purity starting materials. Purify intermediates if necessary. | |
| Formation of 1,3,4-Thiadiazole Byproduct | Incorrect cyclization pathway (when using thiosemicarbazide precursors) | Optimize the choice of oxidizing/cyclizing agent. Reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are known to favor oxadiazole formation.[7] |
| Difficulty in Product Isolation/Purification | Product is soluble in the reaction mixture | After cooling the reaction, pouring it into ice water can help precipitate the product.[4] |
| Presence of multiple byproducts | Utilize column chromatography for purification. A gradient elution system may be required to separate the desired product from impurities.[6] | |
| Oily product instead of solid | Try triturating the crude product with a non-polar solvent like hexane to induce solidification. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for common synthetic routes to 2-amino-5-substituted-1,3,4-oxadiazoles.
Table 1: Synthesis via Oxidative Cyclodesulfurization of Acylthiosemicarbazides
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)/KI | Dichloromethane/Water | Room Temperature | 1-2 | 19-93 | [7] |
| Potassium Iodate (KIO₃) | Water | 60 | 2 | Moderate to Excellent | [8] |
| Lead Oxide (PbO) | Dimethylformamide | Reflux | 1.25 | ~65 | [9] |
Table 2: Synthesis via Oxidative Cyclization of Semicarbazones
| Oxidizing Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Bromine | Acetic Acid | Room Temperature | 30 min | 43 | [10] |
| Iodine (I₂) / K₂CO₃ | 1,4-Dioxane | 80 | 1-4.5 | 85-99 | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidative Cyclodesulfurization of 1-Benzoyl-3-thiosemicarbazide
This protocol is adapted from methodologies utilizing an oxidizing agent for the cyclization of an acylthiosemicarbazide intermediate.[7][12]
Step 1: Synthesis of 1-Benzoyl-3-thiosemicarbazide
-
Dissolve benzoylhydrazine in a suitable solvent such as methanol.
-
Add an equimolar amount of phenyl isothiocyanate.
-
Stir the mixture at room temperature for 4 hours.
-
The precipitated product is collected by filtration, washed with a non-polar solvent like hexane, and dried.
Step 2: Oxidative Cyclodesulfurization
-
Suspend 1-benzoyl-3-thiosemicarbazide in a mixture of dichloromethane and water.
-
Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and a catalytic amount of potassium iodide (KI).
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, separate the organic layer and wash it with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a solid.
Protocol 2: Synthesis of this compound via Iodine-Mediated Oxidative Cyclization
This protocol is based on a transition-metal-free, scalable method.[11]
Step 1: In-situ formation of Benzaldehyde Semicarbazone
-
In a reaction vessel, dissolve semicarbazide hydrochloride and sodium acetate in water.
-
Add a solution of benzaldehyde in methanol to the stirred semicarbazide solution.
-
Stir the mixture at room temperature for 10 minutes.
-
Evaporate the solvent under reduced pressure.
Step 2: Oxidative Cyclization
-
Redissolve the residue from Step 1 in 1,4-dioxane.
-
Add potassium carbonate and iodine to the mixture.
-
Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitored by TLC, typically 1-4.5 hours).
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain this compound.
Visualizations
Caption: Workflow for the synthesis via oxidative cyclodesulfurization.
Caption: Workflow for the iodine-mediated synthesis.
Caption: Logical flow for troubleshooting common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. datapdf.com [datapdf.com]
- 12. jchemrev.com [jchemrev.com]
Validation & Comparative
A Comparative Analysis of the Antifungal Properties of 5-Phenyl-1,3,4-oxadiazol-2-amine and Fluconazole
For researchers, scientists, and professionals in drug development, this guide provides a detailed comparative study of the antifungal activities of the novel compound 5-Phenyl-1,3,4-oxadiazol-2-amine and the widely used antifungal agent, fluconazole. This report synthesizes available experimental data to evaluate their efficacy and potential mechanisms of action.
The escalating incidence of fungal infections, coupled with the rise of drug-resistant strains, underscores the urgent need for the development of new and effective antifungal agents. The 1,3,4-oxadiazole scaffold has emerged as a promising area of research, with various derivatives demonstrating significant antimicrobial properties. This guide focuses on a specific derivative, this compound, and juxtaposes its antifungal profile with that of fluconazole, a frontline triazole antifungal.
Quantitative Antifungal Activity
While direct comparative studies under identical experimental conditions are limited, the available data allows for a preliminary assessment of the antifungal potential of this compound relative to fluconazole. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a key indicator of antifungal efficacy, for various 1,3,4-oxadiazole derivatives and fluconazole against common fungal pathogens. It is important to note that the activity of this compound may differ from the tested derivatives.
| Compound/Drug | Fungal Strain | MIC (µg/mL) | Reference |
| Various 2-amino-5-substituted-1,3,4-oxadiazole derivatives | Candida albicans | 8 - >128 | [1] |
| Aspergillus niger | 64 - >128 | [1] | |
| Other 1,3,4-oxadiazole derivatives (e.g., LMM5, LMM11) | Candida albicans | 32 | [2][3] |
| Fluconazole | Candida albicans | 0.25 - 1.0 | A Comparative Analysis of the Antifungal Efficacy of Fluconazole and its 3-Mercapto-1,2,4-Triazole Analog.[4] |
| Aspergillus fumigatus | >64 | A Comparative Analysis of the Antifungal Efficacy of Fluconazole and its 3-Mercapto-1,2,4-Triazole Analog.[4] | |
| Aspergillus flavus | 128 | A Comparative Analysis of the Antifungal Efficacy of Fluconazole and its 3-Mercapto-1,2,4-Triazole Analog.[4] | |
| 5-phenyl-1,3,4-oxadiazole-2-thiol | Candida albican | Weak Activity | [5] |
| Aspergillus niger | Weak Activity | [5] |
Note: The data for 1,3,4-oxadiazole derivatives is based on studies of various substituted compounds and may not be directly representative of this compound. Direct comparative studies are necessary for a conclusive assessment.
Experimental Protocols
The determination of antifungal activity, specifically the Minimum Inhibitory Concentration (MIC), is crucial for evaluating the efficacy of a compound. The following is a generalized protocol based on standard methodologies like the broth microdilution method.
Broth Microdilution Method for Antifungal Susceptibility Testing:
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature and duration. The colonies are then suspended in a sterile saline solution, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 – 2.5 x 10³ colony-forming units (CFU)/mL.
-
Preparation of Antifungal Solutions: The test compound (this compound) and the reference drug (fluconazole) are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create stock solutions. A series of twofold dilutions are then prepared in a liquid broth medium (e.g., RPMI-1640) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension. Control wells, including a growth control (no antifungal agent) and a sterility control (no inoculum), are also included. The plates are then incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control.
Signaling Pathways and Mechanisms of Action
Fluconazole: The mechanism of action of fluconazole is well-established. It belongs to the triazole class of antifungals and functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, fluconazole disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication.
This compound: The precise mechanism of action for this compound has not been definitively elucidated. However, research on various 1,3,4-oxadiazole derivatives suggests potential alternative targets within the fungal cell. Some studies propose that these compounds may interfere with different enzymatic pathways. For instance, some 1,3,4-oxadiazole derivatives have been suggested to inhibit thioredoxin reductase or succinate dehydrogenase.[2][6] These enzymes are crucial for various cellular processes, including oxidative stress response and cellular respiration. Inhibition of these enzymes would lead to a disruption of fungal cell homeostasis and ultimately, cell death. This potential difference in the mechanism of action from fluconazole is significant, as it could imply that 1,3,4-oxadiazole derivatives may be effective against fluconazole-resistant fungal strains.
Conclusion
The available evidence suggests that the 1,3,4-oxadiazole scaffold, including compounds like this compound, holds considerable promise as a source of new antifungal agents. While direct comparative data for this compound against fluconazole is still needed, preliminary studies on related derivatives indicate the potential for significant antifungal activity. Furthermore, the possibility of a different mechanism of action from fluconazole makes this class of compounds particularly interesting for addressing the challenge of antifungal drug resistance. Further in-depth studies, including comprehensive in vitro and in vivo testing and detailed mechanistic investigations, are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
A Head-to-Head Comparison of 5-Phenyl-1,3,4-oxadiazol-2-amine Derivatives and Amoxicillin in Antibacterial Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the antibacterial properties of 5-Phenyl-1,3,4-oxadiazol-2-amine derivatives and the well-established β-lactam antibiotic, amoxicillin. This objective analysis is intended to inform research and development efforts in the pursuit of novel antimicrobial agents.
Executive Summary
Amoxicillin, a cornerstone of antibacterial therapy, functions by inhibiting the synthesis of the bacterial cell wall, a mechanism that has been extensively studied and understood. In contrast, the 1,3,4-oxadiazole scaffold, particularly this compound and its derivatives, represents a versatile class of compounds with emerging antibacterial potential. Research indicates that these compounds may act through diverse mechanisms, including the inhibition of lipoteichoic acid (LTA) synthesis and the disruption of bacterial trans-translation, offering potential avenues to combat antibiotic resistance. This guide presents a side-by-side comparison of their antibacterial efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the antibacterial activity of this compound derivatives and amoxicillin. It is important to note that direct comparative data for the parent compound, this compound, is limited in publicly available literature. The data presented here is for various derivatives and serves as a strong indicator of the potential of this class of compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of 1,3,4-Oxadiazole Derivatives and Amoxicillin against Gram-Positive Bacteria
| Compound/Derivative | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Reference |
| Amoxicillin | 0.5 - >128 | 0.06 - 1 | [1] |
| Cefixime (Reference) | 2 - >128 | 0.5 - 8 | [1] |
| Oxadiazole Derivative 1 | 15.62 | 7.81 | [1] |
| Oxadiazole Derivative 2 | 31.25 | 15.62 | [1] |
| Oxadiazole Derivative 3 | 7.81 | 3.9 | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of 1,3,4-Oxadiazole Derivatives and Amoxicillin against Gram-Negative Bacteria
| Compound/Derivative | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Reference |
| Amoxicillin | 4 - >128 | >128 | [1] |
| Cefixime (Reference) | 0.25 - 4 | 8 - >128 | [1] |
| Oxadiazole Derivative 1 | 31.25 | 62.5 | [1] |
| Oxadiazole Derivative 2 | 62.5 | 125 | [1] |
| Oxadiazole Derivative 3 | 15.62 | 31.25 | [1] |
Note: The specific structures of the oxadiazole derivatives 1, 2, and 3 are detailed in the cited reference. The MIC values for amoxicillin and cefixime can vary depending on the specific strain and the presence of resistance mechanisms.
Mechanisms of Action: A Comparative Overview
The fundamental difference between amoxicillin and the investigated 1,3,4-oxadiazole derivatives lies in their molecular targets and mechanisms of action.
Amoxicillin: Inhibition of Cell Wall Synthesis
Amoxicillin is a bactericidal agent that disrupts the synthesis of the peptidoglycan layer of the bacterial cell wall.[2] Its mechanism is well-characterized and involves the following key steps:
-
Binding to Penicillin-Binding Proteins (PBPs): Amoxicillin's β-lactam ring mimics the D-Ala-D-Ala moiety of the natural substrate of PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.
-
Inhibition of Transpeptidation: By binding to the active site of PBPs, amoxicillin inhibits the transpeptidation reaction, which is the cross-linking of peptide chains in the peptidoglycan backbone.
-
Cell Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.
Figure 1. Mechanism of Action of Amoxicillin.
This compound Derivatives: Diverse and Novel Mechanisms
Derivatives of this compound have been shown to exhibit antibacterial activity through mechanisms distinct from that of amoxicillin. This diversity in action is a promising feature for overcoming existing antibiotic resistance. Two notable proposed mechanisms are:
Certain 1,3,4-oxadiazole derivatives have been identified as inhibitors of LTA synthesis, a crucial component of the cell wall of Gram-positive bacteria.[3]
Figure 2. Inhibition of Lipoteichoic Acid Synthesis.
Other studies suggest that some 1,3,4-oxadiazole derivatives may act by inhibiting the bacterial trans-translation process, a ribosome rescue system that is essential for the viability of many pathogenic bacteria.[4]
Figure 3. Inhibition of Bacterial Trans-Translation.
Experimental Protocols
The following are standardized methodologies for key experiments cited in the comparison of these antibacterial agents.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds (amoxicillin and 1,3,4-oxadiazole derivatives) are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Figure 4. Broth Microdilution MIC Assay Workflow.
-
Preparation of Agar Plate: A Mueller-Hinton agar plate is uniformly inoculated with the standardized bacterial suspension.
-
Application of Disks: Paper disks impregnated with known concentrations of the test compounds are placed on the agar surface.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the zone of no bacterial growth around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Assay for Inhibition of LTA Synthesis (Western Blot)
-
Treatment of Bacteria: Cultures of a Gram-positive bacterium (e.g., S. aureus) are treated with sub-lethal concentrations of the 1,3,4-oxadiazole derivative or a vehicle control.
-
Cell Lysis and Protein Extraction: Bacterial cells are harvested and lysed to extract cell wall components.
-
SDS-PAGE and Western Blotting: The extracted proteins and cell wall components are separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
Immunodetection: The membrane is probed with an antibody specific for LTA.
-
Visualization: The presence and amount of LTA are visualized using a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase). A reduction in the LTA band intensity in the treated sample compared to the control indicates inhibition of LTA synthesis.
Conclusion
Amoxicillin remains a vital antibiotic due to its well-understood and effective mechanism of action against a broad spectrum of bacteria. However, the rise of antibiotic resistance necessitates the exploration of novel antibacterial agents with different cellular targets. The this compound scaffold and its derivatives present a promising area of research. Their ability to act via diverse mechanisms, such as the inhibition of LTA synthesis and trans-translation, suggests they may be effective against pathogens resistant to traditional antibiotics like amoxicillin. The quantitative data, while still emerging, indicates that certain oxadiazole derivatives possess significant antibacterial activity. Further research, including direct comparative studies of the parent compound and elucidation of the precise molecular targets of various derivatives, is warranted to fully assess the therapeutic potential of this chemical class. This guide provides a foundational comparison to aid researchers in navigating this promising field of drug discovery.
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 1612-76-6 [benchchem.com]
- 3. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
In vivo validation of the anticancer activity of 5-Phenyl-1,3,4-oxadiazol-2-amine derivatives
A Comprehensive In Vivo Analysis of the Anticancer Efficacy of 5-Phenyl-1,3,4-oxadiazol-2-amine Derivatives
This guide provides a detailed comparison of the in vivo anticancer activity of selected this compound derivatives. The data presented is compiled from preclinical studies to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this class of compounds.
Comparative In Vivo Anticancer Activity
The following table summarizes the in vivo efficacy of four 1,3,4-oxadiazole derivatives in a Dalton's Lymphoma Ascites (DLA)-induced solid tumor model in Swiss albino mice.[1] The study highlights the potential of these compounds to reduce tumor volume and weight.
| Compound ID | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM | % Inhibition of Tumor Volume | Mean Tumor Weight (g) ± SEM | % Inhibition of Tumor Weight |
| Control (DLA) | - | 3.45 ± 0.12 | - | 3.54 ± 0.15 | - |
| Standard (5-Fluorouracil) | 20 | 0.98 ± 0.05 | 71.59 | 1.02 ± 0.07 | 71.18 |
| AMK OX-8 | 50 | 1.52 ± 0.08 | 55.94 | 1.63 ± 0.09 | 53.95 |
| AMK OX-9 | 50 | 1.38 ± 0.07 | 60.00 | 1.45 ± 0.08 | 59.03 |
| AMK OX-11 | 50 | 1.89 ± 0.10 | 45.21 | 1.98 ± 0.11 | 44.06 |
| AMK OX-12 | 50 | 1.65 ± 0.09 | 52.17 | 1.74 ± 0.10 | 50.84 |
Key Experimental Protocols
A detailed methodology is crucial for the replication and validation of experimental findings. The following protocol outlines the DLA-induced solid tumor model used to evaluate the in vivo anticancer activity of the 1,3,4-oxadiazole derivatives.[1][2][3]
1. Animal Model:
-
Species: Swiss albino mice
-
Weight: 25-30 g
-
Housing: Housed in polypropylene cages under standard laboratory conditions (12-hour light/dark cycle, 25 ± 2°C).
-
Diet: Provided with a standard pellet diet and water ad libitum.
-
Ethical Approval: All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Ethics Committee.
2. Tumor Induction:
-
Dalton's Lymphoma Ascites (DLA) cells were maintained by intraperitoneal inoculation in mice.
-
For the solid tumor model, 1 x 10⁶ viable DLA cells were injected subcutaneously into the right hind limb of the mice.
3. Treatment Regimen:
-
Twenty-four hours after tumor cell inoculation, the test compounds (AMK OX-8, 9, 11, and 12) were administered intraperitoneally at a dose of 50 mg/kg body weight.
-
The standard drug, 5-Fluorouracil, was administered at a dose of 20 mg/kg.
-
The control group received the vehicle (e.g., normal saline).
-
Treatment was continued for a specified period, typically 10-15 days.
4. Efficacy Evaluation:
-
Tumor Volume: The tumor volume was measured every five days using a vernier caliper and calculated using the formula: V = 0.52 * a² * b, where 'a' is the smaller diameter and 'b' is the larger diameter.
-
Tumor Weight: At the end of the treatment period, the mice were sacrificed, and the solid tumors were excised and weighed.
-
Percentage Inhibition: The percentage of tumor growth inhibition was calculated for both volume and weight relative to the control group.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for In Vivo Anticancer Screening
Caption: Workflow of the DLA-induced solid tumor model for in vivo anticancer evaluation.
Potential Signaling Pathways Targeted by 1,3,4-Oxadiazole Derivatives
1,3,4-oxadiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[4][5][6][7]
Caption: Putative signaling pathways inhibited by 1,3,4-oxadiazole derivatives in cancer cells.
References
- 1. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Aerva lanata on solid tumor induced by DLA cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Lawsonia inermis on tumor expression induced by Dalton’s lymphoma ascites in Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative molecular docking studies of 5-Phenyl-1,3,4-oxadiazol-2-amine analogues
A Comprehensive Comparison of 5-Phenyl-1,3,4-oxadiazol-2-amine Analogues in Molecular Docking Studies
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3][4][5] This guide provides a comparative analysis of various this compound analogues based on molecular docking studies and corresponding experimental data, offering insights for researchers and drug development professionals.
Performance Comparison of Analogues
The biological activity of this compound analogues is significantly influenced by the nature and position of substituents on the phenyl ring and the 2-amino group. Molecular docking studies have been instrumental in elucidating the structure-activity relationships (SAR) of these compounds by predicting their binding affinities and interaction patterns with various biological targets.
Anticancer Activity
Molecular docking simulations have been widely employed to investigate the anticancer potential of these analogues, primarily by targeting key enzymes involved in cancer progression such as tyrosine kinases and cyclin-dependent kinases (CDKs).
For instance, a series of 2,5-disubstituted 1,3,4-oxadiazole derivatives were docked into the active site of the epidermal growth factor receptor (EGFR) tyrosine kinase domain (PDB: 1M17).[2] The results, summarized in the table below, highlight the correlation between docking scores and cytotoxic activity against cancer cell lines.
Table 1: Docking Scores and Cytotoxic Activity of 1,3,4-Oxadiazole Analogues against EGFR Tyrosine Kinase
| Compound | Substitution on 5-Phenyl Ring | Docking Score (kcal/mol) | IC50 HeLa (µM) | IC50 MCF-7 (µM) |
| IIa | Unsubstituted | -7.19 | >50 | >50 |
| IIb | 4-OCH₃ | -7.57 | 19.9 | 40.2 |
| IIc | 4-NO₂ | -7.30 | 35 | 45.3 |
| IId | 3,4-di-Cl | -7.80 | 29.5 | 38.7 |
| IIe | 4-Cl | -7.89 | 25.1 | 35.8 |
Data sourced from a study on the synthesis and cytotoxic evaluation of new 1,3,4-oxadiazole-based compounds.[2]
In another study, novel 1,3,4-oxadiazole derivatives were evaluated as inhibitors of cyclin-dependent kinase 2 (CDK-2). The docking analysis revealed strong binding affinities, with compounds 5a and 5d showing higher potency than the reference ligand.[6]
Table 2: Docking Scores and Cytotoxicity of 1,3,4-Oxadiazole Derivatives against CDK-2
| Compound | Docking Score (kcal/mol) | IC50 Caco-2 (µg/mL at 24h) |
| 5a | -10.654 | 43.16 |
| 5d | -10.169 | 60.8 |
| Reference Ligand | -9.919 | 59.2 (Flavopiridol) |
Data from a study on the design and cytotoxicity evaluation of new 1,3,4-oxadiazole derivatives.[6]
Enzyme Inhibition
Analogues of this compound have also been investigated as inhibitors of other enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases. A series of 5-aryl-1,3,4-oxadiazoles with long alkyl chains were synthesized and evaluated for their cholinesterase inhibitory activity.[7][8]
Table 3: Cholinesterase Inhibition by 5-Aryl-1,3,4-oxadiazol-2-amine Analogues
| Compound | IC50 AChE (µM) | IC50 BChE (µM) |
| Analogue 1 | 12.8 | >100 |
| Analogue 2 | 99.2 | 53.1 |
| Rivastigmine (Reference) | >100 | 20.5 |
Data from a study on 5-aryl-1,3,4-oxadiazol-2-amines as cholinesterase inhibitors.[7]
Experimental Protocols
General Synthesis of 2-Amino-5-(substituted phenyl)-1,3,4-oxadiazole
A common synthetic route involves the reaction of substituted benzoic acid derivatives with semicarbazide in the presence of a dehydrating agent like phosphorus oxychloride.
-
A mixture of a substituted carboxylic acid (0.1 mol) and semicarbazide (0.2 mol) is prepared in phosphorus oxychloride (30 mL).
-
The mixture is heated at 60 °C for 1 hour.
-
The temperature is then raised to 95 °C and refluxed for 3 hours.[2]
-
After cooling, the reaction mixture is poured into water, and the resulting solid is filtered, washed, and recrystallized to yield the final product.
Molecular Docking Protocol
The following provides a general workflow for the molecular docking studies cited.
-
Protein Preparation : The three-dimensional crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.
-
Ligand Preparation : The 2D structures of the this compound analogues are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed using a suitable force field.
-
Docking Simulation : Molecular docking is performed using software such as AutoDock or Glide. The prepared ligands are docked into the defined active site of the target protein.
-
Analysis of Results : The docking results are analyzed based on the binding energy (docking score) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.[2][9]
Visualizations
The following diagrams illustrate the core chemical structure, a typical experimental workflow for synthesis, and the general process of molecular docking.
Caption: Core chemical scaffold of the compared analogues.
Caption: A typical synthetic route for the target compounds.
Caption: The general process of in silico molecular docking.
References
- 1. This compound|CAS 1612-76-6 [benchchem.com]
- 2. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
A Comparative Guide to the Structure-Activity Relationship of 5-Phenyl-1,3,4-oxadiazol-2-amine Derivatives
The 5-phenyl-1,3,4-oxadiazol-2-amine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] This guide provides a comparative analysis of various derivatives, focusing on their structure-activity relationships (SAR) in anticancer and antimicrobial applications. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of associated biological pathways.
Anticancer Activity
Derivatives of this compound have been extensively studied for their potential as anticancer agents. The substitutions on both the phenyl ring at the 5-position and the amino group at the 2-position of the oxadiazole core significantly influence their cytotoxic activity against various cancer cell lines.
The following table summarizes the anticancer activity of selected N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. The data is presented as Growth Percent (GP), where a lower value indicates higher activity.
| Compound ID | R (Substitution at Phenyl Ring) | R' (Substitution at Amino Group) | Mean GP (%) | Most Sensitive Cell Lines (GP %) |
| 4s | 4-Methoxyphenyl | 2,4-Dimethylphenyl | 62.61[2][3] | Melanoma (MDA-MB-435): 15.43, Leukemia (K-562): 18.22, Breast Cancer (T-47D): 34.27, Colon Cancer (HCT-15): 39.77[2][3] |
| 4u | 4-Hydroxyphenyl | 2,4-Dimethylphenyl | Not Reported | Melanoma (MDA-MB-435): 6.82[2][3] |
| 4j | 3,4-Dimethoxyphenyl | 4-Bromophenyl | Not Reported | Non-Small-Cell Lung Cancer (HOP-92): 75.06, Leukemia (MOLT-4): 76.31[3] |
| 6h | 3,4-Dimethoxyphenyl | 4-(Trifluoromethyl)phenyl | Not Reported | Leukemia (K-562): 47.22, Leukemia (MOLT-4): 43.87, Melanoma (LOX-IMVI): 43.62[4] |
| 6f | 2-Hydroxyphenyl | 4-(Trifluoromethyl)phenyl | Not Reported | Leukemia (CCRF-CEM): 68.89[4] |
SAR Insights:
-
Electron-donating groups, such as methoxy and hydroxy, on the phenyl ring at the 5-position appear to enhance anticancer activity. For instance, compound 4s (4-methoxyphenyl) and 4u (4-hydroxyphenyl) showed significant activity.[2][3]
-
The nature of the substituent on the N-aryl group at the 2-position also plays a crucial role. The 2,4-dimethylphenyl group in compounds 4s and 4u seems to be favorable for activity.[2][3]
-
Electron-withdrawing groups, such as trifluoromethyl, on the N-aryl moiety can also lead to potent compounds, as seen in derivative 6h .[4]
Several this compound derivatives have been identified as inhibitors of enzymes crucial for cancer cell proliferation, such as histone deacetylases (HDACs), thymidylate synthase, epidermal growth factor receptor (EGFR), and cyclin-dependent kinase 2 (CDK2).[1][5]
The following diagram illustrates the general mechanism of action for these compounds as enzyme inhibitors in cancer cells.
Figure 1. General mechanism of anticancer activity.
Antimicrobial Activity
Certain derivatives of this compound have also demonstrated promising antimicrobial properties against a range of bacterial and fungal strains.
The table below presents the antibacterial activity of some synthesized derivatives, with the zone of inhibition indicating the efficacy of the compound.
| Compound | Substitution | Staphylococcus aureus | Bacillus subtilis | Pseudomonas aeruginosa |
| a | 2-amino 5-phenyl-1,3,4-oxadiazole dithiocarbamate | Active | Active | Weakly Active[6] |
| b | 2-amino 5-(4-amino-N,N-dimethyl phenyl)-1,3,4-oxadiazole | Active | Active | Weakly Active[6] |
SAR Insights:
-
The introduction of a dithiocarbamate group to the 2-amino position appears to be a viable strategy for developing antibacterial agents.[6]
-
Substitutions on the 5-phenyl ring, such as the 4-amino-N,N-dimethyl group, also influence the antibacterial spectrum.[6]
The general workflow for screening the antimicrobial activity of these compounds is depicted below.
References
- 1. This compound|CAS 1612-76-6 [benchchem.com]
- 2. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
A Comparative Guide to the Efficacy of 5-Phenyl-1,3,4-oxadiazol-2-amine and its Thiadiazole Isostere
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of 5-Phenyl-1,3,4-oxadiazol-2-amine and its sulfur-containing isostere, 5-Phenyl-1,3,4-thiadiazole-2-amine. The replacement of the oxygen atom in the oxadiazole ring with a sulfur atom to form a thiadiazole is a common bioisosteric modification in medicinal chemistry, aimed at modulating the compound's physicochemical properties and biological activity.[1] This guide summarizes available quantitative data from studies on derivatives of these parent compounds, details relevant experimental protocols, and visualizes key chemical and experimental workflows.
While a direct head-to-head comparison of the parent, unsubstituted compounds under identical experimental conditions is not extensively available in the reviewed literature, this guide compiles and presents data on their substituted derivatives to offer insights into their relative potential as antimicrobial and anticancer agents.
I. Chemical Structures and Synthesis Overview
The core structures of this compound and 5-Phenyl-1,3,4-thiadiazole-2-amine are foundational scaffolds for the development of a wide range of biologically active molecules. Their synthesis typically involves the cyclization of a common precursor, a semicarbazide or thiosemicarbazide derivative of benzoic acid.
II. Comparative Efficacy Data
The following tables summarize the biological activities of various substituted derivatives of this compound and 5-Phenyl-1,3,4-thiadiazole-2-amine. The data is organized by biological activity to facilitate comparison.
Antimicrobial Activity
The antimicrobial potential of these heterocyclic compounds has been extensively investigated against a range of bacterial and fungal pathogens.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-2-thioxothiazolidin-4-one | MRSA (3167 and 3506) | 1 | [2] |
| 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-2-thioxothiazolidin-4-one | E. coli (1924) | 16 | [2] |
| 5-(2-aminophenyl)-3-(substituted amino)methyl-1,3,4-oxadiazole-2(3H)-thione derivatives | S. aureus, S. epidermidis | 31 - 125 | [3] |
Table 2: Antibacterial Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus, B. subtilis | 20-28 | [4] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus, B. subtilis | 20-28 | [4] |
| 5-Aryl-1,3,4-thiadiazole-2-amine derivatives | E. coli, P. aeruginosa, S. faecalis, S. aureus | 126 - 1024 | [5] |
| 2-((5-(2,4-dimethylphenyl)-1,3,4-thiadiazole-2-ylamino)methyl)-2,3-dihydroisoquinoline-1,4-dione | Various fungal strains | Good activity at 0.5-1 mg/mL | [6] |
Anticancer Activity
The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, demonstrating their potential as scaffolds for novel anticancer agents.
Table 3: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 (Leukemia) | Not reported as IC50, but high growth inhibition | [7][8] |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | Not reported as IC50, but high growth inhibition | [7][8] |
| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives | HeLa, IMR-32, MCF-7 | 10.64 - 33.62 | [9] |
| 1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-3-fluorophenyl) urea | PC-3 (Prostate), HCT-116 (Colon), ACHN (Renal) | 0.67, 0.80, 0.87 | [10] |
Table 4: Anticancer Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | GI50 (µg/mL) | Reference |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | - | [11] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 23.29 | - | [11] |
| 5-(4-bromophenyl)-1,3,4-thiadiazole-2-amine | MCF-7 (Breast) | - | 24.0 - 46.8 | [12] |
| 5-(4-hydroxyphenyl)-1,3,4-thiadiazole-2-amine | MCF-7 (Breast) | - | 24.0 - 46.8 | [12] |
| 5-(4-methoxyphenyl)-1,3,4-thiadiazole-2-amine | MCF-7 (Breast) | - | 24.0 - 46.8 | [12] |
III. Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are representative protocols for the key biological assays cited in this guide.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol Details:
-
Preparation of Bacterial Inoculum: A standardized inoculum of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard.
-
Serial Dilution of Test Compounds: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
MTT Assay for Cytotoxicity (IC50 Determination)
The MTT assay is a colorimetric method used to assess cell viability and proliferation, which is a common way to determine the cytotoxic potential of a compound.
Protocol Details:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of cell viability versus compound concentration.
IV. Conclusion
The bioisosteric relationship between 1,3,4-oxadiazoles and 1,3,4-thiadiazoles presents a compelling avenue for drug discovery.[1] The compiled data on their derivatives suggest that both scaffolds are promising templates for the development of novel antimicrobial and anticancer agents.
The antibacterial activity of both oxadiazole and thiadiazole derivatives is evident, with some compounds exhibiting potent activity against resistant strains like MRSA.[2] Similarly, in the realm of anticancer research, derivatives of both parent compounds have demonstrated significant cytotoxicity against various cancer cell lines, with some showing IC50 values in the low micromolar range.[9][10][11]
References
- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of the antimicrobial activities of 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-2-thioxothiazolidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Activity of 5-Phenyl-1,3,4-oxadiazol-2-amine Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro anticancer activity of derivatives of 5-Phenyl-1,3,4-oxadiazol-2-amine against a panel of human cancer cell lines. While direct cross-resistance studies are limited in the public domain, this document synthesizes available data to offer insights into the compound's spectrum of activity and potential mechanisms of action. The information is intended to support further research and drug development efforts in the field of oncology.
Introduction
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer effects.[1][2] this compound and its analogues have been the subject of numerous studies to evaluate their potential as novel therapeutic agents. This guide focuses on their performance in various cancer cell line models, providing a comparative analysis of their cytotoxic effects. The mechanism of action for many 1,3,4-oxadiazole derivatives involves the inhibition of critical enzymes in cancer cell proliferation, such as histone deacetylase (HDAC), topoisomerase II, and thymidylate synthase.[2][3]
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the growth inhibitory effects of various this compound derivatives across different cancer cell lines. The data is presented as Growth Percent (GP) or IC50 values, as reported in the cited literature. A lower GP value indicates higher growth inhibition.
Table 1: Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues [4]
| Compound ID | Cancer Cell Line | Cancer Type | Growth Percent (GP) |
| 4s | MDA-MB-435 | Melanoma | 15.43 |
| K-562 | Leukemia | 18.22 | |
| T-47D | Breast Cancer | 34.27 | |
| HCT-15 | Colon Cancer | 39.77 | |
| 4u | MDA-MB-435 | Melanoma | 6.82 |
| K-562 | Leukemia | 24.80 | |
| NCI-H522 | Non-Small Cell Lung | 41.03 | |
| HCT-15 | Colon Cancer | 44.74 | |
| 4j | HOP-92 | Non-Small Cell Lung | 75.06 |
| MOLT-4 | Leukemia | 76.31 | |
| NCI-H522 | Non-Small Cell Lung | 79.42 | |
| SNB-75 | CNS Cancer | 81.73 |
Table 2: Cytotoxicity of 1,3,4-Oxadiazole Derivatives in Various Cancer Cell Lines [5]
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) |
| AMK OX-8 | A549 | Lung | 25.04 |
| HeLa | Cervical | 35.29 | |
| AMK OX-9 | A549 | Lung | 20.73 |
| AMK OX-10 | HeLa | Cervical | 5.34 |
| AMK OX-11 | A549 | Lung | 45.11 |
| AMK OX-12 | A549 | Lung | 41.92 |
| HeLa | Cervical | 32.91 |
Note: The data presented is a compilation from different studies and direct comparison between compounds from different tables should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.
1. Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 × 10^4 cells/well and allowed to adhere overnight.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[7]
-
MTT Addition: After the incubation period, the culture medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.[7]
-
Formazan Solubilization: The MTT solution is removed, and the insoluble formazan crystals are dissolved by adding 130 µL of Dimethyl Sulfoxide (DMSO) to each well. The plate is then incubated for 15 minutes at 37°C with shaking.[7]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm using a microplate reader.[7] Cell viability is calculated as a percentage of the untreated control cells.
2. Apoptosis Detection (Western Blotting)
Western blotting is used to detect key proteins involved in the apoptotic pathway, such as cleaved caspases and PARP.[8][9]
-
Cell Lysis: After treatment with the test compounds, cells are harvested and washed with ice-cold phosphate-buffered saline (PBS). The cells are then lysed using a RIPA lysis buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a suitable protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[8]
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP) overnight at 4°C.[8]
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]
Visualizations
Experimental Workflow for Anticancer Activity Screening
Caption: A generalized workflow for screening the anticancer activity of novel compounds.
Hypothesized Signaling Pathway for 1,3,4-Oxadiazole Derivatives
Caption: A putative signaling pathway illustrating the anticancer mechanism of 1,3,4-oxadiazole derivatives.
References
- 1. This compound|CAS 1612-76-6 [benchchem.com]
- 2. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to the Pharmacokinetic Profiles of 5-Phenyl-1,3,4-oxadiazol-2-amine Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Derivatives of 5-phenyl-1,3,4-oxadiazol-2-amine, in particular, have garnered significant interest for their potential as therapeutic agents. A critical aspect of the drug development process is the thorough understanding of a compound's pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the available pharmacokinetic data for derivatives of this class and related compounds containing the 2-amino-1,3,4-oxadiazole moiety.
Comparative Pharmacokinetic Data
The following table summarizes the in vivo pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA), a representative 5-substituted-1,3,4-oxadiazol-2-amine derivative, and Zibotentan, a structurally related compound containing a 1,2,4-oxadiazole ring, in rats and humans, respectively. While not a direct 5-phenyl derivative, the inclusion of Zibotentan and the well-established drug Raltegravir, which also contains a 1,3,4-oxadiazole core, provides a valuable context for understanding the pharmacokinetic properties of this class of compounds.
| Compound | Species | Dose | Administration | Cmax | Tmax | T½ | AUC | Bioavailability | Reference |
| ODASA | Rat | 1.6 mg/kg | Ocular | 349.85 ± 62.50 ng/mL | - | 46.4 ± 3.8 h | - | 81.03% (relative to injection) | [4] |
| Metabolite M1 of ODASA | Rat | 1.6 mg/kg | Ocular | 30.91 ± 6.00 ng/mL | - | 70.0 ± 14.3 h | - | - | [4] |
| Metabolite M2 of ODASA | Rat | 1.6 mg/kg | Ocular | 2.70 ± 0.62 ng/mL | - | 36.5 ± 15.2 h | - | - | [4] |
| Zibotentan | Human (with renal and hepatic impairment) | 5 mg | Oral | - | 3.0 h (median) | 14.66 h | ~2.1-fold higher than healthy controls | - | [5] |
| Zibotentan | Human (healthy controls) | 5 mg | Oral | - | 1.5 h (median) | 9.82 h | - | - | [5] |
| Raltegravir | Human | 400 mg twice daily | Oral | 2.17 µg/mL | - | ~9 h | 6.91 µg/mL·h | Not established | [6] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; T½: Half-life; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and comparison of pharmacokinetic data. The following is a summary of the protocol used for the in vivo pharmacokinetic study of ODASA in rats.
Pharmacokinetic Study of ODASA in Wistar Rats
-
Subjects: The study was conducted on two groups of Wistar rats, with six individuals in each group.
-
Drug Administration:
-
Group 1 received a 1% ocular suspension of ODASA at a dose of 20 µL in each eye, corresponding to 1.6 mg/kg.
-
Group 2 received the same dose via intraperitoneal injection to determine relative bioavailability.
-
-
Blood Sampling: Blood samples were collected at numerous time points pre- and post-administration, up to 288 hours.
-
Sample Processing: Plasma was separated by centrifugation and stabilized with a 10% ascorbic acid solution before being frozen at -70°C.
-
Analytical Method: The concentrations of ODASA and its metabolites in plasma were determined using a validated HPLC-MS/MS method. Chromatographic separation was achieved on a Kinetex Phenyl Hexyl column in a gradient mode, with detection carried out in the Multiple Reaction Monitoring (MRM) mode using electrospray ionization.
Visualizing Experimental Workflow
To illustrate the key steps in a typical pharmacokinetic study, the following diagram outlines the workflow from drug administration to data analysis.
Caption: Workflow of a typical preclinical pharmacokinetic study.
Signaling Pathway and Mechanism of Action
While the provided data focuses on the pharmacokinetic profiles, it is important to consider the potential mechanisms of action for this class of compounds. For instance, the 1,3,4-oxadiazole scaffold is a key pharmacophore in various enzyme inhibitors.[7] The diagram below illustrates a generalized signaling pathway that could be modulated by such inhibitors, leading to their therapeutic effects. The specific target would vary depending on the derivative.
Caption: Generalized signaling pathway potentially modulated by 1,3,4-oxadiazole derivatives.
References
- 1. Synthesis and biological evaluation of some 5-aryl-2-amino-1,3,4-oxa(thia)diazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Tolerability of Zibotentan in Patients with Concurrent Moderate Renal and Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 6. Pharmacokinetics and Dose-range Finding Toxicity of a Novel anti-HIV Active Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular and plasma steady-state pharmacokinetics of raltegravir, darunavir, etravirine and ritonavir in heavily pre-treated HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target Engagement of 5-Phenyl-1,3,4-oxadiazol-2-amine In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vitro target engagement of 5-Phenyl-1,3,4-oxadiazol-2-amine, a novel compound with potential therapeutic applications. Based on the known activities of the 1,3,4-oxadiazole scaffold, this document hypothesizes that this compound may act as a histone deacetylase (HDAC) inhibitor. To substantiate this, we present a series of in vitro experiments designed to confirm its engagement with HDACs and quantify its inhibitory activity in comparison to a well-established pan-HDAC inhibitor, Vorinostat (SAHA).
Comparative Analysis of HDAC Inhibition
To quantitatively assess the inhibitory potential of this compound against various HDAC isoforms, a direct comparison with a known pan-HDAC inhibitor is essential. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for Vorinostat (SAHA) against key HDAC isoforms. The corresponding values for this compound are to be determined experimentally using the protocols outlined in this guide.
| Compound | HDAC1 (IC50) | HDAC2 (IC50) | HDAC3 (IC50) | HDAC6 (IC50) |
| This compound | TBD | TBD | TBD | TBD |
| Vorinostat (SAHA) | ~10 nM[1][2][3] | ~62 nM[4] | ~20 nM[1][2][3] | ~34 nM[4] |
TBD: To Be Determined
Experimental Protocols
To validate the target engagement and inhibitory activity of this compound, a multi-faceted approach employing biochemical and biophysical assays is recommended.
Fluorometric HDAC Activity Assay
This biochemical assay directly measures the enzymatic activity of HDACs and the inhibitory effect of the test compound.
Principle: The assay utilizes a fluorogenic substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developer solution to release a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.
Materials:
-
Recombinant human HDAC isoforms (HDAC1, HDAC2, HDAC3, HDAC6, etc.)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., containing Trypsin)
-
Stop Solution (e.g., Trichostatin A)
-
This compound (dissolved in DMSO)
-
Vorinostat (SAHA) as a positive control (dissolved in DMSO)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and Vorinostat in HDAC Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Plate Setup:
-
Add HDAC Assay Buffer to all wells.
-
Add the test compounds (this compound and Vorinostat) at various concentrations to their respective wells. Include a vehicle control (DMSO).
-
Add diluted recombinant HDAC enzyme to all wells except for the "no-enzyme" control.
-
-
Enzymatic Reaction:
-
Gently mix the plate and pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Signal Development:
-
Add the Developer solution (containing the stop solution) to each well to terminate the HDAC reaction and initiate fluorescence development.
-
Incubate at room temperature for 15 minutes, protected from light.
-
-
Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for AMC-based substrates).
-
Data Analysis:
-
Subtract the background fluorescence from the "no-enzyme" control wells.
-
Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that confirms target engagement within a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
Principle: Ligand binding increases the thermal stability of the target protein. When cells are heated, unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures.
Materials:
-
Cultured cells (e.g., a relevant cancer cell line)
-
This compound
-
Vorinostat (SAHA)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies against the target HDAC isoform and a loading control
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO), this compound, or Vorinostat at a desired concentration for a specified time.
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-aggregated proteins) from the precipitated proteins by centrifugation.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the protein concentration in the supernatant.
-
Perform SDS-PAGE and Western blotting using antibodies against the specific HDAC isoform to detect the amount of soluble protein at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the amount of soluble HDAC protein as a function of temperature for each treatment condition.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to measure the binding kinetics and affinity of a small molecule to its protein target in real-time.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. A protein (ligand) is immobilized on the chip, and the test compound (analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index, which is measured as a response.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified recombinant HDAC protein
-
This compound
-
Vorinostat (SAHA)
-
Amine coupling kit for protein immobilization
-
Running buffer (e.g., HBS-EP)
Procedure:
-
Protein Immobilization: Immobilize the purified HDAC protein onto the sensor chip surface via amine coupling.
-
Binding Analysis:
-
Inject a series of concentrations of this compound (analyte) over the immobilized HDAC surface.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between each analyte injection.
-
Repeat the process for Vorinostat.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
-
Visualizing Pathways and Workflows
To provide a clear conceptual understanding of the underlying biology and experimental designs, the following diagrams have been generated.
References
- 1. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Phenyl-1,3,4-oxadiazol-2-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 5-Phenyl-1,3,4-oxadiazol-2-amine, ensuring compliance with safety regulations and fostering a secure research environment.
Due to the stable nature of the 1,3,4-oxadiazole ring system, in-lab chemical neutralization is not recommended without a validated and peer-reviewed protocol. The primary and safest method for the disposal of this compound is through a licensed environmental health and safety (EHS) provider. The following procedures detail the necessary steps for handling, segregating, and preparing this chemical for final disposal.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
Required PPE:
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A laboratory coat. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used if there is a risk of inhaling dust.[1] |
Waste Segregation and Container Management
Proper segregation and containment of chemical waste are critical to prevent accidental reactions and to ensure it is handled correctly by disposal services.
Solid Waste:
-
Collection: Unused or expired this compound, as well as any materials grossly contaminated with the solid chemical (e.g., weighing papers, contaminated paper towels), should be collected in a designated hazardous waste container.
-
Container: The container must be made of a compatible material, be in good condition, and have a secure lid to prevent spills.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and its associated hazards (e.g., "Irritant," "Acute Toxicity").
Liquid Waste:
-
Collection: Solutions containing this compound should be collected in a separate, dedicated hazardous liquid waste container.
-
Compatibility: Do not mix this waste with other incompatible waste streams.
-
Container: The container must be leak-proof and compatible with the solvents used. Keep the container closed except when adding waste.
-
Labeling: As with solid waste, label the container clearly with "Hazardous Waste," the chemical name, and a list of all solvents and their approximate concentrations.
Sharps Waste:
-
Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated, puncture-proof sharps container.
Accidental Spill Procedures
In the event of a small spill, follow these steps to safely clean the area:
-
Ensure Proper PPE: Before addressing the spill, ensure you are wearing the appropriate PPE.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to absorb the solution.
-
Collection: Place the swept-up solid or the absorbent material into the designated solid hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent. All cleaning materials used for decontamination must also be disposed of as hazardous waste.
Final Disposal Protocol
All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2] Do not dispose of this chemical down the drain or in the regular trash.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance: 5-Phenyl-1,3,4-oxadiazol-2-amine
This document provides immediate, essential safety and logistical information for handling 5-Phenyl-1,3,4-oxadiazol-2-amine in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and professionals in drug development to ensure safe handling and disposal of this chemical.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C8H7N3O |
| Molar Mass | 161.16 g/mol [1] |
| Melting Point | 237-242 °C[1][2] |
| Boiling Point | 332.3 ± 25.0 °C (Predicted)[1] |
| Density | 1.276 ± 0.06 g/cm³ (Predicted)[1] |
| Appearance | White to tan powder, crystals, or crystalline solid[3] |
Hazard Identification and Toxicology Summary
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][4]
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[2] |
| Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin.[4] |
| Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled.[4] |
| Skin Irritation (Category 2) | Causes skin irritation.[2] |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity — Single Exposure (Category 3) | May cause respiratory irritation.[2] |
Precautionary Statements: Users should avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][5] It is important to wash hands and any exposed skin thoroughly after handling and to not eat, drink, or smoke when using this product.[4][5] Use only outdoors or in a well-ventilated area.[4][5]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be government-approved (e.g., AS/NZS 1337.1, EN166).[4] A face shield may also be necessary.[2] |
| Skin Protection | Chemical-Resistant Gloves | Compatible gloves must be inspected before use. Use proper glove removal technique to avoid skin contact.[5] |
| Protective Clothing | A lab coat or other protective clothing is required to prevent skin exposure.[4][5] | |
| Protective Boots | May be required depending on the situation.[5] | |
| Respiratory Protection | Respirator | A government-approved respirator is required.[5] For dust, a type N95 (US) or equivalent particulate filter is recommended.[2][6] |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is critical to ensure laboratory safety.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any damage or leaks.
-
Storage : Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed and store locked up.[5][6][7] The storage area should be away from incompatible materials such as strong oxidizing agents.[7]
Handling and Use
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal Protective Equipment : Before handling, ensure all required PPE is donned correctly.
-
Dispensing : When weighing or transferring the solid, avoid generating dust.[4] Use dry, clean-up procedures if any material is spilled.[4]
-
Hygiene : After handling, wash hands and any exposed skin thoroughly.[5] Do not eat, drink, or smoke in the handling area.[4][7]
Emergency Procedures
-
In case of skin contact : Wash with plenty of soap and water.[5][8] If skin irritation occurs, seek medical advice.[6] Remove and wash contaminated clothing before reuse.[7]
-
In case of eye contact : Rinse cautiously with water for several minutes.[6][7] Remove contact lenses if present and easy to do. Continue rinsing.[6][7] If eye irritation persists, get medical advice.[6]
-
If inhaled : Remove the person to fresh air and keep them comfortable for breathing.[5][6][7] Call a poison center or doctor if you feel unwell.[6]
-
If swallowed : Rinse mouth. Do NOT induce vomiting.[7] Immediately call a poison center or doctor.[7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to local, regional, national, and international regulations.[5]
-
Waste Collection : Collect waste material in a clearly labeled, sealed container.
-
Spill Cleanup : In case of a spill, avoid breathing dust and contact with skin and eyes.[4] Wear full protective equipment.[4] Use dry clean-up procedures and avoid generating dust.[4] Sweep or vacuum up the spilled material and place it in a clean, dry, sealable, labeled container for disposal.[4]
-
Disposal : Dispose of the contents and container at an approved waste disposal plant.[6]
Visual Workflow Guides
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Safe handling workflow for this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. chembk.com [chembk.com]
- 2. 2-Amino-5-phenyl-1,3,4-oxadiazole 97 1612-76-6 [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. fishersci.com [fishersci.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. 2-Amino-5-phenyl-1,3,4-oxadiazole | 1612-76-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
